Biotin-nPEG-amine
描述
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGDDHILHLQSX-SNKXOJDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H114N4O25S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architectural Versatility of Biotin-nPEG-Amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the structure, properties, and applications of Biotin-nPEG-amine, a heterobifunctional linker critical in modern bioconjugation, diagnostics, and targeted therapeutics. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecule's core components and offers detailed experimental frameworks.
Core Structure and Functional Components
This compound is a chimeric molecule meticulously designed for a tripartite function: a high-affinity binding moiety, a flexible spacer, and a reactive handle for covalent linkage. Its architecture consists of three key components:
-
Biotin (B1667282) (Vitamin B7): A water-soluble B vitamin, biotin exhibits an exceptionally strong and highly specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This interaction is one of the most robust biological affinities known, forming the basis for numerous detection and purification systems.[1] The biotin moiety serves as a powerful tag for capturing, immobilizing, or detecting molecules conjugated to the this compound linker.
-
Polyethylene (B3416737) Glycol (nPEG): The "nPEG" component denotes a polyethylene glycol spacer of variable length, indicated by the "n" representing the number of repeating ethylene (B1197577) glycol units.[2] PEG is a hydrophilic, biocompatible, and flexible polymer that offers several advantages in bioconjugation.[2][3] It enhances the water solubility of the conjugate, reduces steric hindrance, and can minimize immunogenicity.[2][3] The tunable length of the PEG chain allows for precise control over the distance between the biotin tag and the conjugated molecule.
-
Terminal Amine Group (-NH2): The molecule is terminated with a primary amine group, which serves as a versatile reactive handle for conjugation.[2][4] This amine group can readily react with various functional groups, most notably carboxyl groups (-COOH) and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds.[2][4] This reactivity is the foundation for attaching the this compound linker to a wide array of biomolecules and surfaces.
The fundamental structure can be visualized as a linear arrangement of these three components, where the PEG chain acts as a bridge between the biotin and the amine group.
Quantitative Data and Physical Properties
The versatility of this compound is enhanced by the availability of variants with different PEG spacer lengths. This allows for the optimization of assays and conjugates based on specific spatial requirements. The following tables summarize the key quantitative data for a selection of commercially available this compound products.
| Product Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Biotin-PEG2-Amine | 2 | 374.50 | 20.4 |
| Biotin-PEG3-Amine | 3 | 418.55 | 22.9 |
| Biotin-PEG4-Amine | 4 | 462.61 | - |
| Biotin-PEG8-Amine | 8 | 638.8 | - |
| Biotin-PEG11-Amine | 11 | 770.97 | 53.2 |
| Biotin-dPEG®23-Amine | 23 | - | 87.0 |
Data compiled from multiple sources. Spacer arm lengths are approximate and can vary based on the method of measurement.
| Property | Description |
| Appearance | Typically a white to off-white solid or powder.[5][6] |
| Purity | Generally >95% as determined by HPLC and/or NMR.[2][5][6] |
| Solubility | Soluble in water and aqueous buffers. Also soluble in organic solvents such as DMSO, DMF, and methylene (B1212753) chloride.[5][7][8][9] |
| Storage | Recommended storage at -20°C, protected from moisture.[2][5][9] |
Experimental Protocols and Methodologies
This compound is a cornerstone reagent in a multitude of biological applications. Below are detailed methodologies for its use in key experimental contexts.
Bioconjugation to Carboxyl-Containing Molecules (e.g., Antibodies, Nanoparticles) via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a molecule bearing carboxyl groups using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials:
-
Molecule to be conjugated (e.g., antibody, protein, carboxylated nanoparticle)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Molecule: Dissolve the carboxyl-containing molecule in Activation Buffer. If the molecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS to room temperature.
-
Add EDC and NHS to the molecule solution. A common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the concentration of carboxyl groups.
-
Incubate for 15-30 minutes at room temperature. This reaction forms a semi-stable NHS ester.
-
-
Conjugation with this compound:
-
Immediately add this compound to the activated molecule solution. A 10-50 fold molar excess of this compound over the molecule is recommended to ensure efficient conjugation and minimize intermolecular crosslinking of the target molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound and byproducts by extensive dialysis against PBS or by using a desalting column.
-
-
Characterization: Confirm successful biotinylation using an appropriate assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the amount of biotin incorporated.
Proximity-Dependent Biotinylation Identification (BioID)
BioID is a powerful technique to identify protein-protein interactions and the composition of cellular compartments in living cells.[9][10] It utilizes a promiscuous biotin ligase (BirA*) fused to a protein of interest. While this compound is not directly used in the enzymatic reaction, understanding this workflow is crucial as it represents a key application area for biotin-based affinity capture.
Workflow Overview:
-
Construct Generation: The gene for the protein of interest is fused in-frame with the gene for a promiscuous biotin ligase (e.g., BirA*, TurboID).
-
Cellular Expression: The fusion construct is expressed in cultured cells.
-
Biotin Labeling: The cells are incubated with excess biotin. The BirA* enzyme actively biotinylates proteins in close proximity to the fusion protein.
-
Cell Lysis and Protein Solubilization: Cells are harvested and lysed under harsh, denaturing conditions to disrupt protein-protein interactions while preserving the covalent biotinylation.
-
Affinity Purification: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.
-
Elution and Digestion: The captured proteins are washed extensively and then eluted from the beads. Subsequently, they are digested into peptides, typically with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were in proximity to the original protein of interest.
Applications in Signaling Pathways and Targeted Drug Delivery
A significant application of this compound is in the development of targeted drug delivery systems. Many cancer cells overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), to meet their high metabolic demands.[11][12] This overexpression can be exploited to selectively deliver therapeutic agents to tumor cells.
Mechanism of Action:
-
Conjugation: A cytotoxic drug or a nanoparticle encapsulating a drug is conjugated to this compound.
-
Targeting: The biotinylated drug conjugate is administered and circulates in the body. The biotin moiety acts as a targeting ligand, binding with high affinity to the overexpressed biotin receptors on cancer cells.
-
Internalization: Upon binding, the entire conjugate is internalized by the cancer cell through receptor-mediated endocytosis.[12]
-
Drug Release: Once inside the cell, the drug is released from the carrier, often triggered by the acidic environment of endosomes or lysosomes, or through enzymatic cleavage of the linker.
-
Therapeutic Effect: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell, while minimizing exposure to healthy tissues that do not overexpress the biotin receptor.
This targeted approach holds immense promise for increasing the therapeutic index of potent anti-cancer drugs by enhancing their efficacy at the tumor site while reducing systemic toxicity.[11][12]
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of life science researchers and drug development professionals. Its well-defined tripartite structure allows for robust and specific labeling, detection, and targeting of a wide range of molecules and biological systems. The ability to tune the length of the PEG spacer provides an additional layer of control for optimizing specific applications. From elucidating protein interaction networks to developing next-generation targeted cancer therapies, the applications of this compound continue to expand, underscoring its importance in advancing biological and biomedical research.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Protein identification by mass spectrometry [bio-protocol.org]
- 3. nbcc.lunenfeld.ca [nbcc.lunenfeld.ca]
- 4. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 5. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Biotin-nPEG-Amine: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and solubility of Biotin-nPEG-amine, a versatile reagent widely used in bioconjugation, drug delivery, and diagnostic applications. This document details the key characteristics of these molecules, provides experimental protocols for their use and characterization, and illustrates relevant workflows and pathways.
Core Chemical Properties of this compound
This compound is a heterobifunctional linker composed of a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer of variable length (n), and a terminal primary amine group.[1] The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, a cornerstone of many biochemical assays and purification methods.[2] The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, reduces steric hindrance, and improves the solubility of the conjugated species.[3][4] The terminal amine group allows for covalent conjugation to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, present on proteins, peptides, surfaces, and other molecules.[5][6]
The general structure of this compound is as follows:
Biotin — (CH₂CH₂O)n — Linker — NH₂
The length of the PEG chain (n) can be varied to optimize spacing, solubility, and other properties for specific applications. Below is a summary of the chemical properties for several common this compound variants.
| Compound | PEG Units (n) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Biotin-PEG2-amine | 2 | C₁₆H₃₀N₄O₄S | 374.5 | 138529-46-1[7] |
| Biotin-PEG3-amine | 3 | C₁₈H₃₄N₄O₅S | 418.6 | 359860-27-8[5] |
| Biotin-PEG4-amine | 4 | C₂₀H₃₈N₄O₆S | 462.60 | 663171-32-2[8] |
Solubility Profile
The PEG linker significantly influences the solubility of this compound. Generally, these compounds exhibit good solubility in aqueous solutions and a range of organic solvents. The solubility tends to increase with the length of the PEG chain.
| Compound | Solvent | Solubility |
| Biotin-PEG2-amine | Water, DMSO, DMF | Soluble[7] |
| Biotin-PEG3-amine | DMF | 20 mg/mL[9] |
| DMSO | 20 mg/mL[9], 245 mg/mL[10] | |
| Ethanol | 20 mg/mL[9] | |
| PBS (pH 7.2) | 10 mg/mL[9] | |
| Water | 95 mg/mL[10] | |
| Biotin-PEG4-amine | DMSO | 100 mg/mL (with sonication)[8] |
Experimental Protocols
General Protocol for Biotinylation of Proteins using this compound
This protocol describes the covalent conjugation of this compound to a protein containing accessible carboxyl groups using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein to be biotinylated
-
This compound
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of NHS and EDC to the protein solution. Incubate for 15 minutes at room temperature.
-
Biotinylation Reaction: Immediately add a 20- to 100-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated protein solution. The primary amine of the this compound will react with the activated carboxyl groups to form a stable amide bond.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm the extent of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Protocol for Determining the Kinetic Solubility of this compound
This protocol is adapted from a general kinetic solubility assay and can be used to determine the solubility of this compound in a high-throughput format using nephelometry.[11]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffer Solution (e.g., Phosphate-Buffered Saline, PBS)
-
Microtiter plates (96-well, clear bottom)
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Include wells with DMSO only as a negative control.
-
Addition of Buffer: Add the aqueous buffer to each well to achieve a range of final concentrations of the this compound.
-
Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement of Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.
-
Data Analysis: Plot the light scattering units against the concentration of this compound. The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit.
Visualizations
Workflow for Protein Biotinylation and Affinity Purification
Caption: Workflow of protein biotinylation and subsequent affinity purification.
Principle of Biotin-Streptavidin Based ELISA
Caption: Principle of a sandwich ELISA utilizing biotin-streptavidin interaction.
Targeted Drug Delivery via Biotin Receptor
Caption: Targeted drug delivery using Biotin-PEG functionalized nanocarriers.
References
- 1. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]
- 6. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 7. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Amine-PEG3-Biotin | TargetMol [targetmol.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Mechanism of Action for Biotin-nPEG-amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to Biotin-nPEG-amine conjugation. This powerful bioconjugation technique is widely utilized in drug development, diagnostics, and various research applications to attach biotin (B1667282) to molecules of interest, leveraging the high-affinity interaction between biotin and streptavidin/avidin for detection, purification, and targeting.
Core Mechanism of Action
This compound is a heterobifunctional linker composed of three key components: a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer of variable length (n), and a terminal primary amine group (-NH2). The conjugation process involves the formation of a stable covalent bond between the primary amine of the this compound and a specific functional group on the target molecule. The primary mechanisms for this conjugation are detailed below.
Amide Bond Formation via Carbodiimide Chemistry (EDC/NHS)
The most common strategy for conjugating this compound involves coupling its primary amine to a carboxyl group (-COOH) on a target molecule, such as a protein (e.g., on aspartic acid, glutamic acid residues, or the C-terminus), a small molecule, or a surface.[1][2][3] This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4]
The mechanism proceeds in two steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2]
-
Formation of a Stable NHS Ester and Amine Reaction: To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2] This semi-stable intermediate then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing the NHS leaving group.[2]
The inclusion of NHS or Sulfo-NHS is crucial for enhancing the efficiency of the conjugation reaction in aqueous solutions, where the O-acylisourea intermediate is prone to hydrolysis.[2]
Reaction with Activated Esters
This compound can also be conjugated to molecules that have been pre-activated with an N-hydroxysuccinimide (NHS) ester.[5] In this case, the primary amine of the biotin linker directly attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS group.[5] This method is straightforward when an NHS-activated molecule is readily available.
References
- 1. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
The Strategic Advantage of Flexibility: A Technical Guide to the Role of the PEG Linker in Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and molecular biology, the precision and efficiency of labeling and detection are paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the true potential of this powerful tool is often unlocked by a critical, yet sometimes overlooked, component: the polyethylene (B3416737) glycol (PEG) linker. This in-depth technical guide elucidates the multifaceted role of the PEG linker in biotinylation reagents, providing a comprehensive overview of its impact on solubility, steric hindrance, binding kinetics, and overall experimental success.
Fundamental Properties of PEG Linkers in Bioconjugation
Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] Its incorporation as a linker in biotinylation reagents confers several advantageous properties that address common challenges in bioconjugation.[2][3]
-
Enhanced Solubility: One of the most significant benefits of a PEG linker is its ability to increase the aqueous solubility of the biotinylation reagent and the resulting biotinylated molecule.[4][5] This is particularly crucial when working with hydrophobic molecules or at high concentrations, as it mitigates aggregation and precipitation.[6][7]
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal choice for in vivo applications.[1][3] By incorporating a PEG linker, the potential for an adverse immune response to the biotinylated molecule can be significantly reduced.[5][8]
-
Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain allows the biotin moiety to be positioned at a greater distance from the target molecule.[1][9] This increased spatial separation minimizes steric hindrance, facilitating more efficient binding of the biotin to the pocket of avidin or streptavidin.[9][10] The tunable length of the PEG linker allows for precise control over this spacing.[3][5]
-
Improved Pharmacokinetics: In the context of drug development, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.[8][11]
The Impact of PEG Linker Length on Biotin-Avidin Interactions: A Quantitative Perspective
The length of the PEG linker is a critical parameter that can be optimized to suit the specific requirements of an experiment. Longer PEG chains generally provide greater solubility and flexibility, but they can also influence the binding kinetics and stoichiometry of the biotin-avidin interaction.
A key consideration is the potential for steric hindrance not only from the target molecule but also from the PEG chain itself. While a linker is necessary to overcome the steric hindrance of the conjugated molecule, an excessively long or bulky PEG chain can begin to interfere with the binding of biotin to all available sites on the tetrameric avidin protein.
The following table summarizes quantitative data on the effect of PEG linker molecular weight on the equilibrium dissociation constant (Kd) and the stoichiometry of binding to avidin.
| PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin-PEG:Avidin) | Reference |
| 0 (Biotin only) | ~10⁻¹⁵ | 4:1 | [12] |
| 588 | ~10⁻⁸ | 4:1 | [12] |
| 3400 | ~10⁻⁸ | 4:1 | [12] |
| 5000 | ~10⁻⁸ | 1:1 | [12] |
As the data indicates, the incorporation of a PEG linker, regardless of its length in this study, significantly increases the equilibrium dissociation constant compared to free biotin, though the binding remains very strong.[12] Notably, at a molecular weight of 5000 g/mol , the stoichiometry of binding shifts from 4:1 to 1:1, suggesting that the longer PEG chains sterically hinder the binding to more than one site on the avidin tetramer.[12]
The influence of PEGylation extends to cellular uptake and tissue penetration, which is of particular importance in drug delivery applications. The following table summarizes the effects of PEGylation and biotin-PEGylation on the cellular uptake and spheroid penetration of cationic (Lysozyme, LZ) and anionic (Bovine Serum Albumin, BSA) proteins.
| Protein Conjugate | Relative Intracellular Uptake (Compared to Unmodified Protein) | Spheroid Penetration (Relative Fluorescence Intensity) | Reference |
| PEG-LZ (5 PEG/protein) | 0.5 ± 0.2 | 262.4 ± 70.3 (Unmodified: 2508.7 ± 760.8) | [13] |
| Bio-PEG-LZ (5 PEG/protein) | 0.3 ± 0.1 | 173.7 ± 44.9 (Unmodified: 1178.1 ± 211.5) | [13] |
| PEG-BSA (10 PEG/protein) | 0.7 ± 0.1 | 276.1 ± 67.5 (Unmodified: 1257.2 ± 554.5) | [13] |
| Bio-PEG-BSA (10 PEG/protein) | 1.3 ± 0.1 | 1060.1 ± 405.1 (Unmodified: 1316.7 ± 200.2) | [13] |
These findings suggest that while PEGylation generally decreases cellular uptake and spheroid penetration for both cationic and anionic proteins, the addition of biotin as a targeting ligand can counteract this effect for anionic proteins, significantly enhancing their intracellular uptake.[13]
Visualizing the Role of the PEG Linker
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key structures, workflows, and relationships.
Caption: General structure of a PEGylated biotinylation reagent.
Caption: Steric hindrance is reduced with a PEG linker.
Experimental Protocols for Biotinylation Using PEGylated Reagents
The choice of biotinylation chemistry depends on the available functional groups on the target molecule. The two most common approaches target primary amines (e.g., lysine (B10760008) residues) and sulfhydryl groups (e.g., cysteine residues).
Amine-Reactive Biotinylation using NHS-Ester PEGylated Reagents
This protocol is a general guideline for the biotinylation of proteins with primary amines using an NHS-ester PEGylated biotin reagent.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
NHS-PEG-Biotin reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[1][2]
-
Prepare Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[1][5]
-
Biotinylation Reaction: Add a 20-fold molar excess of the NHS-PEG-Biotin solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent by using a desalting column or by dialysis against PBS.[1][2]
-
Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.
Caption: Workflow for amine-reactive biotinylation.
Sulfhydryl-Reactive Biotinylation using Maleimide-PEGylated Reagents
This protocol provides a general method for biotinylating proteins with free sulfhydryl groups using a maleimide-PEGylated biotin reagent.
Materials:
-
Protein to be labeled with free sulfhydryl groups
-
Sulfhydryl-free buffer (e.g., PBS), pH 6.5-7.5
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide-PEG-Biotin reagent
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.[4] If the protein's sulfhydryl groups are in disulfide bonds, they must first be reduced. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[8] The reducing agent must then be removed via a desalting column before proceeding.
-
Prepare Biotin Reagent: Immediately before use, prepare a stock solution of Maleimide-PEG-Biotin in anhydrous DMSO or DMF.[4]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the maleimide (B117702) reagent to the protein solution.[8]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Purification: Remove excess, non-reacted biotin reagent by gel filtration (e.g., a Sephadex column) or dialysis.[8]
-
Storage: Store the biotinylated protein under appropriate conditions.
Caption: Workflow for sulfhydryl-reactive biotinylation.
Purification and Analysis of PEGylated Biotin-Protein Conjugates
Following the biotinylation reaction, it is crucial to remove any unreacted PEG-biotin reagent to prevent interference in downstream applications.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger biotinylated protein from the smaller, unreacted biotinylation reagent.[][15]
-
Dialysis/Ultrafiltration: For larger sample volumes, dialysis or ultrafiltration with an appropriate molecular weight cutoff membrane can efficiently remove small molecules.[15]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This property can be exploited to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][15]
The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric estimation of the number of biotins incorporated per protein molecule.[2]
Conclusion
The incorporation of a PEG linker into biotinylation reagents is a strategic modification that offers a multitude of benefits for researchers across various disciplines. From enhancing the solubility and stability of conjugates to minimizing steric hindrance and reducing immunogenicity, the PEG linker is a versatile tool for optimizing biotinylation reactions. By carefully considering the length and chemistry of the PEG linker and following robust experimental protocols, scientists and drug development professionals can harness the full potential of the biotin-avidin system, leading to more reliable, reproducible, and impactful results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. biotium.com [biotium.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Biotin-nPEG-amine linker lengths (n=2, 4, 12, etc.).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-nPEG-amine linkers, a critical tool in modern biotechnology and drug development. These bifunctional molecules, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a primary amine for covalent conjugation, and a polyethylene (B3416737) glycol (PEG) spacer, offer a versatile platform for a myriad of applications. The length of the PEG spacer, denoted by 'n' (e.g., n=2, 4, 12), is a crucial parameter that influences the linker's properties and its suitability for specific experimental designs.
Core Concepts and Advantages of PEGylation
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when incorporated as a linker, imparts several beneficial properties to the resulting bioconjugate. This process, known as PEGylation, is a cornerstone of biopharmaceutical development.[1]
Key benefits of using this compound linkers include:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the biotinylated molecule, which is particularly advantageous for hydrophobic proteins or peptides.[2]
-
Reduced Steric Hindrance : The flexible PEG spacer arm physically separates the biotin from the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin.[3]
-
Minimized Aggregation : For molecules prone to aggregation, such as certain antibodies, the PEG linker can reduce this issue when stored in solution.[4]
-
Increased Stability : PEG chains can protect the conjugated molecule from enzymatic degradation.[2]
-
Tunable Length : The ability to vary the number of PEG units (n) allows for precise control over the distance between the biotin and the target molecule, a critical factor in assay development and molecular interaction studies.[2]
Quantitative Data of this compound Linkers
The physical properties of this compound linkers vary with the length of the PEG chain. The following table summarizes the key quantitative data for commonly used linkers.
| n | Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | CAS Number |
| 2 | Biotin-PEG2-amine | 374.50 | 20.4 | 138529-46-1[5][6][7][8] |
| 3 | Biotin-PEG3-amine | 418.55 | 22.9 | 359860-27-8 |
| 4 | Biotin-PEG4-amine | 462.60 | 29.0 | 663171-32-2[9][10][11][12] |
| 8 | Biotin-PEG8-amine | 638.80 | - | 2183447-27-8[13] |
| 11 | Biotin-PEG11-amine | 770.97 | 53.2 | -[14] |
| 12 | Biotin-PEG12-amine | 941.09 | 56.0 | 365441-71-0[15][16][17] |
Note: Spacer arm lengths can vary slightly depending on the manufacturer and the method of measurement.
Experimental Protocols
The primary amine group on the this compound linker allows for its covalent attachment to various functional groups on target molecules. A common application is the coupling to carboxyl groups on proteins.
Protocol 1: Biotinylation of Proteins via Carboxyl Groups
This protocol describes the general procedure for labeling a protein with a this compound linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as a crosslinker. EDC activates carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) to form a reactive intermediate that then couples with the primary amine of the linker.
Materials:
-
Protein to be labeled in a suitable amine-free buffer (e.g., MES buffer, pH 4.7-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Quenching buffer (e.g., Tris-buffered saline)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[18]
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in the reaction buffer.
-
Immediately before use, prepare a fresh solution of EDC in the reaction buffer. Do not store EDC solutions.[18]
-
-
Reaction:
-
Add a molar excess of the this compound solution to the protein solution. A 100-fold molar excess is a common starting point to minimize protein-protein crosslinking.[14]
-
Add a limiting amount of the EDC solution to the protein/biotin mixture. A 5- to 20-fold molar excess of EDC over the protein is a typical starting range.[14]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching buffer that contains primary amines (e.g., Tris or glycine) to consume excess reactive EDC.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[19]
-
Determination of Biotin Incorporation (Optional): The extent of biotinylation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[19]
Protocol 2: Cell Surface Protein Biotinylation
This method is used to specifically label proteins on the exterior of a cell's plasma membrane. It is crucial to use a membrane-impermeable biotinylation reagent for this application. While this compound itself can be used, often a derivative with a charged group like a sulfo-NHS ester is employed to ensure it does not cross the cell membrane. The general principle remains the same.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) dissolved in PBS
-
Quenching solution (e.g., PBS containing glycine (B1666218) or Tris)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.[20]
-
Biotinylation:
-
Incubate the cells with the freshly prepared biotinylation reagent solution for 30 minutes at 4°C with gentle agitation.[21] Performing the reaction on ice helps to prevent endocytosis of the labeled proteins.
-
-
Quenching: Remove the biotinylation solution and wash the cells with the quenching solution to stop the reaction.
-
Washing: Wash the cells three times with ice-cold PBS.[20]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the proteins.
-
Purification: The biotinylated cell surface proteins can then be purified from the cell lysate using streptavidin-agarose beads.
Protocol 3: Purification of Biotinylated Proteins
The strong and specific interaction between biotin and streptavidin (or avidin) is the basis for the purification of biotinylated molecules.
Materials:
-
Cell lysate or solution containing the biotinylated protein
-
Streptavidin-agarose beads or magnetic beads
-
Binding/Wash buffer (e.g., PBS with a mild detergent like Tween-20)
-
Elution buffer (e.g., high concentration of free biotin, low pH buffer, or denaturing buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with the binding/wash buffer to remove any storage solution.
-
Binding: Incubate the protein solution with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (this contains the unbound proteins).
-
Wash the beads multiple times with the binding/wash buffer to remove non-specifically bound proteins. A common procedure is to wash three times.
-
-
Elution:
-
Competitive Elution (Non-denaturing): Incubate the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-8 mg/mL) to displace the biotinylated protein.[1] This method is ideal when the native structure and function of the protein need to be preserved.
-
Harsh Elution (Denaturing): If downstream applications do not require a native protein, elution can be achieved using a low pH buffer (e.g., glycine-HCl, pH 2.8) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cephamls.com [cephamls.com]
- 6. Biotin-PEG2-amine, CAS 138529-46-1 | AxisPharm [axispharm.com]
- 7. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]
- 8. Biotin-PEG2-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 9. goldbio.com [goldbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. Surface protein biotinylation [protocols.io]
A Comprehensive Technical Guide to Biotin-nPEG-Amine for Innovations in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough understanding of Biotin-nPEG-amine, a versatile heterobifunctional linker, and its applications in the rapidly evolving field of bioconjugation. Tailored for both beginners and experienced researchers, this document details the core principles, experimental protocols, and practical applications of this powerful tool in drug development, diagnostics, and fundamental research.
Introduction to this compound
This compound is a chemical reagent featuring three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer of variable length (n), and a terminal amine group. This unique structure allows for the covalent attachment of biotin to a wide range of molecules, a process known as biotinylation.[1][2] The biotin tag enables highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, forming the basis for numerous detection, purification, and targeting applications.[3][4]
The amine group provides a reactive handle for conjugation to various functional groups on target molecules, most commonly carboxyl groups through the use of carbodiimide (B86325) chemistry (EDC/NHS).[5][6] The PEG spacer is a critical element that imparts several advantageous properties to the conjugate, including increased hydrophilicity, reduced steric hindrance, enhanced stability, and decreased immunogenicity.[7][8]
Core Components and Their Functions
The Biotin Moiety: A High-Affinity Tag
Biotin, also known as Vitamin H, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). This interaction is one of the strongest non-covalent bonds found in nature, making it an ideal tool for a multitude of biological assays and purification strategies.[3] Once a molecule is labeled with biotin, it can be readily detected, captured, or targeted using streptavidin-conjugated probes, such as enzymes, fluorophores, or magnetic beads.
The Polyethylene Glycol (PEG) Spacer: The Versatile Linker
The PEG chain in this compound serves as a flexible, hydrophilic spacer between the biotin tag and the conjugated molecule.[2] The length of the PEG chain, denoted by 'n' (the number of ethylene (B1197577) glycol units), can be varied to optimize the properties of the final conjugate.
Key Advantages of the PEG Spacer:
-
Increased Solubility: PEG is highly soluble in aqueous solutions, which can improve the solubility of hydrophobic target molecules upon conjugation.[9]
-
Reduced Steric Hindrance: The flexible PEG chain provides distance between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of biotin to streptavidin.[2]
-
Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, leading to increased stability in biological fluids.[10]
-
Reduced Immunogenicity: The hydrophilic PEG chains can shield the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity.[7][11] This is particularly crucial for the development of therapeutic proteins and drug delivery systems.
The Terminal Amine Group: The Reactive Handle for Conjugation
The primary amine (-NH2) at the terminus of the PEG chain is a versatile functional group for covalent bond formation. It readily reacts with activated carboxyl groups (-COOH) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[5][6] This allows for the conjugation of this compound to a wide array of biomolecules, including proteins, peptides, and nanoparticles that possess accessible carboxyl groups.
Quantitative Data and Properties
While direct comparative data for this compound of varying 'n' values is not always available in a standardized format, the following tables summarize key properties and the general impact of PEG chain length based on established principles of PEGylation.
Table 1: Physicochemical Properties of this compound
| Property | Description | Typical Values/Characteristics |
| Appearance | Physical state at room temperature. | White to off-white solid.[9] |
| Solubility | Solvents in which the compound dissolves. | Soluble in water and common organic solvents like DMSO and DMF.[9] |
| Purity | Percentage of the desired compound. | Typically >95% as determined by HPLC and NMR. |
| Storage | Recommended storage conditions. | Store at -20°C, desiccated.[9] |
Table 2: Impact of PEG Chain Length (n) on Conjugate Properties
| PEG Chain Length (n) | Steric Hindrance | Solubility Enhancement | Immunogenicity Reduction | Flexibility |
| Short (n=2-4) | Higher potential for hindrance. | Moderate | Less pronounced | Lower |
| Medium (n=8-12) | Reduced hindrance. | Good | Moderate | Good |
| Long (n=24+) | Minimal hindrance. | Excellent | Most effective | High |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protein Biotinylation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein (e.g., an antibody) containing accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).
Materials:
-
This compound
-
Protein to be labeled (e.g., IgG)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Immediately purify the activated protein using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent unwanted side reactions.
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add a 20- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification of the Biotinylated Protein: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation: Determine the degree of biotinylation using the HABA assay (see Protocol 4.2).
-
Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Procedure:
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions.
-
Measure the baseline absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add the biotinylated sample: Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution. Mix well and incubate for 5 minutes at room temperature.
-
Measure the final absorbance: Measure the absorbance of the solution at 500 nm (A₅₀₀ sample). The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculate the moles of biotin per mole of protein using the following formula:
Moles of biotin/mole of protein = (ΔA₅₀₀ × V_HABA) / (ε_HABA × V_sample × [Protein])
Where:
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ sample
-
V_HABA = Volume of HABA/Avidin solution
-
ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)
-
V_sample = Volume of the biotinylated protein sample added
-
[Protein] = Molar concentration of the protein sample
-
Surface Functionalization of Gold Nanoparticles
This protocol outlines a method for attaching this compound to gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (AuNPs)
-
Thiol-PEG-Carboxylic Acid
-
This compound
-
EDC and NHS
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Coupling Buffer (PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Surface Modification of AuNPs with Carboxyl Groups:
-
Incubate the AuNPs with a solution of Thiol-PEG-Carboxylic Acid overnight at room temperature with gentle stirring. The thiol group will self-assemble onto the gold surface.
-
Centrifuge the solution to pellet the AuNPs and remove the supernatant containing excess Thiol-PEG-Carboxylic Acid.
-
Resuspend the carboxylated AuNPs in Activation Buffer.
-
-
Activation of Carboxyl Groups on AuNPs:
-
Add EDC and NHS to the carboxylated AuNP solution to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Centrifuge the activated AuNPs and resuspend them in Coupling Buffer.
-
Add this compound to the activated AuNP solution. The molar ratio should be optimized for the specific application.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Washing and Storage:
-
Centrifuge the biotinylated AuNPs and wash them three times with Coupling Buffer to remove unreacted reagents.
-
Resuspend the final biotinylated AuNPs in a suitable storage buffer (e.g., PBS with 0.1% BSA) and store at 4°C.
-
Visualization of Workflows and Pathways
General Bioconjugation Workflow
The following diagram illustrates the two-step process of conjugating this compound to a protein using EDC/NHS chemistry.
Immunoprecipitation using Biotinylated Antibodies
This workflow demonstrates the use of a biotinylated antibody to capture a target antigen and its interacting partners.
Proximity-Dependent Biotinylation (BioID) Workflow
This diagram illustrates the BioID technique for identifying protein-protein interactions in a cellular context.
EGFR Signaling Pathway Analysis using Biotinylation
This diagram shows a simplified representation of how biotinylation can be used to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12][13]
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation, offering a straightforward method for biotinylating a wide range of molecules. The strategic inclusion of a PEG spacer provides significant advantages, including enhanced solubility, reduced steric hindrance, and lower immunogenicity, making it an ideal choice for applications in drug delivery, diagnostics, and fundamental biological research. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can effectively harness the potential of this compound to advance their scientific endeavors.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. purepeg.com [purepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Unyielding Bond: A Technical Guide to the Principles of Biotin-Avidin Interaction Strength
For Researchers, Scientists, and Drug Development Professionals
The interaction between biotin (B1667282) (vitamin B7) and avidin (B1170675), a protein found in egg whites, and its bacterial analogue, streptavidin, stands as a cornerstone of modern biotechnology and drug development. Characterized by one of the strongest known non-covalent bonds in nature, this interaction provides a robust and versatile tool for a myriad of applications, from immunoassays to targeted drug delivery. This technical guide delves into the core principles governing the strength of this remarkable interaction, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.
Core Principles of the Biotin-Avidin Interaction
The extraordinary affinity of avidin and streptavidin for biotin is the result of a combination of factors, including extensive hydrogen bonding, van der Waals interactions, and the ordering of surface polypeptide loops that effectively bury the biotin molecule within the protein's core. This creates a highly stable complex resistant to extremes of pH, temperature, and denaturing agents.[1]
Avidin is a tetrameric glycoprotein, with each of its four identical subunits capable of binding one biotin molecule.[2] Streptavidin, isolated from Streptomyces avidinii, is also a tetramer with four biotin binding sites.[3][4] While sharing a similar three-dimensional structure, streptavidin is not glycosylated and has a near-neutral isoelectric point (pI), which significantly reduces the non-specific binding often associated with the basic pI of avidin.[3][5]
Quantitative Analysis of Binding Affinity
The strength of the biotin-avidin interaction is quantified by its dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). The Kd for the avidin-biotin interaction is on the femtomolar scale (10⁻¹⁵ M), indicating an exceptionally stable complex.[6][7] Streptavidin exhibits a similarly high affinity for biotin.[8] The interaction is characterized by a very fast "on-rate" (kon) and an extremely slow "off-rate" (koff), contributing to the complex's remarkable stability.[9][10]
Below is a compilation of quantitative data for various forms of avidin and streptavidin.
| Protein | Dissociation Constant (Kd) [M] | Association Rate Constant (kon) [M⁻¹s⁻¹] | Dissociation Rate Constant (koff) [s⁻¹] | Key Characteristics |
| Avidin | ~ 1.3 x 10⁻¹⁵[11] | 7.0 x 10⁷[10] | 7.5 x 10⁻⁸[12] | Glycosylated, high pI (~10), potential for non-specific binding.[2] |
| Streptavidin | ~ 4.0 x 10⁻¹⁴[11] | 1 x 10⁵ - 2 x 10⁸[10] | 2.4 x 10⁻⁶[12] | Non-glycosylated, near-neutral pI (~5-6), lower non-specific binding.[5] |
| NeutrAvidin | ~ 1.3 x 10⁻¹⁵[11] | - | - | Deglycosylated avidin, near-neutral pI (6.3), lowest non-specific binding.[11] |
| Traptavidin | - | - | >10-fold slower than streptavidin[13] | Mutant of streptavidin with significantly slower biotin dissociation.[13] |
Experimental Protocols for Characterizing Biotin-Avidin Interactions
Accurate determination of the kinetic and thermodynamic parameters of the biotin-avidin interaction is crucial for its effective application. The following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[14]
Objective: To determine the kon, koff, and Kd of the biotin-avidin/streptavidin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip with a streptavidin-coated surface (or a CM5 chip for amine coupling of streptavidin)[2][15]
-
Biotinylated ligand
-
Analyte (avidin or streptavidin variant)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if applicable, though often not feasible for the strong biotin-streptavidin interaction)[16]
Methodology:
-
Immobilization of Ligand:
-
If using a streptavidin-coated chip, inject the biotinylated ligand over the sensor surface to allow for its capture.
-
If using a CM5 chip, first immobilize streptavidin via amine coupling.[15]
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (e.g., avidin) over the sensor surface at a constant flow rate.[16]
-
Record the sensorgram, which shows the change in resonance units (RU) over time, reflecting the association and dissociation of the analyte.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.[2]
-
Calculate the dissociation constant (Kd) from the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1]
Objective: To determine the binding affinity (Ka, which is 1/Kd), enthalpy (ΔH), and stoichiometry (n) of the biotin-avidin/streptavidin interaction.
Materials:
-
Isothermal titration calorimeter
-
Streptavidin or avidin solution in the sample cell
-
Biotin solution in the titration syringe
-
Matching buffer for both protein and ligand solutions
Methodology:
-
Sample Preparation:
-
Titration:
-
Perform a series of small injections of the biotin solution into the streptavidin solution in the sample cell.[12]
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of biotin to streptavidin.
-
Fit the resulting binding isotherm to a suitable model to determine Ka, ΔH, and the stoichiometry (n) of the interaction.[17]
-
Stopped-Flow Fluorescence Spectroscopy
This technique allows for the measurement of rapid kinetic events by rapidly mixing two solutions and monitoring the change in fluorescence over time.[18]
Objective: To determine the association rate constant (kon) of the biotin-avidin/streptavidin interaction.
Materials:
-
Stopped-flow instrument
-
Fluorescently labeled biotin derivative
-
Avidin or streptavidin solution
-
Appropriate buffer
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled biotin in one syringe.
-
Prepare a solution of avidin or streptavidin at a known concentration in the other syringe.
-
-
Rapid Mixing:
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
-
Data Acquisition:
-
Monitor the change in fluorescence intensity as the fluorescent biotin binds to the avidin/streptavidin. The binding often results in a change in the fluorescence properties of the label.
-
Record the fluorescence signal as a function of time, typically on a millisecond timescale.[18]
-
-
Data Analysis:
-
Fit the kinetic trace to an appropriate equation (e.g., a single exponential) to obtain the observed rate constant (kobs).
-
Repeat the experiment at different concentrations of the protein in excess.
-
Plot kobs versus the protein concentration. The slope of this plot will give the association rate constant (kon).[10]
-
Visualizing Biotin-Avidin Based Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows that leverage the biotin-avidin interaction.
Caption: Core Biotin-Avidin Interaction.
Caption: ELISA Workflow with Biotin-Streptavidin Detection.
References
- 1. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 2. Surface plasmon resonance (SPR) [bio-protocol.org]
- 3. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]
- 4. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. aimspress.com [aimspress.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stopped Flow FAQs [photophysics.com]
Biotin-nPEG-Amine: A Comprehensive Technical Guide on Molecular Weight and its Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-nPEG-amine is a heterobifunctional linker that incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a polyethylene (B3416737) glycol (PEG) spacer of varying lengths (n), and a terminal primary amine group for covalent conjugation to target molecules. The unique combination of these elements makes this compound an indispensable tool in various life science research and drug development applications, including bioconjugation, targeted drug delivery, immunoassays, and proteomics.
The molecular weight of the this compound, largely determined by the number of repeating ethylene (B1197577) glycol units in the PEG spacer, is a critical parameter that significantly influences the physicochemical properties and biological performance of the resulting conjugate. This guide provides an in-depth analysis of the molecular weight of this compound, its implications, and detailed experimental protocols for its application.
The Significance of the PEG Spacer and Molecular Weight
The PEG spacer in this compound serves several crucial functions that are directly related to its molecular weight:
-
Increased Hydrophilicity: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule.[1][2] This is particularly advantageous when working with hydrophobic proteins or peptides, as it can prevent aggregation and precipitation during conjugation and subsequent applications.[3]
-
Reduced Steric Hindrance: The flexible PEG linker provides a spatial separation between the biotin molecule and the conjugated biomolecule.[4] This increased distance minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[5]
-
Improved Pharmacokinetics: In drug delivery applications, PEGylation (the process of attaching PEG chains) is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[6] A longer PEG chain (and thus higher molecular weight) can increase the hydrodynamic radius of the drug conjugate, leading to reduced renal clearance and a longer circulation half-life. This "stealth effect" helps to protect the drug from enzymatic degradation and recognition by the reticuloendothelial system.[7]
-
Enhanced Biocompatibility: PEG is known for its biocompatibility and low immunogenicity, which is crucial for in vivo applications.[7]
The choice of a specific molecular weight for this compound is therefore a critical consideration in experimental design, depending on the specific application and the properties of the molecule to be biotinylated.
Quantitative Data Summary
The following table summarizes the key quantitative data for various commercially available this compound derivatives. The number of PEG units (n) directly correlates with the molecular weight and the length of the spacer arm.
| Product Name | Molecular Weight ( g/mol ) | Chemical Formula | Number of PEG Units (n) |
| Biotin-PEG2-amine | 374.50 | C16H30N4O4S | 2 |
| Biotin-PEG3-amine | 418.55 | C18H34N4O5S | 3 |
| Biotin-PEG4-amine | 462.60 | C20H38N4O6S | 4 |
| Biotin-PEG-amine, MW 1,000 | ~1,000 | Not specified | Variable |
| Biotin-PEG-amine, MW 2,000 | ~2,000 | Not specified | Variable |
| Biotin-PEG-amine, MW 3,400 | ~3,400 | Not specified | Variable |
| Biotin-PEG-amine, MW 5,000 | ~5,000 | Not specified | Variable |
| Biotin-PEG-amine, MW 10,000 | ~10,000 | Not specified | Variable |
Experimental Protocols
Protocol 1: General Protein Biotinylation using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation/Reaction Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0
-
Quenching Buffer: Tris-HCl, pH 7.5, or glycine (B1666218) solution
-
Purification column (e.g., desalting column or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation/Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in the Activation/Reaction Buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Dissolve the this compound in a compatible solvent (e.g., DMSO or water) to a stock concentration of 10-50 mM.
-
Add a 20- to 100-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Characterization: Determine the degree of biotinylation using a suitable assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8]
Protocol 2: Cell Surface Protein Biotinylation
This protocol outlines the labeling of proteins on the surface of live cells. The use of a water-soluble and membrane-impermeable biotinylation reagent like this compound is crucial to ensure that only extracellular proteins are labeled.
Materials:
-
Cultured cells
-
This compound (a water-soluble variant is recommended)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: Ice-cold PBS containing 100 mM glycine or Tris
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency in a culture dish.
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[9]
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.1-1 mg/mL.
-
Add the biotinylation reagent solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 30 minutes at 4°C on a rocking platform to label the surface proteins.[10] Performing the incubation at a low temperature minimizes the internalization of the biotin reagent.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer to quench and remove any excess biotinylation reagent.[11]
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
The biotinylated proteins in the cell lysate can now be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting).
-
Visualizations
Experimental Workflow: Protein Biotinylation
Caption: Workflow for protein biotinylation using EDC/NHS chemistry.
Signaling Pathway: Targeted Drug Delivery via Biotin Receptor
Caption: Targeted drug delivery using a Biotin-PEG functionalized carrier.
Logical Relationship: PROTAC Development Workflow
Caption: Role of this compound as a linker in PROTAC development.
Conclusion
This compound is a highly versatile and powerful tool for researchers in both academic and industrial settings. The ability to modulate the molecular weight through the selection of the PEG spacer length provides a critical parameter for optimizing experimental outcomes. A thorough understanding of the implications of molecular weight on properties such as solubility, steric hindrance, and pharmacokinetics is essential for the successful application of these reagents. The provided protocols and diagrams serve as a foundational guide for the effective use of this compound in a variety of research and development contexts.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotin-PEG-amine, MW 2,000 | BroadPharm [broadpharm.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. updates.reinste.com [updates.reinste.com]
- 7. mdpi.com [mdpi.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Surface protein biotinylation [protocols.io]
- 11. tools.thermofisher.com [tools.thermofisher.com]
The Architectonics of Targeted Protein Degradation: A Technical Guide to PROTAC Linkers Featuring Biotin-nPEG-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs facilitate their complete removal.[2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI.[3] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[1][2]
The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[4] Furthermore, the linker's physicochemical properties, such as solubility and flexibility, impact the overall drug-like characteristics of the PROTAC, including cell permeability and pharmacokinetics.[4]
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the aqueous solubility of often lipophilic PROTAC molecules.[4] This improved solubility can lead to better cell permeability and more favorable pharmacokinetic profiles. The flexibility of PEG chains also allows for the necessary conformational adjustments to achieve a productive ternary complex.
Biotin-nPEG-amine: A Versatile Tool in PROTAC Synthesis
This compound is a bifunctional linker that incorporates a biotin (B1667282) moiety, a PEG spacer of varying length (indicated by 'n'), and a terminal amine group. This combination of features makes it a valuable tool for PROTAC development:
-
PEG Spacer : Provides the benefits of hydrophilicity and flexibility, as described above. The variable length of the PEG chain (n) allows for the systematic optimization of the distance between the POI and E3 ligase ligands to maximize degradation efficiency.
-
Terminal Amine : The primary amine group serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.
-
Biotin Moiety : The biotin group acts as an affinity tag, which can be utilized in various biochemical and analytical assays during PROTAC development. For example, biotinylated PROTACs can be used in pull-down assays to confirm target engagement and to isolate and identify components of the ternary complex.
Quantitative Analysis of Linker Effects on PROTAC Efficacy
The length and composition of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy, typically measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
| PROTAC Compound | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Compound 1 | 12 | Estrogen Receptor α | VHL | >1000 | <20 | |
| Compound 2 | 16 | Estrogen Receptor α | VHL | 100 | >90 | |
| Compound 3 | 21 | Estrogen Receptor α | VHL | >1000 | <30 | |
| Compound 4 | C2-alkyl | BRD4 | Cereblon | 300 | ~70 | |
| Compound 5 | C4-alkyl | BRD4 | Cereblon | 100 | >80 | |
| Compound 6 | C8-alkyl | BRD4 | Cereblon | 30 | >90 |
Experimental Protocols
Representative Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for conjugating a this compound linker to a POI ligand and an E3 ligase ligand, both containing suitable functional groups for amide bond formation.
Step 1: Conjugation of this compound to the POI Ligand
-
Materials :
-
POI ligand with a carboxylic acid group (POI-COOH)
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
-
Procedure : a. Dissolve the POI-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. d. Add the this compound solution to the activated POI-COOH solution. e. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS. f. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Purify the resulting POI-PEGn-Biotin intermediate by flash column chromatography or preparative HPLC.
Step 2: Conjugation of the POI-PEGn-Biotin Intermediate to the E3 Ligase Ligand
This step assumes the POI-PEGn-Biotin intermediate has a terminal functional group that can react with the E3 ligase ligand. For this example, we will assume the initial this compound had a protected carboxylic acid group that is now deprotected to yield a free carboxylic acid on the POI-PEGn-Biotin intermediate, and the E3 ligase ligand has an amine group (E3-NH2).
-
Materials :
-
POI-PEGn-Biotin with a terminal carboxylic acid (from a modified Biotin-nPEG linker)
-
E3 ligase ligand with an amine group (E3-NH2)
-
Coupling agents and base as in Step 1.
-
Anhydrous solvent as in Step 1.
-
-
Procedure : a. Dissolve the POI-PEGn-Biotin-COOH intermediate (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. In a separate flask, dissolve the E3-NH2 (1.1 eq) in anhydrous DMF. d. Add the E3-NH2 solution to the activated intermediate solution. e. Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS. f. Purify the final PROTAC product by preparative HPLC to obtain the high-purity Biotin-nPEG-PROTAC.
Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
-
Cell Culture and Treatment : a. Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. d. Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification : a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting : a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. f. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin). g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis : a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Targeted Signaling Pathway: EGFR Degradation
Caption: PROTAC-mediated degradation of EGFR blocks downstream pro-survival signaling.
References
A Technical Guide to Water-Soluble Biotinylation Reagents for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of water-soluble biotinylation reagents for protein labeling. It covers the core principles of biotinylation, the properties of various reagents, detailed experimental protocols, and their applications in studying protein interactions and signaling pathways.
Introduction to Protein Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282), a small B-vitamin, to a protein or other macromolecule.[] This technique is widely used in life sciences for a variety of applications, including affinity purification, immunoassays, and cell surface labeling. The remarkable strength and specificity of the interaction between biotin and avidin (B1170675) or streptavidin form the basis of these applications.
Water-soluble biotinylation reagents are particularly advantageous as they can be used in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.[2] These reagents typically incorporate a hydrophilic spacer arm or a charged group, such as a sulfonate group on an N-hydroxysuccinimide (NHS) ester, to enhance their solubility in water.[3]
Properties of Water-Soluble Biotinylation Reagents
The choice of a biotinylation reagent depends on several factors, including the target functional group on the protein, the desired spacer arm length, and whether a cleavable or non-cleavable linkage is required. The most common amine-reactive water-soluble reagents are based on Sulfo-NHS esters, which target primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain).[]
Below is a summary of commonly used water-soluble biotinylation reagents:
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Reactive Group |
| Sulfo-NHS-Biotin | 443.43 | 13.5 | No | Yes | Sulfo-NHS Ester |
| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | No | Yes | Sulfo-NHS Ester |
| Sulfo-NHS-LC-LC-Biotin | 669.75 | 30.5 | No | Yes | Sulfo-NHS Ester |
| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Yes (Disulfide Bond) | Yes | Sulfo-NHS Ester |
| PEG4-Sulfo-NHS-Biotin | 588.63 | 29.1 | No | Yes | Sulfo-NHS Ester |
| PEG12-Sulfo-NHS-Biotin | 941.05 | 56.0 | No | Yes | Sulfo-NHS Ester |
Experimental Protocols
General Protocol for Protein Biotinylation using Sulfo-NHS-LC-Biotin
This protocol provides a general guideline for biotinylating a protein solution. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin[4]
-
Reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Equilibrate the Sulfo-NHS-LC-Biotin vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in reaction buffer.
-
Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess over the protein (a 20-fold molar excess is a common starting point).[5]
-
Add the calculated volume of the Sulfo-NHS-LC-Biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin reagent by using a desalting column or by dialysis against PBS.
Protocol for Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of living cells. The use of membrane-impermeable Sulfo-NHS esters ensures that only extracellularly exposed proteins are biotinylated.[6]
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)[6]
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Resuspend or cover the cells with ice-cold PBS (pH 8.0).
-
Immediately before use, dissolve Sulfo-NHS-SS-Biotin in ice-cold PBS to a final concentration of 0.5-1 mg/mL.
-
Add the biotinylation solution to the cells and incubate for 30 minutes on ice with gentle agitation.
-
Quench the reaction by washing the cells three times with ice-cold quenching solution.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
The biotinylated proteins in the lysate can now be isolated using streptavidin-agarose beads.
Protocol for Determining Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation. HABA binds to avidin, producing a colored complex that can be displaced by biotin, leading to a decrease in absorbance at 500 nm.[7][8]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin pre-mixed solution or individual components
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
For cuvette-based assay: a. Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).[9] b. Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance again once the reading stabilizes (A500_final).[9]
-
For microplate-based assay: a. Add 180 µL of the HABA/Avidin solution to a microplate well and measure the absorbance at 500 nm (A500_initial).[8] b. Add 20 µL of the biotinylated protein sample to the well, mix, and measure the absorbance (A500_final).[8]
-
The moles of biotin per mole of protein can be calculated using the change in absorbance and the Beer-Lambert law.
Visualizing Workflows and Pathways
General Protein Biotinylation and Purification Workflow
This workflow illustrates the fundamental steps involved in labeling a protein with biotin and subsequently purifying the biotinylated protein.
Caption: A typical workflow for protein biotinylation and purification.
Cell Surface Protein Biotinylation and Pull-Down Workflow
This diagram outlines the process of labeling cell surface proteins and isolating them for further analysis, a common technique in proteomics and cell biology.
Caption: Workflow for cell surface protein labeling and pull-down.
Investigating EGFR Signaling Pathway Using Biotinylation
Biotinylation-based approaches can be employed to study protein-protein interactions within signaling pathways. For instance, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, biotinylation can be used to label and identify downstream substrates of kinases.[10]
Caption: EGFR signaling pathway investigated via kinase-catalyzed biotinylation.
References
- 2. store.sangon.com [store.sangon.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. anaspec.com [anaspec.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
Factors Influencing Stability and Potential Degradation Pathways
An In-depth Technical Guide to the Stability and Storage of Biotin-nPEG-amine
For researchers, scientists, and drug development professionals, this compound is an indispensable tool for bioconjugation, targeted drug delivery, and diagnostic assay development.[1] This bifunctional molecule leverages the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin, the biocompatibility and solubility-enhancing properties of polyethylene (B3416737) glycol (PEG), and the versatile reactivity of a primary amine for covalent linkage.[1][2] The integrity and stability of this reagent are paramount for reproducible and effective results.
This guide provides a detailed overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its integrity.
The stability of this compound is influenced by several environmental factors. The primary points of vulnerability are the PEG backbone and, in conjugated forms, the adjacent amide bonds.
-
Moisture and Hydrolysis : While the terminal amine itself is stable, many related PEG reagents, such as those with N-hydroxysuccinimide (NHS) esters used for conjugation, are highly moisture-sensitive.[3] The NHS-ester moiety readily hydrolyzes in aqueous environments, rendering it non-reactive.[3] Amide bonds, which are formed when this compound is conjugated to a molecule, can also undergo hydrolysis under extreme pH conditions. PEG compounds are often hygroscopic, meaning they absorb moisture from the air, which can accelerate degradation.[4][5]
-
Oxidation : The polyethylene glycol chain is susceptible to oxidative degradation. This process can be initiated by heat, light, or the presence of transition metal ions and oxygen.[6][7] Oxidation can lead to chain scission, resulting in a heterogeneous mixture of molecules and a loss of function.
-
Temperature : Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[7] Conversely, deep-cold storage is the most effective method for preserving the long-term integrity of the compound.[2][8][9] It is crucial, however, to allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation on the product.[3][4]
-
Light : Certain PEG derivatives, particularly those with maleimide (B117702) or acrylate (B77674) groups, are known to be light-sensitive.[6] As a general precaution, all PEG reagents should be protected from light to prevent potential photo-oxidative degradation.[6]
Below is a diagram illustrating the primary potential degradation pathways for a molecule containing a PEG chain and an amide bond.
Recommended Storage Conditions
Proper storage is critical to maximize the shelf-life and performance of this compound. Manufacturer datasheets consistently recommend stringent conditions to mitigate the risks of degradation.
Solid Form:
-
Temperature : Store vials at -20°C for long-term stability.[2][4][8][9] Some sources suggest temperatures as low as -5°C are acceptable.[10]
-
Atmosphere : Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][5][6]
-
Moisture : Keep in a desiccated environment to prevent hydrolysis.[2][4] Hygroscopic PEG compounds can become tacky and difficult to handle if exposed to air.[4][5]
-
Light : Protect from light.[6]
In Solution:
-
Solvent : If preparing a stock solution, use a dry (anhydrous), water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][11]
-
Stability : Stock solutions are significantly less stable than the solid-form reagent. Some protocols advise dissolving the reagent immediately before use and discarding any unused portion.[3] If storage is necessary, some sources suggest that stock solutions in anhydrous DMSO may be stored at -20°C for up to one month.[11]
-
Handling : Avoid frequent freeze-thaw cycles.[2] Consider aliquoting stock solutions into smaller, single-use volumes to maintain stability.
Summary of Stability and Storage Data
While precise quantitative data on degradation rates is often proprietary or application-dependent, the following table summarizes the key factors and recommended practices derived from technical datasheets.
| Parameter | Condition / Factor | Impact on Stability | Recommended Practice | Source(s) |
| Temperature | Storage at ≤ -15°C | High Stability : Minimizes rates of oxidation and hydrolysis. | Store solid reagent at -20°C. | [2][4][6][8] |
| Frequent Freeze-Thaw | Decreased Stability : Introduces moisture and thermal stress. | Aliquot solutions if necessary; avoid repeated cycling. | [2] | |
| Moisture | Exposure to Air / Humidity | High Risk of Degradation : PEG is hygroscopic; leads to hydrolysis. | Store with desiccant; warm to room temperature before opening. | [3][4][5] |
| Aqueous Solutions | Low Stability : Promotes hydrolysis, especially for related activated esters. | Prepare aqueous solutions immediately before use. | [3] | |
| Atmosphere | Presence of Oxygen | Risk of Oxidation : The PEG backbone can degrade via oxidation. | Store and handle under an inert gas (Nitrogen, Argon). | [4][6][12] |
| Light | Exposure to Light | Risk of Degradation : Can promote photo-oxidation. | Store in the dark or in an amber vial. | [6] |
| Form | Solid / Lyophilized Powder | Most Stable Form : Optimal for long-term storage. | Store in solid form until use. | [2][13] |
| Solution (Anhydrous DMSO) | Moderately Stable : Can be stored for short periods. | Prepare fresh. If needed, store at -20°C for up to 1 month. | [11] |
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly after long-term storage or if suboptimal conditions are suspected, a stability assessment is recommended. This typically involves analyzing the chemical integrity and functional reactivity of the compound.
Method 1: Purity and Integrity Analysis via Chromatography and Mass Spectrometry
-
Sample Preparation : At specified time points, dissolve a small, accurately weighed amount of the this compound from each storage condition into an appropriate solvent (e.g., water, DMSO).
-
HPLC Analysis :
-
System : A High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column : A C18 reverse-phase column is typically suitable.
-
Mobile Phase : A gradient of water and acetonitrile (B52724) (ACN) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Procedure : Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak relative to a time-zero (T₀) control indicates degradation.
-
-
Mass Spectrometry (MS) Analysis :
-
System : Couple the HPLC to a mass spectrometer (LC-MS) or analyze directly via infusion.
-
Procedure : Acquire the mass spectrum. Confirm that the primary mass peak corresponds to the expected molecular weight of this compound. Look for lower molecular weight peaks that could indicate chain scission or higher molecular weight peaks suggesting aggregation or side-reactions.
-
Method 2: Functional Reactivity Assessment (HABA Assay)
This protocol assesses the ability of the biotin moiety to bind to avidin, providing a measure of its functional integrity. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.[3]
-
Principle : HABA dye binds to avidin, producing a distinct color with absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[3] The magnitude of this decrease is proportional to the amount of functional biotin in the sample.[3]
-
Materials :
-
Avidin solution
-
HABA solution
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
This compound sample to be tested
-
Spectrophotometer or plate reader
-
-
Protocol : a. Prepare a HABA/Avidin solution by adding a known concentration of avidin to a solution of HABA in PBS until a target absorbance of ~1.0 at 500 nm is reached. b. Measure the initial absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial). c. Add a known volume of the dissolved this compound sample to the HABA/Avidin solution and mix well. d. Incubate for a few minutes to allow the biotin to displace the HABA. e. Measure the final absorbance at 500 nm (A₅₀₀_final). f. Analysis : The change in absorbance (ΔA = A₅₀₀_initial - A₅₀₀_final) is used to quantify the concentration of active biotin. By comparing the results from aged samples to a freshly prepared standard, the loss of function over time can be determined.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Biotin-PEG-amine, MW 2,000 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. nanocs.net [nanocs.net]
- 13. creativepegworks.com [creativepegworks.com]
Methodological & Application
Application Note: Amine-Reactive Protein Biotinylation with Biotin-nPEG-NHS Ester
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or nucleic acid.[1][2] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M) makes it an invaluable tool in biotechnology and research.[3][4] This interaction is resistant to extremes in pH, temperature, and denaturing agents, allowing for robust applications.[4][5]
This protocol details the labeling of proteins through primary amines using a Biotin-nPEG-N-Hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (-NH₂), found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) (Lys) residues, to form a stable and covalent amide bond.[3][6] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the reagent and makes the attached biotin more sterically available for binding to streptavidin, reducing potential interference from the protein's structure. Due to its small size, the biotin tag itself is unlikely to significantly alter the protein's natural function.[2]
Applications
Biotinylated proteins are utilized in a wide array of applications, enabling sensitive detection and efficient purification.[4][5][7]
-
Immunoassays: Including ELISA and Western blotting for highly sensitive detection using streptavidin-enzyme conjugates (e.g., HRP, AP).[1][7]
-
Affinity Purification: Immobilization of biotinylated proteins on avidin/streptavidin-conjugated resins for isolating binding partners from complex mixtures, such as in pull-down assays.[1][7]
-
Cellular and Surface Labeling: Labeling of cell surface proteins for analysis by flow cytometry (FACS) or fluorescence microscopy.[5][7]
-
Biomolecule Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) often use biotin-streptavidin to immobilize a ligand.
-
Immunoprecipitation (IP): Capturing and purifying specific antigens from a solution.[5][7]
Experimental Protocol: Protein Biotinylation
This protocol provides a general procedure for labeling a protein with Biotin-nPEG-NHS Ester. Optimal conditions may vary depending on the specific protein and should be determined empirically.
1. Materials and Reagents
-
Protein of interest
-
Biotin-nPEG-NHS Ester (Moisture-sensitive)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine).[3][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns), gravity-flow gel filtration columns (e.g., PD-10), or dialysis cassettes (e.g., Slide-A-Lyzer™).[8]
2. Workflow Overview
Caption: Experimental workflow for protein biotinylation.
3. Step-by-Step Procedure
3.1. Preparation of Reagents
-
Protein Sample: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If the protein is in a buffer containing Tris or glycine, it must be exchanged into the appropriate reaction buffer via dialysis or a desalting column.[9] The protein concentration should ideally be between 1-10 mg/mL.[6]
-
Biotin-nPEG-NHS Ester Solution: This reagent is moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[10] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM (e.g., ~5 mg in 1 mL for a ~10 mM solution, depending on MW).[6][9] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[6]
3.2. Calculation of Reagent Volume The degree of biotinylation depends on the molar excess of the biotin reagent relative to the protein. A 20-fold molar excess is a common starting point for a 2 mg/mL protein solution.[8][11][12]
-
Step 1: Calculate moles of protein: (Volume of protein (L) × Concentration of protein (g/L)) / Molecular Weight of protein ( g/mol ) = moles of protein
-
Step 2: Calculate moles of biotin reagent: moles of protein × Desired molar excess (e.g., 20) = moles of biotin
-
Step 3: Calculate volume of biotin stock solution to add: moles of biotin / Molarity of biotin stock (mol/L) = Volume of biotin stock (L)
3.3. Biotinylation Reaction
-
Add the calculated volume of the Biotin-nPEG-NHS ester stock solution to the protein solution. The volume of DMSO/DMF added should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours on ice.[6][10][13]
-
Stop the reaction by adding Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[3][8]
3.4. Purification of Labeled Protein It is critical to remove unreacted and hydrolyzed biotin reagent to prevent interference in downstream applications.[14][15]
-
Desalting/Spin Columns: This is a rapid method ideal for small sample volumes. Apply the quenched reaction mixture to a column equilibrated with your desired storage buffer and process according to the manufacturer's instructions.
-
Dialysis: This method is suitable for larger volumes. Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of storage buffer (e.g., PBS) for several hours to overnight, with at least two buffer changes.[3][8]
4. Validation and Quantification
4.1. Confirmation of Biotinylation (Qualitative) A simple Western blot can confirm successful labeling.
-
Run both labeled and unlabeled protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe the membrane with a streptavidin-HRP conjugate.
-
Wash and detect using an appropriate chemiluminescent substrate. A band should appear only in the lane with the biotinylated protein.[8]
4.2. Degree of Labeling (Quantitative) - HABA Assay The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules incorporated per protein molecule.[15][16] The assay is based on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[15][16][17]
Caption: Principle of the HABA assay for biotin quantification.
HABA Assay Protocol:
-
Add a known volume of HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).[15][16]
-
Add a specific volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix.[15][16]
-
Once the reading stabilizes, measure the final absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[15][16]
-
The change in absorbance is used to calculate the biotin concentration, typically using the Beer-Lambert law with the extinction coefficient for the HABA/Avidin complex (ε = 34,000 M-1cm-1).[15][16]
Data Presentation and Troubleshooting
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | More dilute solutions require a higher molar excess of biotin reagent.[9][11] |
| Reaction Buffer | PBS, HEPES, Bicarbonate | pH 7.2 - 8.5. Must be free of primary amines (e.g., Tris, glycine).[3][6] |
| Biotin Reagent | Biotin-nPEG-NHS Ester | Dissolve in anhydrous DMSO/DMF immediately before use.[10][18] |
| Molar Excess (Biotin:Protein) | 10:1 to 50:1 | Start with 20:1 for a 2 mg/mL protein solution.[8][11][12] |
| Incubation Time | 30-60 min (Room Temp) or 2 hours (4°C) | Longer times do not typically harm the reaction but are unnecessary.[9][10] |
| Quenching Agent | 1 M Tris or Glycine | Final concentration of 20-50 mM to stop the reaction.[8] |
Table 2: Comparison of Purification Methods
| Method | Speed | Sample Volume | Protein Recovery | Notes |
| Desalting Spin Column | Fast (<15 min) | Small (20-700 µL) | High | Convenient and effective for rapid cleanup. |
| Gravity Desalting Column | Moderate (~30 min) | Medium (1-3 mL) | Good | Good for intermediate volumes; requires more buffer.[8] |
| Dialysis | Slow (4h - Overnight) | Large (>0.5 mL) | High | Gentle method, but time-consuming.[3][19] |
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biotin Incorporation | 1. Presence of amine-containing buffers (Tris, glycine).2. Hydrolyzed/inactive biotin reagent.3. Insufficient molar excess of biotin. | 1. Ensure protein is in an amine-free buffer like PBS.2. Prepare fresh biotin-NHS solution in anhydrous DMSO/DMF just before use.[3]3. Increase the molar excess of the biotin reagent.[3] |
| Protein Precipitation | 1. Over-labeling of the protein.2. Organic solvent (DMSO/DMF) concentration is too high. | 1. Reduce the molar excess of biotin or decrease the reaction time.[20]2. Ensure the volume of organic solvent is <10% of the total reaction volume. |
| Poor Protein Recovery | 1. Non-specific binding to purification columns.2. Protein precipitation (see above). | 1. Follow manufacturer's instructions for column volume and centrifugation speed.[20]2. Consider dialysis as a gentler purification method. |
| High Background in Assays | Incomplete removal of excess, unreacted biotin. | Repeat the purification step (desalting or dialysis) to ensure all free biotin is removed.[14] |
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. What is Biotinylation? A Process Overview & Applications | Lab Manager [labmanager.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. proteochem.com [proteochem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Surface Biotinylation using Biotin-nPEG-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the biotinylation of cell surface molecules using Biotin-nPEG-amine. This document outlines the principles of two primary methodologies: the direct labeling of primary amines using an NHS-ester activated biotin-PEG reagent, and the targeted labeling of carboxyl groups using this compound in conjunction with carbodiimide (B86325) chemistry. These techniques are invaluable for studying protein trafficking, receptor-ligand interactions, and for the isolation and identification of cell surface proteins.
Introduction to Cell Surface Biotinylation
Cell surface biotinylation is a widely used technique to label proteins and other molecules on the exterior of living cells. The biotin (B1667282) tag, a small vitamin, forms an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin, facilitating the detection, purification, and analysis of the labeled molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm between the biotin and the reactive group reduces steric hindrance, improves solubility, and enhances the accessibility of the biotin tag for binding to avidin or streptavidin.
The choice of biotinylation reagent and chemistry depends on the target functional group on the cell surface. For labeling primary amines (-NH2), found on lysine (B10760008) residues and the N-terminus of proteins, an N-hydroxysuccinimide (NHS) ester-activated biotin is used. For labeling carboxyl groups (-COOH), present on aspartate and glutamate (B1630785) residues or on sialic acids of glycoproteins, a biotin reagent with a terminal amine group is used in a two-step reaction involving carbodiimide crosslinkers.
Method 1: Labeling Cell Surface Primary Amines with Sulfo-NHS-PEG-Biotin
This is the most common method for cell surface biotinylation, targeting abundant primary amines on proteins. A water-soluble, membrane-impermeable reagent such as Sulfo-NHS-PEG-Biotin is crucial to ensure that only extracellular proteins are labeled.
Principle of the Method
The N-hydroxysuccinimide (NHS) ester group of Sulfo-NHS-PEG-Biotin reacts efficiently with primary amines on cell surface proteins in a pH range of 7.2-8.5 to form stable amide bonds.[1] The sulfonate group on the NHS ring renders the molecule water-soluble and prevents it from crossing the cell membrane, thus restricting the labeling to the cell surface.
Chemical Reaction Pathway
Caption: Reaction of Sulfo-NHS-PEG-Biotin with a primary amine on a cell surface protein.
Experimental Protocol: Labeling Primary Amines
Materials Required:
-
Cells (adherent or in suspension)
-
Sulfo-NHS-nPEG-Biotin
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS, ice-cold
-
Anhydrous Dimethylsulfoxide (DMSO) or water for reagent reconstitution
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells in PBS at a concentration of approximately 1-25 x 10^6 cells/mL.[2]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Sulfo-NHS-nPEG-Biotin in water or PBS to a stock concentration of 10 mM. These reagents hydrolyze quickly in aqueous solutions, so do not prepare stock solutions for storage.[1]
-
-
Biotinylation Reaction:
-
Add the freshly prepared biotinylation reagent to the cell suspension or overlay on the adherent cells to a final concentration of 0.5-2 mM.
-
Incubate for 30 minutes at room temperature or on ice. Incubation at 4°C is recommended to minimize internalization of the labeled proteins.[2]
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 10-15 minutes at 4°C. The primary amines in the quenching buffer will react with and consume any excess biotinylation reagent.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
The biotinylated cells are now ready for downstream applications such as lysis, protein isolation with streptavidin beads, or flow cytometry analysis.
-
Quantitative Data Summary: Amine Labeling
| Parameter | Recommended Range | Notes |
| Cell Concentration | 1-25 x 10^6 cells/mL | Higher concentrations are more efficient. |
| Biotin Reagent Conc. | 0.5 - 2 mM | Optimal concentration should be determined empirically for each cell type. |
| Reaction Buffer | PBS, pH 7.2-8.5 | Must be free of primary amines (e.g., Tris, glycine).[1] |
| Incubation Time | 30 minutes | Can be optimized; longer times may increase labeling but also internalization. |
| Incubation Temperature | 4°C to Room Temperature | 4°C is preferred to reduce active internalization of the biotin reagent.[2] |
| Quenching Reagent | 100 mM Glycine or Tris | Effectively stops the reaction by consuming excess NHS-ester. |
Method 2: Labeling Cell Surface Carboxyl Groups with this compound
This method targets carboxyl groups on cell surface proteins (aspartate, glutamate) and sialic acids on glycoproteins. It requires a two-step process using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl groups, which then react with the amine group of this compound.
Principle of the Method
EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of Sulfo-NHS stabilizes this intermediate by converting it to an amine-reactive Sulfo-NHS ester, which is more resistant to hydrolysis in aqueous environments and increases the efficiency of the reaction with the this compound.[3]
Chemical Reaction Pathway
Caption: Two-step reaction for labeling cell surface carboxyl groups with this compound.
Experimental Protocol: Labeling Carboxyl Groups
Materials Required:
-
Cells (adherent or in suspension)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.15 M NaCl, pH 5.0-6.0, ice-cold
-
Labeling Buffer: PBS, pH 7.2-8.0, ice-cold
-
Quenching Buffer: 100 mM Tris or hydroxylamine, pH 8.0, ice-cold
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold MES buffer (pH 5.0-6.0) to remove any extraneous carboxyl- and amine-containing molecules.
-
Resuspend cells in ice-cold MES buffer at a concentration of 1-25 x 10^6 cells/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the cell suspension to a final concentration of 2-5 mM and 5-10 mM, respectively.
-
Incubate for 15 minutes at room temperature or on ice with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Pellet the cells by centrifugation and wash twice with ice-cold Labeling Buffer (PBS, pH 7.2-8.0) to remove unreacted EDC and Sulfo-NHS.
-
-
Biotinylation Reaction:
-
Resuspend the activated cells in ice-cold Labeling Buffer.
-
Add this compound to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature or on ice.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 10-15 minutes at 4°C.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS to remove excess reagents.
-
The biotinylated cells are now ready for downstream applications.
-
Quantitative Data Summary: Carboxyl Labeling
| Parameter | Recommended Range | Notes |
| EDC Concentration | 2 - 5 mM | Activates carboxyl groups. |
| Sulfo-NHS Concentration | 5 - 10 mM | Stabilizes the activated intermediate. |
| Activation Buffer | MES, pH 5.0-6.0 | Low pH is optimal for the EDC reaction. |
| This compound Conc. | 1 - 2 mM | Optimal concentration should be determined empirically. |
| Labeling Buffer | PBS, pH 7.2-8.0 | Optimal for the reaction of the amine with the NHS-ester. |
| Incubation Time | 15 min (Activation) | 30-60 min (Labeling) |
| Quenching Reagent | 100 mM Tris/Hydroxylamine | Quenches unreacted NHS-esters. |
Experimental Workflow Overview
Caption: General experimental workflow for cell surface biotinylation.
Troubleshooting and Considerations
-
Cell Viability: Always check cell viability after the labeling procedure (e.g., using Trypan Blue exclusion) to ensure the integrity of the cell membrane has not been compromised.
-
Buffer Composition: The absence of extraneous primary amines (for NHS-ester chemistry) or carboxyl groups (for EDC chemistry) in the reaction buffers is critical for efficient labeling.
-
Reagent Stability: Biotinylation reagents, especially NHS-esters and EDC, are moisture-sensitive and should be stored in a desiccated environment and dissolved immediately before use.
-
Optimization: The optimal concentrations of reagents and incubation times can vary between cell types and should be empirically determined. Start with the recommended ranges and adjust as needed.
-
Intracellular Labeling: If there is concern about labeling intracellular proteins due to membrane permeabilization, a control experiment using a membrane-impermeable dye or western blotting for a known cytoplasmic protein in the biotinylated fraction can be performed.
References
Application Note and Protocol: Biotin-nPEG-Amine Conjugation to Carboxyl Groups using EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of biotin (B1667282) to molecules bearing carboxyl groups is a cornerstone technique in bioconjugation, enabling the development of highly sensitive assays, targeted drug delivery systems, and affinity purification platforms. The strong and specific interaction between biotin and streptavidin/avidin is harnessed for detection and isolation. This application note provides a detailed protocol for the conjugation of biotin-nPEG-amine to carboxyl groups on proteins, nanoparticles, or other substrates using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability.
The use of a polyethylene (B3416737) glycol (PEG) spacer (nPEG) between the biotin and the terminal amine group offers several advantages, including increased water solubility, reduced steric hindrance for biotin-streptavidin binding, and minimized non-specific interactions.[1] EDC facilitates the formation of an amide bond between the primary amine of this compound and a carboxyl group.[2] The addition of Sulfo-NHS stabilizes the reactive intermediate, converting it to a more stable amine-reactive Sulfo-NHS ester, which improves coupling efficiency and allows for a two-step reaction procedure.[3]
Reaction Mechanism
The conjugation process is a two-step reaction. First, EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. To improve the efficiency and control of the reaction, Sulfo-NHS is often added. It reacts with the O-acylisourea intermediate to form a semi-stable Sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solutions. This amine-reactive ester then efficiently reacts with the primary amine of the this compound to form the desired amide bond.[3]
Caption: EDC/Sulfo-NHS mediated coupling of this compound to a carboxyl group.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratios of the reactants, pH, and reaction time. The following table summarizes typical starting concentrations and molar ratios for optimizing the conjugation of this compound to a carboxylated protein.
| Parameter | Recommended Range | Purpose | Reference(s) |
| EDC Molar Excess (over carboxyl groups) | 2 - 50-fold | Activates carboxyl groups. Higher excess may be needed for dilute protein solutions but can increase risk of cross-linking. | [4][5] |
| Sulfo-NHS Molar Excess (over carboxyl groups) | 2 - 100-fold (typically 1.5-2x EDC) | Stabilizes the activated intermediate, improving efficiency. | [5][6] |
| This compound Molar Excess (over protein) | 10 - 50-fold | Drives the reaction towards product formation. The optimal ratio depends on the number of available carboxyl groups and the desired degree of biotinylation. | [7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better conjugation efficiency. | [4] |
| Activation pH (MES Buffer) | 4.5 - 6.0 | Optimal pH for EDC activation of carboxyl groups. | [8] |
| Conjugation pH (PBS or Bicarbonate Buffer) | 7.0 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the Sulfo-NHS ester. | [9] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the Sulfo-NHS ester. | [3] |
| Conjugation Time | 2 hours to overnight | Longer incubation times can increase the yield of the final conjugate. | [8] |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of this compound to a carboxyl-containing protein.
Materials and Reagents
-
Protein with accessible carboxyl groups: (e.g., Bovine Serum Albumin, a specific antibody, etc.)
-
This compound: (Select a PEG spacer length appropriate for the application)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0 - 6.0.[9]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 - 7.4.[9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.[9]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
-
Anhydrous Dimethyl Sulfoxide (DMSO) for preparing stock solutions of this compound if not readily water-soluble.
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they will compete with the reaction.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation.
Detailed Protocol
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
In a reaction tube, add the required volume of EDC and Sulfo-NHS stock solutions to the protein solution. Refer to the table above for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to this compound:
-
Two-Step Method (Recommended): To remove excess EDC and Sulfo-NHS, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.4).
-
Immediately add the desired molar excess of the this compound stock solution to the activated protein.
-
One-Pot Method: Directly add the this compound stock solution to the activation reaction mixture and adjust the pH to 7.2-7.4 with Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., Tris-HCl to a final concentration of 20-50 mM) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.
-
-
Purification of the Biotinylated Conjugate:
-
Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated conjugate under conditions that are optimal for the stability of the parent molecule, typically at 4°C or frozen at -20°C or -80°C.
-
Characterization of the Conjugate
HABA Assay for Biotin Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the degree of biotinylation. HABA binds to avidin, producing a complex with a characteristic absorbance at 500 nm. Biotin displaces HABA from the complex, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Brief Protocol:
-
Remove all free biotin from the biotinylated protein sample by desalting or dialysis.
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known amount of the biotinylated protein to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm once the reading has stabilized (A500_final).
-
The change in absorbance (ΔA500 = A500_initial - A500_final) is used to calculate the biotin concentration based on the Beer-Lambert law, using the extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹).[10]
Mass Spectrometry
For a more precise characterization, mass spectrometry (MS) can be employed. Intact mass analysis can determine the number of this compound molecules conjugated to the protein by measuring the mass shift. Peptide mapping, following enzymatic digestion of the protein, can identify the specific amino acid residues that have been biotinylated.[11][12]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Biotinylation | Inactive EDC/Sulfo-NHS due to hydrolysis. | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Suboptimal pH for activation or coupling. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.0-8.5. | |
| Presence of competing nucleophiles (e.g., Tris, glycine) in the buffer. | Use amine-free and carboxylate-free buffers for the reaction. | |
| Insufficient molar excess of reagents. | Increase the molar ratio of EDC, Sulfo-NHS, and/or this compound. | |
| High Batch-to-Batch Variability | Inconsistent reagent preparation or reaction times. | Prepare fresh reagent solutions for each experiment. Standardize all incubation times and temperatures. |
| Incomplete removal of unreacted biotin. | Ensure thorough purification of the final conjugate using desalting columns or extensive dialysis. | |
| Protein Precipitation/Aggregation | High degree of cross-linking due to excessive EDC. | Reduce the molar excess of EDC. Consider a two-step protocol with purification after the activation step. |
| The PEG spacer on the biotin-amine can help mitigate aggregation.[1] | ||
| Loss of Protein Activity | Biotinylation of critical functional residues. | Reduce the molar excess of the biotin reagent to lower the degree of labeling. Consider alternative conjugation chemistries that target different functional groups. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Direct Identification of Biotinylated Proteins from Proximity Labeling (Spot-BioID) | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for Nanoparticle Surface Modification with Biotin-nPEG-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the surface modification of carboxylated nanoparticles with Biotin-nPEG-amine. The protocol leverages the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to form a stable amide bond between the nanoparticle surface and the terminal amine of the Biotin-PEG linker.[1] This method facilitates the attachment of biotin (B1667282) to nanoparticle surfaces, enabling high-affinity binding to streptavidin or avidin (B1170675).[2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer reduces non-specific protein adsorption, enhancing the biocompatibility and circulation time of the nanoparticles.[3] This guide details the reaction mechanism, a step-by-step experimental protocol, methods for characterization, and troubleshooting tips to ensure successful conjugation for applications in diagnostics, targeted drug delivery, and biosensing.[2][4]
Principle of the Method: EDC/sulfo-NHS Amine Coupling
The conjugation process is a two-step reaction that covalently links a primary amine on the this compound molecule to a carboxyl group on the nanoparticle surface.[4]
-
Activation: EDC first reacts with a surface carboxyl group (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.[5]
-
Stabilization & Coupling: Sulfo-NHS is added to react with the intermediate, creating a more stable, amine-reactive sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions.[5] The amine group (-NH2) from the this compound then attacks the sulfo-NHS ester, displacing the sulfo-NHS and forming a stable amide bond.[1]
This two-step process is preferred as it increases coupling efficiency and reduces the likelihood of nanoparticle aggregation.[1]
Figure 1: EDC/sulfo-NHS reaction mechanism for conjugating this compound to a carboxylated surface.
Materials and Equipment
Reagents & Consumables
-
Carboxylated Nanoparticles (e.g., gold, iron oxide, PLGA, silica)
-
This compound (e.g., MW 2kDa, 5kDa)[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[1]
-
Coupling/Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, free of amines
-
Quenching Solution: 1 M Ethanolamine (B43304) or 1 M Tris-HCl, pH 8.0
-
Storage Buffer: PBS with 0.05% Tween-20 and a preservative (e.g., 0.05% sodium azide)
-
Deionized (DI) Water
-
Microcentrifuge tubes
Equipment
-
Vortex mixer
-
Benchtop microcentrifuge or magnetic separator (if using magnetic nanoparticles)
-
Rotator or orbital shaker
-
pH meter
-
Sonicator (bath or probe type)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
UV-Vis Spectrophotometer
Experimental Protocols
This section details the step-by-step procedure for conjugating this compound to carboxylated nanoparticles.
Figure 2: Overall workflow for the surface modification of nanoparticles with this compound.
Protocol: Covalent Conjugation
1. Nanoparticle Preparation:
-
Transfer a required amount of the stock carboxylated nanoparticle suspension to a microcentrifuge tube.
-
Wash the nanoparticles twice with Activation Buffer (MES, pH 6.0) to remove any storage buffer or preservatives.[1] Use centrifugation (e.g., 10,000 x g for 15 minutes, adjust for nanoparticle type) or magnetic separation to pellet the nanoparticles between washes.
-
After the final wash, resuspend the nanoparticle pellet in Activation Buffer to the desired starting concentration (e.g., 1-10 mg/mL). Sonicate briefly if needed to ensure a homogenous dispersion.
2. Carboxyl Group Activation:
-
Crucial: Prepare EDC and sulfo-NHS solutions immediately before use, as their activity diminishes rapidly in aqueous solutions.[6] Dissolve EDC and sulfo-NHS in cold Activation Buffer.
-
Add the freshly prepared EDC solution to the nanoparticle suspension, followed immediately by the sulfo-NHS solution. Refer to Table 1 for recommended concentrations.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle rotation.[1]
3. Conjugation with this compound:
-
Pellet the activated nanoparticles by centrifugation and carefully discard the supernatant to remove excess EDC and sulfo-NHS.
-
Wash the activated nanoparticles once with Coupling Buffer (PBS, pH 7.4).
-
Immediately resuspend the pellet in Coupling Buffer.
-
Add the this compound solution (dissolved in Coupling Buffer) to the activated nanoparticle suspension. The molar excess of this compound will depend on the desired surface density and should be optimized (see Table 2 ).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[1]
4. Quenching and Purification:
-
Add Quenching Solution (e.g., ethanolamine to a final concentration of 50-100 mM) to the reaction mixture to block any unreacted sulfo-NHS esters.[1] Incubate for 30 minutes.
-
Pellet the biotinylated nanoparticles via centrifugation.
-
Wash the nanoparticles three times with Storage Buffer (PBS with Tween-20) to remove unreacted this compound and byproducts.
-
After the final wash, resuspend the purified nanoparticles in the appropriate Storage Buffer.
Data Presentation & Characterization
Successful conjugation should be confirmed by physical and chemical characterization.
Quantitative Data Tables
Table 1: Reagent Preparation and Recommended Concentrations
| Reagent | Stock Concentration | Final Concentration in Reaction | Solvent | Notes |
|---|---|---|---|---|
| EDC | 10 mg/mL | 2-10 mM | Activation Buffer (MES, pH 6.0) | Prepare fresh immediately before use.[6] |
| sulfo-NHS | 10 mg/mL | 5-20 mM | Activation Buffer (MES, pH 6.0) | Prepare fresh immediately before use.[6] |
| This compound | 1-10 mg/mL | 10-100 fold molar excess over NPs | Coupling Buffer (PBS, pH 7.4) | Molar excess depends on optimization. |
| Quenching Solution | 1 M Ethanolamine | 50-100 mM | DI Water | Add to stop the reaction. |
Table 2: Typical Reaction Parameters for Optimization
| Parameter | Range | Optimal Value | Notes |
|---|---|---|---|
| Activation pH | 5.0 - 6.5 | 6.0 | MES buffer is ideal for activating carboxyl groups.[1] |
| Coupling pH | 7.2 - 8.5 | 7.4 | PBS is suitable for the amine-ester reaction.[1] |
| Activation Time | 15 - 60 min | 30 min | Longer times can lead to hydrolysis of the intermediate. |
| Coupling Time | 2 - 24 hours | 4 hours at RT or O/N at 4°C | Balance efficiency with biomolecule stability.[1] |
| Temperature | 4°C - 25°C | Room Temperature | Lower temperature can be used to preserve sensitive cargo. |
Table 3: Example Characterization Data (Before vs. After Modification) | Parameter | Unmodified Nanoparticles | Biotinylated Nanoparticles | Method | | :--- | :--- | :--- | :--- | | Hydrodynamic Diameter | 100 nm ± 2 nm | 115 nm ± 3 nm | DLS | Increase indicates successful surface coating. | | Polydispersity Index (PDI) | < 0.1 | < 0.15 | DLS | A low PDI indicates a monodisperse sample. | | Zeta Potential (at pH 7.4) | -35 mV | -15 mV | Zeta Potential Analyzer | Shift towards neutral indicates charge masking by PEG. | | Surface Biotin Density | 0 pmol/mg | ~850 pmol/mg[7] | HABA Assay | Confirms presence and quantity of biotin. |
Protocol: Quantification of Surface Biotin (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to quantify the amount of biotin on a surface.[8]
-
Prepare a known concentration of the biotinylated nanoparticle suspension.
-
In a 96-well plate, add avidin solution and HABA reagent. The HABA/avidin complex has a characteristic absorbance at 500 nm.
-
Add the biotinylated nanoparticle suspension to the well. Biotin has a higher affinity for avidin and will displace the HABA dye.[8]
-
Measure the decrease in absorbance at 500 nm.
-
Quantify the biotin concentration by comparing the absorbance change to a standard curve generated with known concentrations of free biotin.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | Inactive EDC/sulfo-NHS due to hydrolysis. | Prepare EDC and sulfo-NHS solutions fresh in cold buffer immediately before use. Store powders desiccated at -20°C and 4°C, respectively.[6] |
| Incorrect buffer pH. | Ensure activation is done at pH ~6.0 and coupling at pH ~7.4.[1] Avoid buffers containing primary amines (e.g., Tris, Glycine) during conjugation steps.[8] | |
| Insufficient molar ratio of reagents. | Increase the molar excess of EDC/sulfo-NHS and/or this compound. | |
| Nanoparticle Aggregation | Removal of stabilizing surface charge. | Add a non-reactive PEG variant during conjugation or increase the density of this compound. Ensure thorough washing to remove excess crosslinkers. |
| Inefficient washing. | Improve washing steps; use bath sonication to gently resuspend pellets between washes. | |
| High Non-specific Binding | Incomplete quenching of active sites. | Ensure quenching step is performed with sufficient concentration and time. |
Storage and Stability
Store the final biotinylated nanoparticle suspension at 4°C in a suitable buffer containing a mild non-ionic surfactant (e.g., 0.05% Tween-20) to prevent aggregation and a preservative (e.g., 0.05% sodium azide) to inhibit microbial growth. Do not freeze the nanoparticle suspension, as this can cause irreversible aggregation.[6] Stability should be monitored periodically by measuring the hydrodynamic size via DLS.[9]
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. youdobio.com [youdobio.com]
- 3. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanohybrids.net [nanohybrids.net]
- 6. fortislife.com [fortislife.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Biotin-nPEG-amine for Targeted Drug Delivery
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects by selectively delivering pharmacologically active agents to specific cells or tissues. Biotin-nPEG-amine is a heterobifunctional linker that has emerged as a valuable tool in the development of such systems.[1] It comprises three key components: a biotin (B1667282) moiety for targeting, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group for conjugation.[2][3]
Biotin, a water-soluble B-vitamin, exhibits an exceptionally high affinity for receptors like the sodium-dependent multivitamin transporter (SMVT), which are often overexpressed on the surface of various cancer cells, including ovarian, lung, colon, and breast cancers.[4][5] This makes biotin an ideal ligand for directing drug-loaded nanocarriers or conjugated drugs to tumor sites.[6] The PEG spacer enhances the hydrophilicity and biocompatibility of the conjugate, creating a protective shield that reduces clearance by the reticuloendothelial system and prolongs circulation time—a phenomenon known as the "stealth effect".[4][7] The terminal amine group provides a reactive handle for covalent attachment to drugs, nanoparticles, or other biomolecules, typically through stable amide bond formation.[2][8]
Mechanism of Action: Biotin-Mediated Cellular Uptake
The primary targeting mechanism of this compound conjugates relies on the recognition of the biotin ligand by cellular uptake systems. The sodium-dependent multivitamin transporter (SMVT) is a key protein that facilitates the transport of biotin across the cell membrane.[5] Cancer cells often exhibit increased metabolic activity and upregulate transporters like SMVT to meet their high demand for vitamins.[5] A Biotin-PEG-conjugated drug delivery system binds to the extracellular domain of the SMVT on the target cell surface. This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the entire conjugate, forming an endosome that transports the therapeutic payload into the cell's interior. Once inside, the payload can be released to exert its therapeutic effect.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing biotin-PEG linkers for surface modification of nanoparticles and cellular uptake inhibition assays.
Table 1: Nanoparticle Surface Functionalization
| Nanoparticle Type | Linker Chemistry | Biotin per NP (molecules) | Biotin per mg Polymer (pmol) | Reference |
|---|
| Poly(D,L-lactide-co-glycolide) (PLGA) | Cyanuric chloride | ~2650 | 850 |[9][10] |
Table 2: Inhibition of [³H]Biotin Uptake in Cells
| Cell Line | Inhibitor | Inhibitor Concentration (µM) | [³H]Biotin Uptake Reduction (%) | Reference |
|---|---|---|---|---|
| Unspecified | Desthiobiotin | 10 | 37.56 | [5] |
| Unspecified | Desthiobiotin | 50 | 63.9 | [5] |
| Unspecified | Desthiobiotin | 100 | 77.67 | [5] |
| Unspecified | Pantothenic Acid | 10 | 72.78 | [5] |
| Unspecified | Pantothenic Acid | 100 | 74.38 | [5] |
| Unspecified | Lipoic Acid | 50 | 46.1 | [5] |
| Unspecified | Lipoic Acid | 100 | 25.9 |[5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Drug via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a drug or molecule containing a carboxylic acid group using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Carboxyl-containing drug/molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer or Phosphate-Buffered Saline (PBS), pH 6.0-7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (appropriate MWCO) or size-exclusion chromatography column
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxyl-containing drug in a minimal amount of DMF or DMSO. Add MES buffer or PBS to dilute. b. Add a 5-10 fold molar excess of both EDC and NHS to the drug solution. c. Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Conjugation Reaction: a. Dissolve this compound in the reaction buffer (MES or PBS). b. Add the this compound solution to the activated drug solution. A 1.5 to 2-fold molar excess of the amine relative to the drug is recommended. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine of the Biotin-PEG linker will react with the NHS-ester to form a stable amide bond.[11][12]
-
Purification: a. Remove unreacted crosslinkers and this compound by dialysis against PBS for 24-48 hours with several buffer changes. b. Alternatively, purify the conjugate using size-exclusion chromatography. c. Lyophilize the purified conjugate for storage.
-
Characterization: a. Confirm conjugation using techniques such as FTIR, NMR, or MALDI-TOF mass spectrometry. b. Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[13]
Protocol 2: Formulation of Biotin-PEGylated PLGA Nanoparticles
This protocol details the preparation of drug-loaded poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles and their subsequent surface functionalization with this compound.
Materials:
-
PLGA polymer
-
Drug to be encapsulated
-
This compound
-
EDC and NHS
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v)
-
Deionized water
-
MES Buffer, pH 6.0
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion): a. Dissolve PLGA and the hydrophobic drug in a water-immiscible organic solvent like DCM to form the oil phase. b. Prepare an aqueous solution of PVA, which will act as the surfactant. c. Add the oil phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or probe sonicator to create an oil-in-water (o/w) emulsion. d. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.[9][10]
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) to pellet the nanoparticles. b. Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove excess PVA and unencapsulated drug.
-
Surface Functionalization: a. Resuspend the washed PLGA nanoparticles in MES buffer (pH 6.0). The PLGA nanoparticles will have terminal carboxylic acid groups on their surface. b. Activate the surface carboxyl groups by adding EDC and NHS and incubating for 30 minutes at room temperature. c. Add a solution of this compound to the activated nanoparticle suspension. d. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Final Purification: a. Wash the now-biotinylated nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted reagents. b. Resuspend the final Biotin-PEG-PLGA nanoparticles in an appropriate buffer or water for storage at 4°C.
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol outlines a general method to evaluate the targeting efficiency and therapeutic effect of biotinylated drug delivery systems in cancer cell lines known to overexpress biotin receptors (e.g., A549, Caco-2, MCF-7).[9][14]
Materials:
-
Target cancer cell line (e.g., A549) and a control cell line with low biotin receptor expression.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Biotin-PEG-Drug conjugate or Biotin-PEG-Nanoparticles.
-
Non-biotinylated (control) conjugate/nanoparticles.
-
Free drug solution.
-
Free biotin solution (for competition assay).
-
PBS, Trypsin-EDTA.
-
96-well and 24-well cell culture plates.
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CCK-8).[15]
-
Fluorescence microscope or flow cytometer (if using a fluorescently labeled conjugate).
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into 96-well plates (for cytotoxicity) or 24-well plates with coverslips (for microscopy) at an appropriate density. c. Allow cells to adhere and grow for 24 hours.
-
Competition Assay (Optional, to confirm receptor-mediated uptake): a. Pre-incubate a subset of wells with a high concentration of free biotin for 30-60 minutes to saturate the biotin receptors.
-
Treatment: a. Prepare serial dilutions of the Biotin-PEG conjugate, control conjugate, and free drug in fresh culture medium. b. Remove the old medium from the cells and add the treatment solutions (including to the biotin-saturated wells). c. Incubate the cells for a predetermined time (e.g., 4, 24, or 48 hours).
-
Cellular Uptake Analysis (Qualitative/Quantitative): a. For microscopy: After incubation, wash the cells on coverslips with cold PBS three times. Fix the cells, stain nuclei with DAPI if desired, and mount onto slides. Visualize the cellular uptake of fluorescently labeled conjugates using a fluorescence microscope. b. For flow cytometry: After incubation, wash, trypsinize, and resuspend the cells in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Cytotoxicity Analysis (e.g., MTT Assay): a. After the treatment period, remove the media. b. Add MTT solution (or other viability reagent) to each well and incubate according to the manufacturer's instructions. c. Add solubilization solution (if using MTT) and read the absorbance on a plate reader. d. Calculate cell viability as a percentage relative to untreated control cells and plot dose-response curves to determine IC50 values.
References
- 1. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 3. Biotin-PEG-Amine - ChemiMartChemiMart [chemimart.de]
- 4. updates.reinste.com [updates.reinste.com]
- 5. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 8. nanocs.net [nanocs.net]
- 9. Coupling of biotin-(poly(ethylene glycol))amine to poly(D,L-lactide-co-glycolide) nanoparticles for versatile surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Avidin-biotin technology to synthesize multi-arm nano-construct for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multifunctional TPP-PEG-biotin self-assembled nanoparticle drug delivery-based combination therapeutic approach for co-targeting of GRP78 and lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescent Probes using Biotin-nPEG-Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and application of fluorescent probes created using Biotin-nPEG-amine. The protocol leverages the high-affinity interaction between biotin (B1667282) and streptavidin for detection and purification, while the polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes steric hindrance.
Introduction
This compound is a versatile reagent for creating biotinylated molecules. The terminal primary amine allows for straightforward conjugation to a wide variety of molecules, including fluorescent dyes activated with N-hydroxysuccinimide (NHS) esters. The resulting fluorescent probes are valuable tools in various biological assays, including immunoassays, fluorescence microscopy, and flow cytometry. The PEG spacer arm is crucial as it separates the biotin moiety from the fluorescent dye and the target molecule, which helps to preserve the fluorescence intensity upon binding to avidin (B1170675) or streptavidin and reduces non-specific interactions.[1]
Principle of Reaction
The synthesis of the fluorescent probe is based on the reaction between the primary amine of this compound and an amine-reactive fluorescent dye, typically an NHS ester. This reaction forms a stable amide bond.[2][3][4] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and therefore more nucleophilic.[3][5]
Applications of Biotinylated Fluorescent Probes
Biotinylated fluorescent probes are utilized in a wide range of applications in biomedical research and drug discovery:
-
Ligand Binding Assays: To study molecular interactions between receptors and ligands with high sensitivity and specificity.[6]
-
Affinity Labeling: To covalently attach a probe to a target molecule for tracking, isolation, and analysis of the target complex.[6]
-
Protein Detection: In techniques such as immunohistochemistry (IHC), Western blotting, and ELISA, biotin-labeled probes are detected with streptavidin-fluorophore conjugates to amplify the signal.[6]
-
Cell Imaging: Biotin can act as a targeting group to deliver fluorescent probes to specific cells, such as cancer cells that overexpress biotin receptors.[7][8][9]
-
Nucleic Acid Detection: Biotinylated probes can be used for the detection of specific DNA or RNA sequences.[10]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of biotinylated fluorescent probes.
Table 1: Biotin-Streptavidin Interaction and Detection Limits
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁵ M | [4] |
| HABA Assay Detection Limit | 200 pmol | [11] |
| Fluorescence-Based Biotin Quantification Limit | 4 pmol | [11] |
Table 2: Reaction Conditions for NHS Ester-Amine Coupling
| Parameter | Recommended Condition | Reference |
| pH | 7.2 - 8.5 | [3][5] |
| Temperature | 4°C to Room Temperature (25°C) | [2][3] |
| Reaction Time | 30 minutes to 4 hours | [3][12] |
| Recommended Buffers | Phosphate (B84403), Bicarbonate, HEPES, Borate | [3][5] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris) | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of a Biotin-nPEG-Fluorescent Probe
This protocol describes the conjugation of an NHS ester-activated fluorescent dye to this compound.
Materials:
-
This compound
-
NHS ester-activated fluorescent dye (e.g., FITC-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration, reverse-phase HPLC)
Procedure:
-
Prepare Reagents:
-
Conjugation Reaction:
-
Quench Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[12]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the biotinylated fluorescent probe from unreacted dye and byproducts using an appropriate method such as gel filtration chromatography or reverse-phase HPLC.[5]
-
Protocol 2: Quantification of Biotinylation
This protocol outlines the determination of the degree of biotin incorporation using a fluorescence-based assay.
Materials:
-
Biotinylated fluorescent probe sample
-
Biotin quantitation kit (e.g., a kit based on displacement of HABA from avidin)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Standards: Prepare a series of biocytin (B1667093) standards as described in the manufacturer's protocol.[14]
-
Prepare Samples: Dilute the biotinylated fluorescent probe sample to ensure the concentration falls within the working range of the assay.[14]
-
Assay:
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494/520 nm for a DyLight-based reporter).[14]
-
Calculation:
Visualizations
Caption: Experimental workflow for synthesizing a fluorescent probe.
Caption: Chemical reaction scheme for probe synthesis.
Caption: Signal amplification and detection pathway.
References
- 1. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 7. A biotin-guided hydrogen sulfide fluorescent probe and its application in living cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A biotin-guided hydrogen sulfide fluorescent probe and its application in living cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. stallardediting.com [stallardediting.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Biotinylating Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique in molecular biology, diagnostics, and drug development. The high-affinity interaction between biotin (Vitamin H) and streptavidin (or avidin) is one of the strongest known non-covalent bonds in nature, making it an invaluable tool for the detection, purification, and immobilization of biomolecules.[1][2][3] Biotinylated oligonucleotides, in particular, are widely used as probes for in situ hybridization, primers for PCR, and for the capture of specific DNA or RNA sequences for downstream analysis.[4][5]
This document provides detailed protocols for the biotinylation of oligonucleotides that have been synthesized with a primary amine linker, typically at the 5' or 3' terminus. The most common and efficient method for this is the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with the primary amine to form a stable amide bond.[3][6]
Principle of the Reaction
The biotinylation of an amine-modified oligonucleotide using an NHS-ester of biotin is a straightforward nucleophilic acyl substitution reaction. The primary amine group on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.
Factors Affecting Biotinylation Efficiency
Several factors can influence the success of the biotinylation reaction. Optimal conditions will ensure high coupling efficiency and minimize side reactions.
Quantitative Data Summary
The yield of biotinylated oligonucleotides can vary depending on the scale of the synthesis and the purification method employed. The following table summarizes approximate final yields for post-synthesis conjugation using NHS esters.
| Synthesis Scale (nmol) | Approximate Final Yield (nmol) |
| 50 | ~2 |
| 200 | ~5 |
| 1000 (1 µmol) | ~16 |
| 2000 (2 µmol) | ~30 |
| 5000 (5 µmol) | ~75 |
| 10000 (10 µmol) | ~150 |
| 15000 (15 µmol) | ~225 |
| Data adapted from Gene Link.[7] |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin, Thermo Fisher Scientific)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (select one):
-
NAP-10 column (GE Healthcare) or equivalent desalting column
-
Reverse-phase HPLC system
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
-
Nuclease-free water
-
Spectrophotometer for quantification
Protocol 1: Standard Biotinylation of Amine-Modified Oligonucleotides
This protocol is a general procedure for biotinylating amine-modified oligonucleotides in solution.
-
Oligonucleotide Preparation:
-
Resuspend the amine-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
-
Biotin-NHS Ester Preparation:
-
Biotinylation Reaction:
-
Add a 20 to 50-fold molar excess of the dissolved Biotin-NHS ester to the oligonucleotide solution.
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be performed in the dark to minimize any potential photo-degradation of the reagents.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 100 mM.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted Biotin-NHS ester.
-
-
Purification of the Biotinylated Oligonucleotide:
-
It is crucial to remove unreacted biotin, as it will compete for binding sites on streptavidin.[4][9]
-
Option A: Desalting Column (for rapid purification):
-
Equilibrate a NAP-10 column with nuclease-free water according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the biotinylated oligonucleotide with nuclease-free water. The purified oligo will be in the void volume.
-
-
Option B: Reverse-Phase HPLC (for high purity):
-
Option C: Polyacrylamide Gel Electrophoresis (PAGE):
-
PAGE purification can also be used to separate the biotinylated oligonucleotide from unreacted starting material and byproducts.
-
-
-
Quantification and Storage:
-
Determine the concentration of the purified biotinylated oligonucleotide by measuring its absorbance at 260 nm (A260) using a spectrophotometer.
-
Store the biotinylated oligonucleotide at -20°C.
-
Protocol 2: On-Column Biotinylation (During Solid-Phase Synthesis)
For some automated DNA synthesizers, it is possible to perform the biotinylation reaction while the oligonucleotide is still attached to the solid support.
-
Fmoc Deprotection (if applicable):
-
If the amine linker is protected with an Fmoc group, it must be removed first. Flush the synthesis column with a solution of 0.1 M DBU in acetonitrile (B52724) for approximately 3 minutes.[11]
-
Wash the column thoroughly with acetonitrile.[11]
-
-
Biotinylation Reaction:
-
Prepare a solution of the Biotin-NHS ester in a suitable solvent (e.g., DMF or a mixture of acetonitrile and a mild base like diisopropylethylamine).
-
Introduce the biotinylation reagent solution to the synthesis column and allow it to react for 2-4 hours at room temperature.[11]
-
-
Washing and Deprotection:
-
Wash the column with DMF and then acetonitrile to remove excess biotin reagent.[11]
-
Proceed with the standard deprotection protocol (e.g., using ammonium (B1175870) hydroxide) to cleave the oligonucleotide from the solid support and remove the protecting groups from the bases.
-
-
Purification:
-
Purify the biotinylated oligonucleotide using one of the methods described in Protocol 1 (desalting column, HPLC, or PAGE).
-
Experimental Workflow
Quality Control and Quantification of Biotinylation
Assessing the efficiency of the biotinylation reaction is critical for downstream applications.
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin.[12] It relies on the displacement of HABA from avidin (B1170675) by biotin, which results in a measurable change in absorbance at 500 nm.[12]
-
Fluorescence-Based Assays: More sensitive than the HABA assay, fluorescence-based kits are also available for biotin quantitation.[12]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the successful conjugation of biotin to the oligonucleotide and to assess the purity of the final product.
-
Gel Shift Assay: A simple qualitative method is to perform a gel shift assay. The biotinylated oligonucleotide is incubated with streptavidin and then run on a non-denaturing polyacrylamide or agarose (B213101) gel. A shift in the mobility of the oligonucleotide upon binding to streptavidin indicates successful biotinylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive Biotin-NHS ester due to hydrolysis. | Use fresh, anhydrous DMF or DMSO to dissolve the NHS ester immediately before use. Store the solid reagent desiccated.[8] |
| Presence of primary amines (e.g., Tris buffer) in the oligo solution. | ||
| Incorrect pH of the reaction buffer. | ||
| Precipitation of Oligonucleotide | Over-modification of the oligonucleotide. | Reduce the molar excess of the Biotin-NHS ester or shorten the reaction time. |
| Low solubility of the biotinylated product. | ||
| Presence of Free Biotin after Purification | Inefficient purification method. | For applications sensitive to free biotin, use a high-resolution purification method like HPLC.[9] |
| Incomplete quenching of the reaction. |
Conclusion
The biotinylation of amine-modified oligonucleotides is a robust and reliable method for labeling nucleic acids. By carefully controlling the reaction conditions and choosing an appropriate purification strategy, researchers can generate high-quality biotinylated probes and primers for a wide range of applications in research, diagnostics, and drug development.
References
- 1. Biotin oligonucleotide labeling reactions: A method to assess their effectiveness and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Gene Link Modifications - Biotin-5' [genelink.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotin NHS Oligo Modifications from Gene Link [genelink.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. spherotech.com [spherotech.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
Revolutionizing Nanotechnology Research: Applications and Protocols for Biotin-nPEG-Amine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The burgeoning field of nanotechnology continues to offer groundbreaking solutions in medicine and diagnostics. A key player in this advancement is the versatile linker molecule, Biotin-nPEG-amine. Its unique properties enable the precise targeting and functionalization of nanoparticles, opening new avenues for targeted drug delivery, advanced biosensing, and innovative surface modifications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their nanotechnology research.
Application Note 1: Targeted Drug Delivery to Cancer Cells
This compound is instrumental in developing targeted drug delivery systems for cancer therapy. Many cancer cells overexpress biotin (B1667282) receptors on their surface to meet the high vitamin demands of rapid proliferation.[1][2][3] This overexpression can be exploited for targeted drug delivery by decorating drug-loaded nanoparticles with biotin. The polyethylene (B3416737) glycol (PEG) linker enhances the biocompatibility and circulation time of the nanoparticles by reducing non-specific uptake by the reticuloendothelial system, while the terminal amine group allows for covalent conjugation to the nanoparticle surface.[4]
The biotin ligand facilitates receptor-mediated endocytosis, leading to the specific uptake of the nanoparticle-drug conjugate by cancer cells, thereby increasing the therapeutic efficacy and minimizing off-target side effects.[1][3] This targeted approach has been successfully demonstrated with various nanoparticle platforms, including poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes, for the delivery of chemotherapeutic agents.[4][5]
Quantitative Data for Targeted Drug Delivery
| Nanoparticle System | Target Cell Line | Drug | Outcome | Reference |
| Biotinylated Chitosan-modified PLGA NPs | MCF-7 (Breast Cancer) | Epirubicin | Enhanced cellular uptake and lower cell viability (36.1%) compared to non-targeted NPs (54.5%) after 120h. | [5] |
| Biotinylated Bilirubin Nanoparticles (bt-BRNPs) | HeLa (Cervical Cancer) | Doxorubicin | Accelerated drug release in response to reactive oxygen species (ROS) and specific anticancer activity against biotin transporter-overexpressing cells. | [6] |
| Biotin-decorated PLGA Nanoparticles | Breast Cancer Cells | Paclitaxel and Tariquidar | Improved tumor reduction and increased survival rate in tumor-bearing mice compared to non-targeted nanoparticles. | [4] |
| Biotin-functionalized PLGA Nanoparticles | Multidrug-resistant cancer cells | Paclitaxel and P-glycoprotein-targeted siRNA | Maximized antitumor efficacy. | [4] |
Experimental Protocol: Targeted Delivery of Doxorubicin to HeLa Cells using Biotin-PEG-PLGA Nanoparticles
This protocol outlines the synthesis of Biotin-PEG-PLGA nanoparticles loaded with Doxorubicin and the subsequent evaluation of their targeted uptake by HeLa cells.
Materials:
-
PLGA-COOH
-
Biotin-PEG-NH2
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX)
-
Dialysis tubing (MWCO 3.5 kDa)
-
HeLa cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescence microscope or flow cytometer
Procedure:
-
Synthesis of PLGA-PEG-Biotin:
-
Activate the carboxyl groups of PLGA-COOH by reacting with EDC and NHS in a suitable organic solvent (e.g., Dichloromethane, DCM) for 4 hours at room temperature.[7][8]
-
Add Biotin-PEG-NH2 to the activated PLGA solution and stir for 24 hours.[7]
-
Purify the resulting PLGA-PEG-Biotin conjugate by dialysis against deionized water for 48 hours.
-
Lyophilize the purified product to obtain a white powder.
-
-
Preparation of DOX-loaded Biotin-PEG-PLGA Nanoparticles:
-
Dissolve PLGA-PEG-Biotin and DOX in a water-miscible organic solvent (e.g., DMSO).
-
Add this solution dropwise to a vigorously stirring aqueous solution.
-
Allow the nanoparticles to self-assemble.
-
Purify the nanoparticles by dialysis against deionized water to remove unloaded drug and solvent.
-
-
Cellular Uptake Study:
-
Seed HeLa cells in a suitable format (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with DOX-loaded Biotin-PEG-PLGA nanoparticles and non-targeted (PLGA-PEG) nanoparticles as a control, at a specific concentration for a defined period (e.g., 4 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For fluorescence microscopy, fix the cells, stain the nuclei with DAPI, and mount the coverslips on slides for imaging.
-
For flow cytometry, detach the cells using Trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cells.[9][10][11]
-
Visualization of Targeted Drug Delivery Workflow
Caption: Workflow for nanoparticle synthesis and cellular uptake analysis.
Application Note 2: Surface Functionalization of Nanoparticles
This compound serves as a versatile linker for the surface functionalization of various nanoparticles, including gold and magnetic nanoparticles. The amine group can readily react with carboxyl or NHS-ester functionalized surfaces, while the biotin moiety provides a high-affinity binding site for streptavidin or avidin.[12] This strong and specific biotin-avidin interaction is widely used to attach proteins, antibodies, or other biomolecules to the nanoparticle surface in a controlled and oriented manner.[13]
This surface modification strategy is crucial for applications in diagnostics, bio-imaging, and therapeutics. For example, biotinylated gold nanoparticles can be used in biosensors for the detection of nucleic acids and proteins.[14]
Quantitative Data for Nanoparticle Surface Functionalization
| Nanoparticle Type | Linker | Functionalization Method | Quantitative Measure | Reference |
| Manganese Ferrite Magnetic Nanoparticles | 3-aminopropyl trimethoxysilane (B1233946) (APS) and NHS-biotin | Covalent conjugation | Thickness of APS layer: 0.53 nm; Thickness of biotin layer: 0.07 nm | [15] |
| Gold Nanoparticles (AuNPs) | Monothiol-PEG-biotin | Adsorption | - | [14] |
| Chitosan (B1678972) Nanoparticles | Sulfosuccinimidobiotin | Covalent conjugation | Conjugation density of 2.2 biotin molecules per chitosan nanoparticle. | [16] |
Experimental Protocol: Functionalization of Gold Nanoparticles with Biotin-PEG-Amine
This protocol describes the covalent attachment of Biotin-PEG-Amine to carboxylated gold nanoparticles using EDC/NHS chemistry.
Materials:
-
Carboxyl-terminated Gold Nanoparticles (AuNPs)
-
Biotin-PEG-NH2
-
EDC
-
Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)[8]
-
Quenching Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups on AuNPs:
-
Conjugation of Biotin-PEG-Amine:
-
Centrifuge the activated AuNPs to remove excess EDC/Sulfo-NHS and resuspend the pellet in Coupling Buffer.
-
Immediately add a solution of Biotin-PEG-NH2 in Coupling Buffer to the activated AuNPs. The molar ratio of Biotin-PEG-NH2 to AuNPs should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[8]
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any remaining activated carboxyl groups. Incubate for 10 minutes.
-
Centrifuge the biotinylated AuNPs to remove unreacted Biotin-PEG-NH2 and by-products.
-
Wash the nanoparticle pellet by resuspending in Coupling Buffer and centrifuging again. Repeat this wash step three times.
-
Resuspend the final purified Biotin-PEG-AuNPs in a suitable storage buffer.
-
Visualization of Gold Nanoparticle Functionalization
Caption: Workflow for the functionalization of gold nanoparticles.
Application Note 3: Development of Nanotechnology-Based Biosensors
This compound plays a crucial role in the development of highly sensitive and specific biosensors. The biotin-streptavidin interaction, known for its high affinity and specificity, is a cornerstone of many bio-detection platforms.[18] By functionalizing sensor surfaces (e.g., gold nanoparticles, carbon nanotubes, or quantum dots) with this compound, a versatile platform is created for the immobilization of streptavidin-conjugated biorecognition elements such as antibodies, enzymes, or nucleic acid probes.[19][20]
The PEG spacer in this compound helps to extend the biotin moiety away from the sensor surface, reducing steric hindrance and ensuring efficient binding to streptavidin. This architecture enhances the sensitivity and performance of various biosensor formats, including electrochemical, optical, and piezoelectric sensors.[18][20]
Quantitative Data for Biosensor Applications
| Biosensor Platform | Analyte | Detection Limit | Reference |
| Gold Nanorod (GNR) based LSPR sensor | Streptavidin | 1 nM streptavidin resulted in a 0.59 nm wavelength shift. | [18] |
| TiO2 Nanotube-based Electrochemical Biosensor | Interleukin-6 (IL-6) | 5 pg/mL | [20] |
| Graphene Quantum Dots (GQDs) with Aptamers | Cytokines | Ultrasmall amounts, intracellular detection | [20] |
| Polyaniline Nanosheets and NiO Nanoparticles Composite | Non-glucose enzymatic biosensor | 0.06 µM | [19] |
Experimental Protocol: Fabrication of a Gold Nanoparticle-Based Colorimetric Biosensor for DNA Detection
This protocol describes the assembly of a simple colorimetric biosensor for the detection of a specific DNA sequence using Biotin-PEG-functionalized gold nanoparticles.
Materials:
-
Biotin-PEG-functionalized Gold Nanoparticles (prepared as in Application Note 2)
-
Streptavidin
-
Biotinylated DNA capture probe (complementary to one half of the target DNA)
-
Thiolated DNA reporter probe (complementary to the other half of the target DNA) conjugated to smaller gold nanoparticles
-
Target DNA sequence
-
Hybridization buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Immobilization of Capture Probe:
-
Incubate the Biotin-PEG-functionalized AuNPs with an excess of streptavidin for 1 hour at room temperature to form Streptavidin-AuNP conjugates.
-
Purify the Streptavidin-AuNP conjugates by centrifugation to remove unbound streptavidin.
-
Add the biotinylated DNA capture probe to the Streptavidin-AuNP conjugate solution and incubate for 1 hour to allow for binding.
-
-
Hybridization with Target DNA:
-
In a microcentrifuge tube, mix the capture probe-functionalized AuNPs, the reporter probe-conjugated smaller AuNPs, and the target DNA sample in hybridization buffer.
-
Incubate the mixture at a temperature optimal for DNA hybridization (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
-
Detection:
-
In the presence of the target DNA, the capture and reporter probes will hybridize to the target, bringing the larger and smaller gold nanoparticles into close proximity, causing a color change from red to blue/purple due to nanoparticle aggregation.
-
Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer. A shift in the plasmon peak to a longer wavelength indicates a positive result.
-
A control reaction without the target DNA should show no color change.
-
Visualization of DNA Biosensor Signaling Pathway
Caption: Principle of the colorimetric DNA biosensor.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 13. c.web.umkc.edu [c.web.umkc.edu]
- 14. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotinylated magnetic nanoparticles for pretargeting: synthesis and characterization study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Nanotechnology-Enabled Biosensors: A Review of Fundamentals, Design Principles, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Calculating molar excess of Biotin-nPEG-amine for antibody labeling.
Application Note & Protocol
Topic: Calculating Molar Excess of Biotin-nPEG-Amine for Optimal Antibody Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as an antibody, is a cornerstone technique in biotechnology and diagnostics. The exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) (or streptavidin) allows for sensitive detection and purification methods.[1][2][3] N-hydroxysuccinimide (NHS) esters of biotin, like this compound, are widely used to label antibodies by reacting with primary amines (the N-terminus and lysine (B10760008) side chains) to form stable amide bonds.[1][4]
The degree of biotinylation is a critical parameter that can significantly impact the performance of the conjugated antibody. Insufficient labeling leads to weak signal amplification, while excessive labeling can cause antibody aggregation, reduced solubility, or loss of antigen-binding activity due to modification of lysine residues in the binding site.[3][5] Therefore, controlling the molar excess of the biotin reagent relative to the antibody is essential for achieving optimal and reproducible results. This application note provides a detailed protocol for calculating the appropriate molar excess of this compound and performing the antibody labeling procedure.
Principle of Calculation
The extent of biotin incorporation is controlled by the molar ratio of the this compound reagent to the antibody in the reaction mixture. This ratio is influenced by several factors, most notably the concentration of the antibody solution. Dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions.[6][7][8] By carefully calculating and adjusting this molar excess, researchers can target a specific degree of labeling (DOL), typically aiming for 4-8 biotin molecules per antibody for most applications.[7][9][10]
Experimental Protocol
This protocol provides a step-by-step guide for the biotinylation of a typical IgG antibody using an NHS-activated this compound reagent.
Materials and Reagents
-
Antibody of interest (e.g., IgG)
-
This compound, NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)[4][8]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)[1]
-
Desalting columns or dialysis cassettes for purification[9][11]
-
Spectrophotometer
Part A: Pre-Conjugation Calculations
The first step is to determine the precise amount of biotin reagent needed for the desired molar excess.
Step 1: Calculate the amount of antibody in moles.
-
Formula: Moles of Antibody = (Mass of Antibody (g)) / (Molecular Weight of Antibody ( g/mol ))
-
Note: The molecular weight of a typical IgG antibody is ~150,000 g/mol .
Step 2: Calculate the amount of biotin reagent in moles.
-
Formula: Moles of Biotin = Moles of Antibody × Desired Molar Excess
Step 3: Calculate the volume of biotin stock solution to add.
-
Formula: Volume of Biotin Stock (µL) = (Moles of Biotin × 1,000,000) / (Concentration of Biotin Stock (mM))
Table 1: Recommended Molar Excess Ratios for IgG Labeling
| Antibody Concentration | Recommended Molar Excess (Biotin:Antibody) | Expected Degree of Labeling (Biotins/Ab) |
|---|---|---|
| 10 mg/mL | 12-fold | 3 - 5 |
| 5 mg/mL | 15-fold | 4 - 6 |
| 2 mg/mL | 20-fold | 4 - 6 |
| 1 mg/mL | 30-fold | 5 - 8 |
Data synthesized from multiple sources indicating higher excess is needed for dilute samples.[6][7][8]
Table 2: Example Calculation This example details the calculation for labeling 1 mL of a 2 mg/mL IgG solution with a 20-fold molar excess.
| Parameter | Value | Calculation |
| Antibody (IgG) Information | ||
| Concentration | 2 mg/mL | - |
| Volume | 1 mL | - |
| Total Mass | 2 mg | 2 mg/mL × 1 mL |
| Molecular Weight (MW) | 150,000 g/mol | - |
| Calculations | ||
| 1. Moles of Antibody | 1.33 x 10⁻⁸ mol | (0.002 g) / (150,000 g/mol ) |
| 2. Moles of Biotin Reagent | ||
| Desired Molar Excess | 20 | From Table 1 |
| Moles of Biotin | 2.66 x 10⁻⁷ mol | 1.33 x 10⁻⁸ mol × 20 |
| 3. Volume of Biotin Stock | ||
| Biotin Stock Concentration | 10 mM | Prepared in Step 3.3.2 |
| Volume to Add | 26.6 µL | (2.66 x 10⁻⁷ mol × 1,000,000) / 10 mM |
Part B: Experimental Procedure
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be exchanged into an amine-free buffer (e.g., PBS, pH 7.2-8.0).[3][4]
-
This can be achieved via dialysis or using a desalting column.[1]
-
Adjust the final antibody concentration to the desired value (e.g., 2 mg/mL).[11]
-
-
Biotin Reagent Preparation:
-
Allow the vial of this compound, NHS ester to equilibrate to room temperature before opening to prevent moisture contamination.
-
Immediately before use, dissolve the reagent in anhydrous DMSO to create a stock solution (e.g., 10 mM).[1][7] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.[9][10]
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution (from Part A, Step 3) to the antibody solution.[7]
-
Mix gently by pipetting. The final volume of DMSO should not exceed 10% of the total reaction volume.[9]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7][10]
-
-
Quenching:
-
Purification:
Part C: Post-Conjugation Analysis
-
Determine Protein Concentration: Measure the absorbance of the purified biotinylated antibody at 280 nm (A280) to determine its final concentration.[11]
-
Determine Degree of Biotinylation (DOL): The number of biotin molecules incorporated per antibody can be quantified. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2][8] This assay is based on the displacement of HABA from avidin by the biotin in the sample, which causes a measurable decrease in absorbance at 500 nm.[2][6] More sensitive fluorescent-based assays are also available.[2][12]
Visual Workflow and Logic
Caption: Experimental workflow for antibody biotinylation.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. dianova.com [dianova.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. apexbt.com [apexbt.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. A fluorometric method for determining the degree of biotinylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-nPEG-Amine for Affinity Purification of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biotin-avidin (or streptavidin) interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.[1][2][3] This exceptionally high affinity forms the basis of a powerful and versatile tool for the purification, detection, and immobilization of proteins and other biomolecules. Biotin-nPEG-amine is a biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm between the biotin (B1667282) moiety and a reactive amine group.[4][5] This PEG linker is hydrophilic and flexible, which helps to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[6] The terminal primary amine group on this compound allows for its conjugation to proteins, typically through reaction with carboxyl groups on aspartate or glutamate (B1630785) residues or the C-terminus, often facilitated by a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7][8][9]
These application notes provide detailed protocols for the use of this compound in the affinity purification of proteins, targeting researchers, scientists, and professionals in drug development.
Principle of this compound Based Affinity Purification
The workflow for affinity purification using this compound involves two main stages:
-
Protein Biotinylation: The target protein is covalently labeled with this compound. The primary amine of the reagent reacts with carboxyl groups on the protein surface, forming a stable amide bond.
-
Affinity Chromatography: The biotinylated protein is then captured on a solid support matrix functionalized with avidin or streptavidin. Unbound proteins and contaminants are washed away, and the purified biotinylated protein is subsequently eluted.
Data Presentation
Quantitative Parameters of the Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [1][2][3] |
| Association Rate Constant (ka) | ~10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (kd) | ~10⁻⁶ s⁻¹ |
Typical Binding Capacities of Streptavidin Affinity Media
| Affinity Medium | Binding Capacity (Biotin) | Binding Capacity (Biotinylated BSA) |
| HiTrap Streptavidin HP (1 mL column) | > 300 nmol | ~6 mg |
| Streptavidin Sepharose High Performance | > 300 nmol/mL medium | ~6 mg/mL medium |
Data sourced from product literature. Actual binding capacity may vary depending on the specific biotinylated protein and experimental conditions.
Experimental Protocols
Protocol 1: Protein Biotinylation using this compound and EDC
This protocol describes the labeling of a target protein with this compound using EDC crosslinking chemistry.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for enhancing efficiency)
-
Protein of interest in a suitable buffer (e.g., MES, HEPES, pH 4.5-7.2)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or HEPES.[10]
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC in water or Activation Buffer at a concentration of 10 mg/mL.
-
(Optional) Prepare a fresh solution of NHS in water or Activation Buffer at a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of EDC to the protein solution.
-
(Optional) Add a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Biotinylation Reaction:
-
Immediately prepare a solution of this compound in Reaction Buffer.
-
Add a 20- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench the reaction by consuming excess reactive groups.[3]
-
-
Removal of Excess Biotinylation Reagent:
-
Remove non-reacted this compound and byproducts by dialysis against PBS or by using a desalting column.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol outlines the procedure for capturing and eluting a biotinylated protein using streptavidin-agarose resin.
Materials:
-
Biotinylated protein solution (from Protocol 1)
-
Streptavidin-agarose resin or pre-packed column
-
Binding/Wash Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5
-
Elution Buffer: 8 M guanidine-HCl, pH 1.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Column Preparation:
-
If using loose resin, pack an appropriate amount into a column.
-
Equilibrate the streptavidin column with 10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the biotinylated protein sample to the equilibrated column. For optimal binding, use a low flow rate (e.g., 0.1–0.5 mL/min).
-
If the sample volume is small, it can be incubated with the resin in a batch format for 30-60 minutes before packing into a column.
-
-
Washing:
-
Wash the column with at least 10-20 column volumes of Binding/Wash Buffer or until the UV absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound proteins have been removed.
-
-
Elution:
-
Elute the bound biotinylated protein with 5-10 column volumes of Elution Buffer. The strong interaction between biotin and streptavidin often requires harsh, denaturing conditions for elution.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Neutralization and Downstream Processing:
-
Immediately neutralize the eluted fractions by adding Neutralization Buffer to prevent protein degradation due to the low pH of the elution buffer.
-
The purified protein can then be dialyzed into a suitable buffer for storage or downstream applications.
-
Visualizations
Caption: Workflow for Protein Biotinylation.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. polysciences.com [polysciences.com]
- 5. Biotin-PEG2-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Synthesis of PROTACs using Biotin-nPEG-amine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Biotin-nPEG-amine linkers offer a versatile platform for PROTAC synthesis, incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and cell permeability, and a biotin (B1667282) handle for downstream applications. The terminal amine group provides a convenient point of attachment for coupling to either the POI ligand or the E3 ligase ligand.
The inclusion of a biotin tag is particularly advantageous for the characterization and validation of PROTACs. Biotin's high-affinity interaction with streptavidin can be exploited for:
-
Affinity Purification: Simplifies the purification of the final PROTAC and allows for the isolation of PROTAC-protein complexes.
-
Target Engagement Studies: Enables the development of assays to confirm that the PROTAC is binding to its intended target within the cellular environment.
-
Pull-down Assays: Facilitates the identification of binding partners and the study of protein-protein interactions mediated by the PROTAC.
This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing this compound linkers, with a focus on a representative example: a BRD4-targeting PROTAC composed of a JQ1 derivative and a Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931).
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves co-opting the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Experimental Protocols
This section outlines a representative multi-step synthesis of a biotinylated BRD4-targeting PROTAC. The synthesis involves three main stages:
-
Synthesis of the E3 Ligase Ligand-Linker Conjugate: Coupling of the this compound linker to a pomalidomide derivative.
-
Synthesis of the complete PROTAC: Amide coupling of the E3 ligase ligand-linker conjugate with a JQ1 derivative.
-
Purification and Characterization: Purification of the final PROTAC and its characterization using analytical techniques.
Protocol 1: Synthesis of Pomalidomide-Biotin-nPEG-amine Conjugate
This protocol describes the synthesis of an intermediate where the this compound linker is conjugated to the pomalidomide E3 ligase ligand via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-Fluorothalidomide
-
This compound (e.g., Biotin-PEG4-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Experimental Workflow:
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add this compound (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 130°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to yield the Pomalidomide-Biotin-nPEG-amine conjugate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-85% |
| Purity (by LC-MS) | >95% |
Protocol 2: Synthesis of the Final Biotinylated PROTAC (JQ1-Pomalidomide)
This protocol details the amide coupling of the Pomalidomide-Biotin-nPEG-amine conjugate with a carboxylic acid-functionalized JQ1 derivative.
Materials:
-
Pomalidomide-Biotin-nPEG-amine conjugate (from Protocol 1)
-
JQ1-carboxylic acid derivative
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or similar coupling agent
-
DIPEA
-
Dimethylformamide (DMF)
-
DCM
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography or preparative HPLC system
Experimental Workflow:
Procedure:
-
Dissolve the JQ1-carboxylic acid derivative (1.0 eq) in DMF.
-
Add BOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the Pomalidomide-Biotin-nPEG-amine conjugate (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative reverse-phase HPLC or silica gel column chromatography to obtain the final biotinylated PROTAC.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 40-70% |
| Purity (by HPLC) | >98% |
Protocol 3: Purification of Biotinylated PROTAC using Streptavidin Affinity Chromatography
This protocol provides a method for the affinity purification of the biotinylated PROTAC, which can be particularly useful for removing any non-biotinylated impurities.
Materials:
-
Crude or partially purified biotinylated PROTAC
-
Streptavidin-agarose resin or streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline, PBS)
-
Elution Buffer (e.g., PBS containing 2-10 mM Biotin, pH 7.4, or a denaturing buffer like 0.1% TFA in acetonitrile/water for mass spectrometry applications)
Procedure:
-
Equilibrate the streptavidin resin with Binding/Wash Buffer.
-
Dissolve the PROTAC sample in the Binding/Wash Buffer and apply it to the equilibrated resin.
-
Incubate the sample with the resin to allow for binding (e.g., 1-2 hours at room temperature with gentle mixing).
-
Wash the resin extensively with the Binding/Wash Buffer to remove non-biotinylated impurities.
-
Elute the bound biotinylated PROTAC from the resin using the Elution Buffer.
-
Collect the eluate fractions and analyze for the presence of the purified PROTAC by HPLC or LC-MS.
Characterization of the Final PROTAC
Thorough characterization of the synthesized biotinylated PROTAC is essential to confirm its identity, purity, and integrity.
Data Presentation:
| Analytical Method | Expected Results |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| ¹H NMR | Peaks corresponding to the protons of the JQ1 moiety, pomalidomide moiety, PEG linker, and biotin tag, with appropriate chemical shifts and integration values. |
| ¹³C NMR | Peaks corresponding to the carbons of the entire PROTAC molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of the PROTAC. |
| HPLC | A single sharp peak indicating high purity (>98%). |
Downstream Applications
The biotin tag on the synthesized PROTAC enables a variety of important downstream experiments to validate its biological activity.
Target Engagement Assays
A common method to confirm target engagement is a competitive binding assay. For example, a fluorescently labeled JQ1 probe can be used to bind to BRD4. The addition of the biotinylated JQ1-PROTAC should displace the fluorescent probe in a concentration-dependent manner, which can be measured by techniques like fluorescence polarization or TR-FRET.
In-Cell Pull-Down Assays
-
Treat cells with the biotinylated PROTAC.
-
Lyse the cells and incubate the lysate with streptavidin-coated beads.
-
The beads will capture the biotinylated PROTAC along with any bound proteins (the target POI and components of the E3 ligase complex).
-
After washing the beads to remove non-specific binders, the captured proteins can be eluted and identified by Western blotting or mass spectrometry.
This application note provides a comprehensive guide for the synthesis, purification, and characterization of PROTACs using this compound linkers. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the field of targeted protein degradation.
Application Note & Protocols: Site-Specific C-Terminal Peptide Biotinylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly sensitive detection, purification, and immobilization of tagged molecules.[1] While N-terminal and lysine (B10760008) side-chain biotinylation are common, site-specific modification of a peptide's C-terminus is often crucial. C-terminal labeling ensures that the N-terminus remains free for biological interactions or further modifications and can prevent interference with the peptide's primary sequence responsible for its function.
This document details two primary chemical strategies for achieving C-terminal biotinylation: the direct chemical modification of the terminal carboxyl group and the modification of a strategically placed C-terminal lysine residue. It also provides an overview of advanced enzymatic methods.
Method 1: Direct Biotinylation of the C-Terminal Carboxyl Group
This method targets the peptide's C-terminal α-carboxyl group (-COOH), as well as the side chains of aspartic and glutamic acid. The strategy relies on a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. This activated intermediate then reacts with an amine- or hydrazide-containing biotin derivative to form a stable amide bond.[2][3][4] Including N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) in the reaction stabilizes the active intermediate, increasing coupling efficiency.[3]
Experimental Workflow: EDC/NHS-Mediated C-Terminal Biotinylation
Caption: Workflow for direct C-terminal biotinylation using EDC/sNHS chemistry.
Protocol: C-Terminal Biotinylation using EDC and Biotin-Hydrazide
This protocol is adapted for labeling a peptide via its carboxyl groups.[5]
Materials:
-
Peptide (with a free C-terminus)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Biotin-LC-Hydrazide or other amine-containing biotin
-
Reaction Buffer: MES Buffer (0.1 M MES, pH 4.7-6.0). Avoid amine and carboxylate buffers like Tris, Glycine, Acetate.[4]
-
DMSO (Anhydrous)
-
Quenching Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Preparation : Dissolve the peptide in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation : Prepare a 50 mM stock solution of Biotin-LC-Hydrazide in DMSO.
-
EDC Preparation : Immediately before use, prepare a 0.5 M stock solution of EDC in cold Reaction Buffer.
-
Reaction Mixture : In a microfuge tube, combine the reagents in the following order. The molar ratios are critical and may require optimization.
| Component | Stock Concentration | Volume (for 1 mL reaction) | Final Concentration | Molar Excess (vs. Peptide) |
| Peptide (5 kDa example) | 2 mM (10 mg/mL) | 100 µL | 0.2 mM | 1x |
| Biotin-LC-Hydrazide | 50 mM | 100 µL | 5 mM | 25x |
| EDC | 0.5 M | 20 µL | 10 mM | 50x |
| Reaction Buffer | - | 780 µL | - | - |
-
Incubation : Incubate the reaction for 2 hours at room temperature.
-
Quenching (Optional) : Add Quenching Buffer to a final concentration of 10-20 mM to consume unreacted EDC. Incubate for 15 minutes.
-
Purification : Remove excess biotin and byproducts by dialysis, size-exclusion chromatography (desalting column), or reverse-phase HPLC.
-
Verification : Confirm biotinylation using mass spectrometry (expect a mass shift) or a HABA assay.
Critical Consideration : Since peptides contain both carboxyl and amine groups, EDC can cause peptide polymerization. Using a large molar excess of the amine-containing biotin reagent over the peptide helps ensure the activated carboxyl groups react with the biotin derivative rather than with other peptide molecules.[3][5]
Method 2: Biotinylation via a C-Terminal Lysine Residue
A more specific and widely used strategy involves incorporating a lysine (Lys) residue at the C-terminus of the peptide during synthesis.[1][6][7] The biotin label is then conjugated to the lysine's side-chain ε-amino group (-NH₂). This approach is highly specific and avoids the potential for cross-linking associated with EDC chemistry. A spacer arm, such as 6-aminohexanoic acid (Ahx), is often included between the biotin and the peptide to reduce steric hindrance and improve the accessibility of the biotin for binding to avidin.[8]
Experimental Workflow: C-Terminal Lysine Biotinylation
Caption: Workflow for biotinylating a peptide via a C-terminal lysine residue.
Protocol: Solution-Phase Biotinylation of a C-Terminal Lysine
This protocol describes the labeling of a purified peptide containing a C-terminal lysine.
Materials:
-
Peptide with a C-terminal lysine
-
Biotin-NHS ester (e.g., NHS-PEG4-Biotin)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5.
-
Solvent: DMSO or DMF to dissolve the Biotin-NHS ester.
-
Desalting column or HPLC for purification.
Procedure:
-
Peptide Preparation : Dissolve the peptide in Reaction Buffer to a concentration of 1-10 mg/mL.[6]
-
Biotin Reagent Preparation : Prepare a 10-20 mM stock solution of Biotin-NHS ester in DMSO.
-
Reaction : Add a 10- to 20-fold molar excess of the Biotin-NHS ester stock solution to the peptide solution.[6]
-
Incubation : Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.[6]
-
Purification : Remove unreacted biotin by dialysis or a desalting column for larger peptides. For smaller peptides, purification via reverse-phase HPLC is recommended.
-
Verification : Confirm successful conjugation and purity using mass spectrometry and HPLC analysis.
Comparison of C-Terminal Biotinylation Strategies
The choice of method depends on the peptide sequence, required specificity, and available resources.
| Feature | Direct Carboxyl Biotinylation (EDC/NHS) | C-Terminal Lysine Biotinylation | Enzymatic Methods (e.g., Split-Intein) |
| Target Group | C-terminal -COOH and Asp/Glu side chains | ε-amino group of a C-terminal Lysine | Specific C-terminal sequence |
| Specificity | Moderate; can modify internal Asp/Glu residues | High; specific to the added Lysine | Very High; single-site modification |
| Key Reagents | EDC, NHS, Amine-Biotin | NHS-Biotin | Specific enzymes (e.g., Intein, Ligase) |
| Major Advantage | Does not require peptide re-synthesis | High specificity, simple reaction chemistry | Absolute specificity, seamless modification |
| Major Disadvantage | Risk of peptide polymerization; side reactions | Requires an additional Lys residue in the sequence | Technically complex; requires protein expression systems |
| Typical Efficiency | Variable, requires optimization | Generally high (>90%) | High, often >80-90%[9] |
Advanced Methods: Enzymatic and Chemoenzymatic Biotinylation
For applications demanding absolute site-specificity, enzymatic methods offer unparalleled precision.
-
Split-Intein Mediated Ligation : This technique uses a split-intein system where a target peptide is expressed as a fusion with an N-terminal intein fragment (Iₙ). A synthetic peptide containing a C-terminal intein fragment (I꜀) linked to biotin can then be ligated to the target peptide's C-terminus in a highly specific trans-splicing reaction.[9][10] This method allows for the specific biotinylation of recombinant peptides and proteins.
-
Carboxypeptidase Y (CPY) Labeling : A chemoenzymatic strategy called ProC-TEL utilizes CPY to selectively add a biotin-containing nucleophile to the C-terminus of proteins and peptides.[11] This method has shown high labeling efficiency at optimized pH conditions.[11]
These advanced methods are powerful but typically require more complex molecular biology and protein expression workflows compared to direct chemical conjugation.
Applications of C-Terminally Biotinylated Peptides
The unique properties of C-terminally labeled peptides make them valuable tools in various research and development areas:
-
Protein Interaction Studies : Biotinylated peptides can be immobilized on streptavidin-coated surfaces (beads, plates) to "pull down" and identify binding partners from cell lysates.[6][8]
-
Immunoassays : They serve as capture or detection agents in ELISA and Western blotting, offering oriented immobilization that can improve assay sensitivity.[6]
-
Cell and Tissue Labeling : Labeled peptides can be used as probes to visualize and track receptors or other targets on the cell surface or within tissues.[6]
-
Drug Discovery : Used in high-throughput screening assays to identify molecules that modulate the peptide's interaction with its target.
-
Affinity Chromatography : For the purification of proteins or other molecules that bind to the specific peptide sequence.[12]
References
- 1. qyaobio.com [qyaobio.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 7. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 8. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 9. Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein | PLOS One [journals.plos.org]
- 11. Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation is a common issue that can arise from several factors:
-
Alteration of Surface Charge: Most common biotinylation reagents, such as NHS esters, react with primary amines like lysine (B10760008) residues. This reaction neutralizes the positive charge of the amine group, which can alter the protein's isoelectric point (pI) and reduce its solubility, leading to aggregation[1][2].
-
High Molar Coupling Ratio: Using a large molar excess of the biotin (B1667282) reagent can lead to over-biotinylation. This excessive modification can cause significant changes to the protein's surface properties, promoting precipitation and loss of activity[1][3].
-
Suboptimal Buffer Conditions: The reaction buffer's pH and composition are critical. The optimal pH for NHS ester reactions is typically between 7 and 9[4][5]. Using buffers containing primary amines (e.g., Tris, Glycine) will quench the reaction, while a pH close to the protein's pI can decrease its solubility[4][6].
-
Hydrophobicity of the Biotin Reagent: Some biotin reagents are inherently hydrophobic. Covalent attachment of multiple hydrophobic biotin molecules can expose hydrophobic patches on the protein surface, leading to aggregation[7].
-
High Protein Concentration: While higher protein concentrations can increase labeling efficiency, they also increase the likelihood of intermolecular interactions that lead to aggregation[1][8].
Q2: How does the choice of biotinylation reagent affect protein aggregation?
The structure of the biotin reagent plays a crucial role in maintaining protein solubility.
-
Hydrophilic Spacers: Reagents incorporating a hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG), are less likely to cause aggregation compared to those with hydrocarbon spacers[9][10]. The PEG linker imparts water solubility to the labeled protein, reducing the risk of precipitation during the reaction and subsequent storage[10].
-
Water-Soluble Reagents: Using a water-soluble version of the reagent, such as Sulfo-NHS-LC-Biotin, is highly recommended. The sulfonate group on the NHS ring increases the reagent's hydrophilicity, allowing the reaction to be performed without organic solvents like DMSO and reducing the risk of aggregation[5].
Q3: What are the ideal buffer conditions to minimize aggregation?
Optimizing the reaction buffer is a critical step in preventing aggregation. Key parameters include pH, buffer type, and ionic strength.
| Parameter | Recommended Range/Type | Rationale |
| pH | 7.0 - 8.5 | This range is an effective compromise for NHS ester reactions, which favor a higher pH, while maintaining the stability of most proteins[1][4]. |
| Buffer Type | Phosphate-buffered saline (PBS), HEPES, Bicarbonate | These buffers are effective and do not contain primary amines, which would compete with the protein for reaction with the biotin reagent[4][6]. |
| Ionic Strength | 50 - 150 mM NaCl | Adjusting salt concentration can help shield electrostatic interactions that may lead to aggregation. This parameter often requires empirical optimization[1][11]. |
Q4: Can I use additives in my reaction buffer to prevent aggregation?
Yes, several additives can be included in the reaction buffer to stabilize the protein and prevent aggregation.
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions and reduces aggregation, possibly by masking hydrophobic patches[][13]. |
| Sugars (Sucrose, Trehalose) | 5 - 10% (w/v) | Act as osmolytes that thermodynamically stabilize the protein's native structure and increase solution viscosity[8][]. |
| Glycerol (B35011) | 10 - 20% (v/v) | A stabilizing co-solvent that promotes the preferential hydration of the protein, thus favoring its native, soluble state[8]. |
| Reducing Agents (DTT, TCEP) | 1 - 5 mM | For proteins with surface-exposed cysteine residues, reducing agents prevent the formation of intermolecular disulfide bonds that cause aggregation[8][11]. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Can be used at low concentrations to prevent hydrophobic aggregation, but should be used cautiously as they may interfere with downstream applications[8]. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitate forms immediately after adding biotin reagent. | 1. Molar excess of biotin reagent is too high.2. Protein concentration is too high.3. Buffer pH is too close to the protein's pI. | 1. Reduce the biotin-to-protein molar ratio. Start with a 12-20 fold molar excess[14].2. Dilute the protein to 1-2 mg/mL[15].3. Adjust the buffer pH to be at least 1-2 units away from the protein's pI[2][8]. |
| Protein aggregates during desalting or dialysis post-reaction. | 1. Removal of stabilizing components from the reaction buffer.2. The biotinylated protein is inherently less soluble in the final storage buffer. | 1. Ensure the desalting or dialysis buffer contains appropriate stabilizers (e.g., 5% sucrose, 50 mM Arginine).2. Perform a buffer screen to find the optimal storage buffer for the biotinylated protein. |
| Biotinylated protein has poor solubility after freeze-thaw cycles. | 1. Lack of a cryoprotectant in the storage buffer.2. Aggregation during the freezing or thawing process. | 1. Add a cryoprotectant like glycerol (up to 20%) to the final storage buffer[8].2. Flash-freeze aliquots in liquid nitrogen and thaw them quickly when needed. Avoid repeated freeze-thaw cycles. |
| Low biotinylation efficiency when using aggregation-reducing conditions. | 1. Low protein or biotin reagent concentration.2. Reaction time is too short. | 1. For dilute protein solutions (<2 mg/mL), increase the molar excess of the biotin reagent to ≥20-fold[14][16].2. Extend the incubation time (e.g., 2 hours at room temperature or overnight at 4°C)[4][17]. |
Experimental Protocols
Protocol 1: Optimized Biotinylation of an Aggregation-Prone Protein
This protocol provides a starting point for labeling sensitive proteins using an amine-reactive, water-soluble biotin reagent (e.g., Sulfo-NHS-LC-Biotin).
1. Materials
-
Protein of interest (1-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Sulfo-NHS-LC-Biotin.
-
Anhydrous DMSO (for stock solution).
-
Reaction Buffer: PBS, pH 7.5, supplemented with 50 mM L-Arginine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Zeba Spin Desalting Column) equilibrated with desired storage buffer.
2. Procedure
-
Prepare Protein: Ensure the protein is fully dissolved and buffer-exchanged into an amine-free buffer at a concentration of 1-2 mg/mL[15]. Equilibrate the protein solution to room temperature.
-
Prepare Biotin Reagent: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in DMSO to create a 10 mM stock solution[16].
-
Calculate Molar Ratio: Calculate the volume of biotin stock solution needed for a 20-fold molar excess over the protein[4][14].
-
mmoles of protein = (mg of protein) / (MW of protein in kDa)
-
μL of 10 mM biotin = (mmoles of protein) x (molar excess) x 100
-
-
Reaction: Add the calculated volume of the 10 mM biotin stock solution to the protein solution containing L-Arginine. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice[4].
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes[15].
-
Purification: Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with your final storage buffer (which may also contain stabilizers like glycerol or sucrose)[16][18].
-
Quantification: Determine the final protein concentration and, if necessary, the degree of biotinylation using an assay like the HABA assay[14].
Visualizations
Workflow and Logic Diagrams
Caption: Troubleshooting flowchart for biotinylation-induced aggregation.
Caption: Key factors affecting protein stability in biotinylation.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fishersci.ie [fishersci.ie]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Rational design of additives for inhibition of protein aggregation [dspace.mit.edu]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 18. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Optimizing pH conditions for amine-reactive biotinylation.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing amine-reactive biotinylation, with a focus on optimizing pH conditions for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine-reactive biotinylation using NHS esters?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is typically between 7.2 and 8.5.[1][2][3] Many protocols specifically recommend a pH range of 8.3-8.5 to achieve the highest reaction efficiency.[1][2][4]
Q2: Why is pH so critical for the success of the biotinylation reaction?
The pH of the reaction buffer is a crucial parameter because it directly influences two competing reactions: the desired reaction with the target amine and the undesirable hydrolysis of the NHS ester.[5]
-
Amine Reactivity: The reactive species is the deprotonated, uncharged primary amine (-NH₂), which acts as a nucleophile.[5][6] At a pH below the amine's pKa, the group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and significantly reducing the reaction rate.[1][5]
-
NHS-Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules cleave the ester, rendering it inactive. This rate of hydrolysis increases significantly at higher pH values.[3][5]
The optimal pH range represents a compromise, ensuring that a sufficient number of amines are deprotonated and reactive while minimizing the rapid hydrolysis of the biotinylation reagent.[5]
Q3: What happens if the reaction pH is too low or too high?
-
Too Low (pH < 7.0): The concentration of reactive, deprotonated primary amines is very low, as most are in their protonated (-NH₃⁺) form. This leads to a significant decrease in the reaction rate and inefficient labeling.[1][4]
-
Too High (pH > 9.0): While amine reactivity is high, the NHS-ester reagent undergoes rapid hydrolysis, which outcompetes the desired labeling reaction.[1][3] This reduces the amount of active reagent available to label the target molecule, leading to a lower overall yield of the biotinylated product.[5]
Q4: Which buffers are recommended for NHS-ester biotinylation reactions?
Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is commonly used.[7] For a more alkaline environment, buffers such as borate (B1201080), carbonate-bicarbonate, or HEPES at pH 7.2 to 8.5 are also recommended.[3] A 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at pH 8.3-8.5 is often cited as a good choice.[1][2]
Q5: Are there any buffers or substances that should be avoided?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction step.[3][7][8] These buffer components will compete with the target molecule for reaction with the NHS-ester, significantly reducing the biotinylation efficiency.[3] If your protein is in an amine-containing buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the biotinylation.[7][8] It is also important to avoid sodium azide (B81097) in high concentrations, as it can interfere with the reaction.[3]
Q6: Can pH be manipulated to achieve selective biotinylation?
Yes. The difference in pKa values between the N-terminal α-amino group (pKa ≈ 6.0-8.9) and the lysine (B10760008) side-chain ε-amino group (pKa ≈ 10.5) allows for pH-controlled selective labeling.[9][10] By performing the reaction at a lower pH (e.g., 6.5-7.4), the N-terminal amine is more nucleophilic and can be preferentially labeled, as the lysine amines remain largely protonated and unreactive.[9][10]
Troubleshooting Guide
Problem: Low or no biotinylation is detected in my final product.
-
Question: Did you check the pH of your reaction buffer?
-
Question: Does your protein buffer contain primary amines like Tris or glycine?
-
Question: How did you prepare and store your biotinylation reagent?
Problem: My protein precipitated after the biotinylation reaction.
-
Question: What was the molar ratio of biotin (B1667282) reagent to protein?
-
Answer: A very high degree of biotinylation can alter the protein's physicochemical properties, including its isoelectric point, potentially leading to precipitation.[6] Try reducing the molar excess of the biotin reagent in subsequent experiments. Partial precipitation can also lead to a perceived low yield of the final conjugate.[11]
-
-
Question: Was the buffer pH adjusted to the isoelectric point of the newly labeled protein?
-
Answer: Labeling replaces a basic amine group with a neutral biotin group, which can lower the protein's isoelectric point. If the final pH of the solution matches the new isoelectric point, the protein may precipitate.[6] Ensure the final buffer conditions are appropriate for the modified protein's stability.
-
Problem: I am observing high background or non-specific binding in my downstream application (e.g., Western blot, ELISA).
-
Question: How was the unreacted biotin removed after the quenching step?
-
Question: Did you properly quench the reaction?
Quantitative Data Summary
The efficiency and specificity of amine-reactive biotinylation are governed by the interplay between pH, amine pKa, and reagent stability.
Table 1: Effect of pH on the Stability (Half-life) of NHS-Esters
This table demonstrates the inverse relationship between pH and the stability of the NHS-ester reagent. As the pH increases, the rate of hydrolysis accelerates, shortening the reagent's active half-life in solution.
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
(Data sourced from Thermo Fisher Scientific.[3])
Table 2: pKa Values of Target Primary Amines in Proteins
The difference in pKa values is the basis for achieving selective biotinylation by controlling the reaction pH.[9]
| Amine Group | Typical pKa Range |
| N-terminal α-amino group | 6.0 - 8.9 |
| Lysine ε-amino group | ~10.5 |
(Data sourced from multiple research articles and technical guides.[5][9][10])
Experimental Protocols
Generalized Protocol for Protein Biotinylation with NHS-Ester Reagents
This protocol provides a general workflow. Optimal conditions, such as the molar ratio of biotin to protein and incubation time, should be determined empirically for each specific protein.[9]
-
Preparation of Protein Sample:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.[3] The recommended protein concentration is typically 1-10 mg/mL.[12][13]
-
If the protein is in an incompatible buffer (e.g., Tris, glycine), perform a buffer exchange via dialysis or a desalting column.[7]
-
-
Preparation of Biotinylation Reagent:
-
NHS-ester biotin reagents are often poorly soluble in aqueous solutions and are sensitive to hydrolysis.[1][7]
-
Immediately before use, dissolve the NHS-ester reagent in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[1][2][13] Use high-quality, amine-free DMF.[1][2]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock to achieve the desired molar excess over the protein. A 10 to 20-fold molar excess is a common starting point.[8][13]
-
Add the calculated volume of the biotin reagent solution to the protein solution while gently vortexing.[2]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3][8][13] Longer incubation at a lower temperature can help maintain protein stability.[10]
-
-
Quenching the Reaction:
-
Purification of Biotinylated Protein:
Visualizations
Caption: Amine-reactive biotinylation forms a stable amide bond.
Caption: Standard experimental workflow for protein biotinylation.
Caption: Logical relationship between pH and reaction outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Biotin-nPEG-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the removal of excess Biotin-nPEG-amine reagent following protein or antibody labeling. It includes frequently asked questions, detailed troubleshooting, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound reagent after a labeling reaction?
Excess, unreacted this compound can lead to several downstream complications. The free biotin (B1667282) can compete with your biotinylated molecule for binding sites on streptavidin or avidin-coated surfaces, leading to reduced signal or lower capture efficiency in applications such as ELISA, Western blotting, or affinity purification.[1] Furthermore, high concentrations of free biotin can cause non-specific signals and high background, ultimately leading to inaccurate experimental results.[1]
Q2: What are the most common methods for removing excess biotinylation reagents?
The primary methods for purifying your biotinylated sample are based on size-separation or chemical inactivation of the excess reagent. These include:
-
Dialysis: A technique that separates molecules based on size through a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): This method, which includes gel filtration and spin desalting columns, separates molecules based on their size as they pass through a porous resin.[2][3]
-
Quenching: Involves adding a chemical reagent that reacts with and inactivates the excess this compound.
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as your sample volume, protein concentration, the molecular weight of your target molecule, and your downstream application. Refer to the comparison table below for a summary of the advantages and disadvantages of each technique.
Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (Spin Columns) | Quenching |
| Principle | Diffusion across a semi-permeable membrane based on molecular weight cutoff (MWCO). | Separation based on size as molecules pass through a porous resin; larger molecules elute first.[2][3] | Chemical inactivation of the reactive NHS-ester group of the biotin reagent. |
| Typical Protein Recovery | >90% (can be lower with small sample volumes or protein precipitation).[4] | >95% with optimized columns and protocols.[1] | ~100% (no physical separation step). |
| Biotin Removal Efficiency | High, but requires multiple buffer changes and extended time.[5] | >95% for many commercially available columns.[1] | Complete inactivation of reactive biotin. |
| Time Required | 12-48 hours.[5][6] | < 15 minutes.[1] | < 30 minutes. |
| Sample Volume | Ideal for larger volumes (>0.1 mL). | Suitable for a wide range of volumes (from µL to mL).[1] | Applicable to any volume. |
| Key Advantage | Gentle on proteins, effective for large volumes. | Fast, high recovery, and efficient removal.[1] | Very fast and simple, no sample loss. |
| Key Disadvantage | Time-consuming, potential for sample dilution or loss.[4][5] | Can be costly, potential for some sample dilution. | Introduces a quenching reagent that may need to be removed. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Biotinylation Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.[7] - Incorrect pH of the reaction buffer (optimal pH is 7-9).[8] - Low protein concentration. - Degraded this compound reagent due to moisture. | - Buffer exchange your protein into an amine-free buffer like PBS before labeling.[7] - Ensure the reaction buffer is within the optimal pH range.[8] - Concentrate your protein sample before labeling.[7] - Use fresh, anhydrous DMSO or DMF to dissolve the biotin reagent immediately before use. |
| Protein Precipitation After Labeling | - Over-biotinylation can alter the isoelectric properties and solubility of the protein.[7] - The protein is not stable under the labeling conditions. | - Reduce the molar excess of the biotin reagent in the reaction. - After the reaction, try adding 1M Tris (pH 9.0) to help resolubilize the protein.[7] |
| High Background in Downstream Assays | - Incomplete removal of excess biotin reagent. - Non-specific binding of the biotinylated protein. | - For dialysis, increase the dialysis time and the number of buffer changes. - For spin columns, ensure you are using the correct MWCO and following the manufacturer's protocol. - Consider adding a blocking agent like BSA to your downstream assay buffers. |
| Low Protein Recovery After Purification | - Protein sticking to dialysis membranes or spin column resin.[4] - Using a purification method not suitable for the sample volume. - Over-labeling leading to protein aggregation and loss.[4] | - Consider using low-binding membranes or pre-treating the membrane. - For very small volumes, consider using microdialysis or spin columns designed for small samples. - Optimize the biotin-to-protein molar ratio to avoid over-labeling.[4] |
Experimental Protocols
Method 1: Dialysis
This method is suitable for removing excess biotin from larger sample volumes and is generally gentle on the labeled protein.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 10K for IgG antibodies)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer for at least 30 minutes.
-
Load Sample: Secure one end of the tubing with a clip. Pipette your biotinylation reaction mixture into the tubing.
-
Seal Tubing: Remove excess air and seal the other end of the tubing with a second clip, leaving some space for potential sample dilution.
-
Dialysis: Place the sealed tubing in a beaker with a volume of dialysis buffer that is at least 200-500 times the sample volume.[9] Place the beaker on a stir plate with a stir bar and stir gently at 4°C.
-
Buffer Changes: For efficient removal of free biotin, perform at least three buffer changes over 24-48 hours. A recommended schedule is to dialyze for 2-4 hours, change the buffer, dialyze overnight, and then perform a final buffer change for 2-4 hours.[6][9]
-
Sample Recovery: After the final dialysis, remove the tubing from the buffer, carefully open one end, and pipette the purified biotinylated protein into a clean tube.
Method 2: Size Exclusion Chromatography (Spin Desalting Column)
This method is rapid and provides high recovery of the labeled protein, making it ideal for smaller sample volumes.
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7K or 40K)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions. This typically involves twisting off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes.
-
Equilibration: Equilibrate the column by adding your desired exchange buffer (e.g., PBS) and centrifuging again. Repeat this step 2-3 times.
-
Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply your biotinylation reaction mixture to the center of the resin bed.
-
Purification: Centrifuge the column according to the manufacturer's recommendations (e.g., 1,500 x g for 2 minutes).
-
Collect Purified Sample: The flow-through in the collection tube contains your purified biotinylated protein. The excess this compound reagent is retained in the column resin.
Method 3: Quenching
This is the fastest method and is suitable when the presence of a small molecule quenching agent in the final sample is acceptable.
Materials:
-
Quenching buffer: A buffer containing a high concentration of a primary amine, such as 1M Tris-HCl, pH 8.0 or 1M Glycine.
Procedure:
-
Add Quenching Buffer: At the end of your biotinylation reaction, add the quenching buffer to the reaction mixture. A common final concentration of the quenching agent is 50-100 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with and inactivate any remaining NHS-ester groups on the this compound.
-
Proceed to Downstream Application: The sample now contains the biotinylated protein and the quenched biotin reagent. For many applications, the quenched reagent will not interfere. If necessary, it can be removed by dialysis or a spin desalting column as described above.
Visualizing the Workflows
Caption: Overview of purification workflows.
Caption: Detailed dialysis workflow.
Caption: Spin column chromatography workflow.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. itwreagents.com [itwreagents.com]
- 4. researchgate.net [researchgate.net]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Reducing Non-Specific Binding with PEGylated Biotin Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments utilizing PEGylated biotin (B1667282) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing high background or non-specific binding in my assay. What are the common causes when using biotin-PEG linkers?
High background can arise from several factors, even when using PEGylated linkers designed to reduce non-specific interactions. The primary causes include:
-
Hydrophobic Interactions: The biotin molecule itself has a hydrophobic character, which can lead to non-specific binding to proteins and surfaces. While PEGylation increases overall hydrophilicity, improper linker length or excessive biotinylation can still result in hydrophobic-driven non-specific binding.[1]
-
Endogenous Biotin: Many biological samples, such as cell lysates and tissue extracts, contain endogenous biotinylated proteins (e.g., carboxylases) that can bind to streptavidin or avidin (B1170675), leading to false positives.[2][3][4]
-
Suboptimal Blocking: Inadequate or inappropriate blocking of the solid phase (e.g., microplate wells, beads) can leave sites available for non-specific adsorption of biotinylated molecules or the detection complex.
-
Ionic Interactions: The charge of the biotinylated molecule or the streptavidin/avidin can lead to non-specific binding through electrostatic interactions.
-
Steric Hindrance: While PEG linkers are designed to reduce steric hindrance, a very high density of biotin on a surface can lead to crowding, which may paradoxically increase non-specific interactions.[5]
-
Choice of Biotin-Binding Protein: Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ~10.5), which can lead to significant non-specific binding due to both its carbohydrate content and positive charge.[2][4]
Q2: How can I reduce non-specific binding caused by endogenous biotin?
Endogenous biotin is a common source of background signal. Here is a standard protocol to block it:
-
Block with Excess Streptavidin: Incubate your sample with an excess of streptavidin (e.g., 0.1 mg/mL) to saturate all endogenous biotin.
-
Wash Thoroughly: Remove any unbound streptavidin.
-
Block with Free Biotin: Add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin molecules that are now bound to the endogenous biotin.[3]
-
Wash Thoroughly: Proceed with your assay protocol.
This sequential blocking ensures that endogenous biotin is masked and prevents the blocking streptavidin from binding to your biotinylated probe.[3]
Q3: What are the best blocking buffers to use in assays with biotin-PEG linkers?
The choice of blocking buffer is critical for minimizing background.
-
General Purpose: A common and effective blocking buffer is 1-3% Bovine Serum Albumin (BSA) in a wash buffer like Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Avoid Milk-Based Blockers: Non-fat dry milk should be used with caution as it contains endogenous biotin and phosphoproteins, which can interfere with the assay.[2][6] If used, it should be limited to the initial blocking step.[2]
-
Biotin-Free BSA: For highly sensitive applications, using a "biotin-free" grade of BSA is recommended to avoid introducing exogenous biotin.[7]
-
Increase Ionic Strength: Increasing the salt concentration (e.g., up to 0.5 M NaCl) in buffers can help disrupt non-specific ionic interactions.[2][8]
Q4: How does the length of the PEG linker affect non-specific binding and assay performance?
The PEG linker length is a critical parameter to optimize.
-
Short PEG Chains (2-6 units): These are suitable when close proximity between the biotin and the target molecule is desired and can result in less steric hindrance in some contexts.[9]
-
Long PEG Chains (12-24 units): Longer chains provide greater flexibility and solubility, which can be more effective at reducing steric hindrance and preventing non-specific binding by creating a hydrophilic shield around the biotinylated molecule.[9][10] However, excessively long linkers might lead to other issues like reduced binding kinetics in certain applications.[11]
The optimal PEG linker length is application-dependent and may require empirical testing.
Q5: Should I use avidin, streptavidin, or a modified version?
For most applications, streptavidin is preferred over avidin.
-
Avidin: Is a glycoprotein with a high pI, leading to higher non-specific binding.[2][4]
-
Streptavidin: Lacks glycosylation and has a more neutral pI, resulting in lower non-specific binding.[2][4]
-
NeutrAvidin: A deglycosylated form of avidin with a neutral pI, offering the benefits of low non-specific binding similar to streptavidin.[4]
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Chicken Egg White | Streptomyces avidinii | Modified Avidin |
| Glycosylation | Yes | No | No |
| Isoelectric Point (pI) | ~10.5 | ~5-6 | ~6.3 |
| Non-Specific Binding | High | Low | Low |
Q6: Can the degree of biotinylation affect non-specific binding?
Yes, the molar ratio of biotin linker to your protein during conjugation is crucial.
-
Under-biotinylation: May result in a low signal.
-
Over-biotinylation: Can lead to increased non-specific binding due to increased hydrophobicity from the biotin molecules.[1] It can also cause steric hindrance that paradoxically reduces binding to streptavidin.[12]
It is recommended to perform a titration experiment to determine the optimal biotin-to-protein molar ratio for your specific application. A common starting point is a 20-fold molar excess of the biotin-PEG-NHS ester to the protein.[13]
Experimental Protocols
Protocol: General Protein Biotinylation with a Biotin-PEG-NHS Ester
This protocol describes the labeling of a protein with an amine-reactive Biotin-PEG-NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[13]
-
Prepare Biotin-PEG Reagent: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and hydrolyzes quickly.[13]
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEG reagent to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol: Troubleshooting High Background in a Streptavidin-Based ELISA
This protocol outlines steps to diagnose and reduce high background in an ELISA format.
-
Run Controls:
-
No Biotinylated Antibody Control: Coat the plate with antigen, block, and add only the streptavidin-HRP conjugate. This checks for non-specific binding of the conjugate.
-
No Antigen Control: Do not coat the plate with antigen, but perform all other steps. This checks for non-specific binding of the biotinylated antibody and the conjugate to the plate itself.
-
-
Optimize Blocking:
-
Optimize Antibody Concentrations:
-
Titrate your biotinylated primary antibody to find the lowest concentration that still provides a good signal-to-noise ratio.
-
Titrate the streptavidin-HRP conjugate. High concentrations can be a source of background.[7]
-
-
Improve Washing Steps:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash and ensure vigorous but gentle agitation.
-
Increase the Tween-20 concentration in your wash buffer to 0.1%.[6]
-
-
Implement Endogenous Biotin Blocking: If working with biological samples, perform an avidin/biotin blocking step as described in Q2.
Visualizations
References
- 1. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptavidin Binding and Endothelial Cell Adhesion to Biotinylated Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Issues with Biotin-nPEG-amine solubility in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving Biotin-nPEG-amine, with a focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a bifunctional molecule that combines biotin (B1667282) with a polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine group. The biotin moiety allows for strong and specific binding to avidin (B1170675) or streptavidin.[1] The PEG spacer is hydrophilic, which enhances the water solubility of the molecule and provides a flexible linker to minimize steric hindrance.[2][3][4][5] The terminal amine group can be conjugated to various functional groups, such as carboxylic acids or activated esters, enabling the labeling of proteins, peptides, and other molecules.[2][5]
Q2: How does the PEG linker affect the solubility of this compound in aqueous buffers?
A2: The polyethylene glycol (PEG) spacer is hydrophilic and increases the water solubility of the biotin compound.[2][3][4][5][][7][8] Longer PEG chains generally lead to higher aqueous solubility.[7] This enhanced solubility helps to reduce the aggregation of labeled proteins when stored in solution.[9]
Q3: What is the general solubility of this compound in aqueous and organic solvents?
A3: this compound is generally soluble in water and other aqueous buffers due to the hydrophilic PEG spacer.[5][10] It is also soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5][9] Some variants are described as being amphiphilic, dissolving well in both aqueous and organic solvents.[11]
Q4: Are there any buffer components that should be avoided when working with this compound?
A4: Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules can compete with the intended target for reaction with activated esters or other amine-reactive crosslinkers used in conjugation reactions with this compound.[2] Phosphate-buffered saline (PBS) is a commonly recommended buffer for these types of reactions.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: While this compound is generally water-soluble, the concentration you are trying to achieve may be too high. Please refer to the quantitative data table below for reported solubility limits of similar products. Try preparing a more dilute solution.
-
-
Possible Cause 2: The specific this compound variant has lower aqueous solubility.
-
Solution: The solubility can vary depending on the length of the PEG chain and the specific supplier. For less soluble variants, or to prepare a high-concentration stock solution, first dissolve the this compound in a small amount of a compatible organic solvent like DMSO or DMF.[9] Then, slowly add this stock solution to your aqueous buffer with gentle vortexing. Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream applications.
-
-
Possible Cause 3: The buffer conditions are not optimal.
-
Solution: While specific data on the effect of pH on this compound solubility is limited, the amine group's charge is pH-dependent. Extreme pH values could potentially affect solubility. Ensure your buffer pH is within a neutral to slightly basic range (pH 7-8.5) for most applications.
-
Issue 2: My this compound solution appears cloudy or shows precipitation over time.
-
Possible Cause 1: Aggregation of the this compound.
-
Solution: Although the PEG linker is designed to prevent aggregation, high concentrations or specific buffer conditions might still lead to this issue.[11] Try sonicating the solution briefly or gently warming it to aid dissolution. If the problem persists, consider preparing fresh solutions before each experiment.
-
-
Possible Cause 2: Hydrolysis or degradation.
-
Solution: If the this compound has an activated ester group (e.g., NHS ester), it can be sensitive to moisture and hydrolyze over time in aqueous solutions, which may affect its solubility and reactivity. It is recommended to prepare aqueous solutions of such reagents fresh for each use.[9] Store the solid compound in a desiccator at the recommended temperature.
-
Issue 3: After conjugating this compound to my protein, the protein precipitates.
-
Possible Cause 1: Over-biotinylation of the protein.
-
Solution: Excessive modification of a protein's surface lysines with biotin can alter its isoelectric point and lead to precipitation. Reduce the molar excess of this compound in your conjugation reaction. You can also try adjusting the pH of the solution to move it further away from the protein's new isoelectric point, which may help to redissolve the precipitate.
-
Quantitative Data
The solubility of this compound can vary depending on the specific product, particularly the length of the PEG chain. The following table summarizes available quantitative data from various suppliers.
| Product Description | Molecular Weight ( g/mol ) | Solubility | Source |
| EZ-Link™ Amine-PEG2-Biotin | 374.50 | > 25 mg/mL in water or buffer | [2] |
| EZ-Link™ Amine-PEG3-Biotin | 418.55 | > 25 mg/mL in water or buffer | [2] |
| EZ-Link™ Amine-PEG11-Biotin | 770.97 | > 25 mg/mL in water or buffer | [2] |
| Biotin PEG Amine (various MW) | Varies | 10 mg/mL in water, chloroform, DMSO | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol is recommended for this compound variants that may have lower aqueous solubility or when a high concentration stock is required.
-
Weighing: Carefully weigh the desired amount of this compound in a microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of anhydrous DMSO or DMF to the tube. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass in 1 mL of the organic solvent.
-
Mixing: Gently vortex or pipette up and down to ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For short-term storage, 4°C may be acceptable depending on the manufacturer's recommendations.
Protocol 2: Direct Dissolution of this compound in Aqueous Buffer
This protocol is suitable for this compound products with high water solubility.
-
Weighing: Weigh the desired amount of this compound.
-
Buffer Addition: Add your desired aqueous buffer (e.g., PBS, pH 7.4) directly to the solid.
-
Mixing: Vortex or sonicate briefly to facilitate dissolution.
-
Usage: Use the freshly prepared solution immediately for your conjugation reaction.
Visualizations
References
- 1. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. nanocs.net [nanocs.net]
- 11. goldbio.com [goldbio.com]
Avoiding hydrolysis of NHS esters in biotinylation protocols.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the hydrolysis of N-hydroxysuccinimide (NHS) esters during biotinylation protocols, ensuring efficient and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the biotinylation process.
Q1: My biotinylation efficiency is low. Could NHS ester hydrolysis be the cause?
A1: Yes, low biotinylation efficiency is a common consequence of NHS ester hydrolysis. The NHS ester is the reactive group that forms a stable amide bond with primary amines on your target molecule.[1] If the ester hydrolyzes, it becomes inactive and can no longer react.[2]
To troubleshoot, consider the following:
-
pH of Reaction Buffer: The rate of hydrolysis increases significantly with pH.[3][4] While a slightly alkaline pH (7.2-8.5) is necessary for the reaction with amines, a pH above 8.5 can lead to rapid hydrolysis.[5][6] The optimal pH is a compromise between amine reactivity and ester stability, typically between 8.3 and 8.5.[5][7]
-
Reagent Preparation: NHS-biotin reagents are sensitive to moisture.[8][9] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately or store them in small aliquots at -20°C.[10][11] Aqueous solutions of NHS esters should be prepared fresh and used immediately.[5][12]
-
Buffer Composition: Ensure your reaction buffer is free of primary amines, such as Tris or glycine, as they will compete with your target molecule for the NHS ester.[12][13][14] Phosphate (B84403), bicarbonate, or borate (B1201080) buffers are recommended.[3][7][15]
Q2: I see a precipitate in my NHS-biotin stock solution. What should I do?
A2: A precipitate in your NHS-biotin stock solution, typically prepared in DMSO or DMF, may indicate that the reagent has come out of solution or has degraded due to moisture contamination. Do not use a stock solution with a precipitate. It is best to discard the solution and prepare a fresh one from solid reagent. To avoid this issue, ensure you are using anhydrous solvents and storing the stock solution properly in sealed containers with desiccant.[10][16]
Q3: Can I use a phosphate buffer (e.g., PBS) for my biotinylation reaction?
A3: Yes, phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly used buffer for biotinylation reactions.[17][18] However, be aware that the reaction rate is slower at this pH compared to the optimal pH of 8.3-8.5.[18] To compensate for the slower reaction rate, you may need to increase the reaction time or the concentration of the NHS-biotin reagent.[18] The advantage of using a lower pH is that the rate of NHS ester hydrolysis is also significantly reduced.[3][15]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding NHS ester chemistry and stability.
Q1: What is an NHS ester and how does it work?
A1: An N-hydroxysuccinimide (NHS) ester is a chemical group that reacts efficiently with primary amines (-NH₂) to form a stable covalent amide bond.[1][19] In biotinylation, a biotin (B1667282) molecule is attached to an NHS ester. This "activated" biotin can then be used to label proteins, antibodies, and other molecules that have accessible primary amines, such as the side chains of lysine (B10760008) residues or the N-terminus.[20][21]
Q2: What is hydrolysis and why is it a problem for biotinylation?
A2: Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. For NHS esters, hydrolysis breaks the ester bond, converting the reactive NHS ester into an unreactive carboxylic acid and releasing N-hydroxysuccinimide.[2][8] This is a significant problem because the hydrolyzed biotin can no longer bind to the target protein, leading to inefficient or failed biotinylation.[13][22]
Q3: What is the optimal pH for biotinylation using NHS esters?
A3: The optimal pH for biotinylation with NHS esters is a balance between two competing factors: the reactivity of the primary amines on the target molecule and the stability of the NHS ester.[2] Primary amines are more reactive in their deprotonated form, which is favored at a more alkaline pH. However, the rate of NHS ester hydrolysis also increases with pH.[2][3] Therefore, the recommended pH range for the reaction is typically between 7.2 and 8.5, with an optimal pH of 8.3-8.5 for a good balance of reaction speed and ester stability.[5][6][7]
Q4: How should I prepare and store my NHS-biotin reagents?
A4: Proper handling and storage of NHS-biotin reagents are crucial to prevent hydrolysis.
-
Storage of Solid Reagent: Store the solid NHS-biotin reagent desiccated at -20°C.[9][16] Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation.[8][23]
-
Stock Solutions: Prepare stock solutions by dissolving the NHS-biotin in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][16] These stock solutions can be stored in small, tightly sealed aliquots at -20°C for up to a few months.[5][10][11]
-
Aqueous Solutions: Avoid preparing aqueous stock solutions for storage as the NHS ester will hydrolyze.[5][12] If you need to make an aqueous solution, prepare it immediately before use and discard any unused portion.[9][12]
Data Presentation
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of a typical NHS ester at different pH values.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp. | ~180 minutes |
| 8.5 | Room Temp. | ~130 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | ~110-125 minutes |
Data compiled from multiple sources.[3][15][17][24]
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for biotinylating a protein with an NHS-ester biotin reagent.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
NHS-Biotin reagent
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer, pH 8.3.[5][7] Ensure the buffer is free of primary amines.[13]
-
Anhydrous DMSO or DMF[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]
-
Desalting column or dialysis equipment for purification[2][7]
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare the NHS-Biotin Solution: Immediately before use, dissolve the NHS-Biotin reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).[10][18]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution.[10][25] Gently mix immediately. The final concentration of organic solvent should be less than 10%.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9][10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[17] Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, non-reacted biotin and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6][7]
Protocol 2: Checking the Activity of NHS-Biotin Reagent
This protocol allows for a qualitative assessment of the reactivity of your NHS-ester reagent by measuring the release of NHS upon hydrolysis.[8][23]
Materials:
-
NHS-Biotin reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[23]
-
0.5-1.0 N NaOH[23]
-
Spectrophotometer and quartz cuvettes[23]
Procedure:
-
Initial Absorbance: Dissolve 1-2 mg of the NHS-Biotin reagent in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of buffer only. Immediately measure the absorbance of the NHS-Biotin solution at 260 nm.[23]
-
Forced Hydrolysis: To 1 mL of the NHS-Biotin solution from step 1, add 100 µL of 0.5-1.0 N NaOH. Mix well.[23]
-
Final Absorbance: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[23]
-
Interpretation: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the NHS-Biotin reagent is active. If there is little to no change in absorbance, the reagent has likely been hydrolyzed and is inactive.[23]
Visualizations
Caption: Competing reactions of an NHS ester in an aqueous environment.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. store.sangon.com [store.sangon.com]
- 10. tinzyme.com [tinzyme.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
- 20. benchchem.com [benchchem.com]
- 21. NHS-Biotin | CAS:35013-72-0 | Biotinyltation reagent | High Purity | Manufacturer BioCrick [biocrick.com]
- 22. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 25. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Quenching buffer selection for Biotin-nPEG-amine reactions.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Biotin-nPEG-amine conjugation chemistry. It focuses specifically on the critical step of selecting and using a quenching buffer to terminate the reaction effectively.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a quenching buffer in a this compound reaction?
A quenching buffer is added to a biotinylation reaction to stop it. The reaction being quenched is typically between an N-hydroxysuccinimide (NHS) ester of a Biotin-nPEG derivative and a primary amine (-NH₂) on a target molecule, such as a protein or peptide.[1][2] The quenching buffer contains a high concentration of a primary amine-containing compound that reacts with and consumes any excess, unreacted Biotin-nPEG-NHS ester.[3][4] This prevents any unintended modification of the target molecule or other molecules in subsequent steps and ensures a more homogenous final product.[5]
Q2: What are the most common quenching agents and how do they work?
The most common quenching agents are small molecules containing primary amines. They work by competing with the target molecule for the NHS ester.[2][3] Due to their high concentration, they rapidly consume the remaining active biotin (B1667282) reagent. Common agents include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used buffer that effectively quenches NHS-ester reactions due to its primary amine.[1][6]
-
Glycine (B1666218): A simple amino acid that presents a primary amine for rapid quenching.[1][3]
-
Lysine (B10760008): Another amino acid with a primary amine in its side chain, which can also be used for quenching.[4]
-
Hydroxylamine: This reagent can also be used to quench the reaction and will hydrolyze non-reacted NHS esters.[7]
Q3: How do I choose the right quenching buffer for my experiment?
The choice of quenching buffer depends on your specific application and downstream processing.
-
Tris is a good general-purpose quencher and is often used at a final concentration of 20-100 mM.[3][6]
-
Glycine is another excellent choice and can be used in a similar concentration range.[8][9]
-
Consider the charge of the quencher. At neutral pH, glycine is zwitterionic, while Tris is positively charged. This might be a consideration if ion-exchange chromatography is used for purification.
-
Avoid quenchers that might interfere with downstream assays. For example, if you are studying a protein that binds Tris, you should select an alternative like glycine.[10]
Q4: Can the quenching buffer interfere with my downstream applications?
Yes, residual quenching buffer can interfere with subsequent steps. For example, the high concentration of the quenching agent (e.g., Tris) can compete in subsequent conjugation reactions or affect assays.[11] It is crucial to remove the excess quenching agent and unreacted biotin after the quenching step. This is typically achieved through methods like:
-
Dialysis: Effective for large molecules like antibodies.[6]
-
Desalting Columns / Size Exclusion Chromatography: A rapid method to separate the labeled protein from smaller molecules like excess biotin and quencher.[3][12]
Quenching Agent Comparison
The following table summarizes the properties of common quenching agents for this compound (NHS-ester) reactions.
| Quenching Agent | Mechanism of Action | Typical Final Concentration | Recommended pH | Reaction Time & Temperature | Advantages & Disadvantages |
| Tris | Reacts with NHS ester via its primary amine to form a stable amide bond.[1] | 20-100 mM[3][13] | 7.5 - 8.5[6][14] | 15-30 min at Room Temp[6] | Advantages: Common lab buffer, effective. Disadvantages: Can interfere with some downstream applications. |
| Glycine | Reacts with NHS ester via its primary amine to form a stable amide bond.[1] | 20-100 mM[3][8][9] | 7.5 - 8.5[14] | 15-30 min at Room Temp | Advantages: Simple, less likely to interfere than Tris. Disadvantages: Ensure pH is adjusted correctly. |
| Lysine | Reacts with NHS ester via its primary amines.[4] | 20-50 mM[4] | 7.5 - 8.5 | 15-30 min at Room Temp | Advantages: Mimics the target lysine residues on proteins. Disadvantages: Has two primary amines. |
| Hydroxylamine | Hydrolyzes the NHS ester, regenerating the carboxyl group on the biotin reagent.[7] | 10-50 mM[7] | ~8.5 | 15-30 min at Room Temp | Advantages: Regenerates the carboxyl group instead of forming a new amide. Disadvantages: Can potentially modify the target protein. |
Experimental Protocol: Quenching a Biotin-nPEG-NHS Reaction
This protocol outlines the general steps for quenching a reaction between a Biotin-nPEG-NHS ester and a protein.
Materials:
-
Biotinylation reaction mixture
-
Quenching Buffer Stock Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Perform Biotinylation: Carry out the reaction between your amine-containing molecule and the Biotin-nPEG-NHS ester according to your optimized protocol (typically 30-60 minutes at room temperature or 2 hours at 4°C).[8]
-
Prepare Quencher: During the incubation, ensure your quenching buffer stock is ready. For example, a 1 M Tris-HCl, pH 8.0 solution.
-
Add Quenching Buffer: Add the quenching buffer to the reaction mixture to achieve the desired final concentration (e.g., add 50 µL of 1 M Tris to a 1 mL reaction to get a final concentration of ~50 mM).
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[6]
-
Purify: Immediately following the quenching step, purify the biotinylated molecule from the excess biotin reagent and quenching buffer components using an appropriate method like a desalting column or dialysis.[3][6]
Visualizations
Caption: Experimental workflow for a standard this compound conjugation reaction.
Troubleshooting Guide
This section addresses common problems encountered during and after the quenching step.
Q: I'm seeing low biotinylation efficiency after quenching. What could be the cause?
A: Low efficiency is a frequent issue. Consider the following:
-
Premature Hydrolysis of NHS-Ester: The Biotin-nPEG-NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1] Always prepare the biotin solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][14]
-
Competing Amines in Reaction Buffer: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) before adding the biotin reagent, as these will compete with your target molecule.[2][3] Recommended buffers include PBS, HEPES, or borate (B1201080) buffers at pH 7.2-8.5.[1][2]
-
Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[2] At a lower pH, the amine is protonated and less reactive. At a higher pH, hydrolysis of the NHS ester is accelerated.[2]
Caption: Troubleshooting workflow for low biotinylation efficiency.
Q: My protein precipitated after adding the quenching buffer. Why did this happen?
A: Precipitation can occur for several reasons:
-
High Concentration of Quenching Buffer: Adding a large volume of a highly concentrated quenching buffer can alter the solution conditions (e.g., ionic strength, pH) enough to cause protein precipitation. Try adding a smaller volume of a more concentrated stock or using a quencher that is more compatible with your protein's stability.
-
Solvent Effects: If the Biotin-nPEG-NHS was dissolved in a high concentration of organic solvent (like DMSO), the combination with the quenching buffer might cause the protein to precipitate. Keep the final organic solvent concentration low (typically <10%).[1]
Q: How can I confirm that the quenching reaction is complete?
A: While direct monitoring is not always necessary, you can infer complete quenching by:
-
Consistent Results: If your purification step effectively removes the quenching agent and your downstream assays yield consistent results, the quenching is likely sufficient.
-
Functional Assays: Test the functionality of your biotinylated molecule. If unquenched biotin reagent were still present, it could react with other components in your assay, leading to anomalous results.[15] For example, if you are performing a pull-down assay, unquenched biotin could react with your beads or other proteins, leading to high background.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. rsc.org [rsc.org]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. nirrin.tech [nirrin.tech]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of dye labeling on streptavidin-biotin binding affinity.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of dye labeling on streptavidin-biotin binding affinity.
Frequently Asked Questions (FAQs)
Q1: Can dye labeling of streptavidin or biotin (B1667282) affect the binding affinity?
A1: Yes, dye labeling can impact the binding affinity of the streptavidin-biotin interaction. The extent of this impact depends on several factors, including the size and chemical properties of the dye, the site of conjugation on the streptavidin or biotin molecule, and the length of any spacer arms used.[1][2][3] Bulky dyes or labeling in close proximity to the biotin-binding pocket of streptavidin can cause steric hindrance, potentially reducing the binding affinity.[1][2][4]
Q2: How does the location of the dye label on a biotinylated molecule affect binding to streptavidin?
A2: The biotin-binding sites of streptavidin are located relatively deep within the protein structure.[1] If a dye is attached too close to the biotin moiety, it can physically block the biotin from fully entering the binding pocket, thereby reducing the binding affinity.[1] Using biotinylation reagents with longer spacer arms can help to mitigate this steric hindrance by distancing the bulky dye from the biotin.[1][3]
Q3: Can the number of dye molecules per streptavidin molecule influence its binding to biotin?
A3: It is possible that a high degree of labeling on streptavidin could interfere with its ability to bind biotin. While streptavidin has four biotin-binding sites, excessive modification of the protein surface with dye molecules could potentially alter the protein's conformation or obstruct the entrance to the binding pockets.
Q4: Are there specific dyes that are known to have a minimal or significant impact on binding affinity?
Q5: What is a typical dissociation constant (Kd) for the unmodified streptavidin-biotin interaction?
A5: The unmodified streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[5][6][7][8][9]
Troubleshooting Guide
Problem 1: Weak or no signal in my assay using a dye-labeled streptavidin or biotin.
| Possible Cause | Troubleshooting Step |
| Reduced Binding Affinity due to Steric Hindrance | 1. If using a biotinylated molecule labeled with a dye, consider switching to a biotinylation reagent with a longer spacer arm to distance the dye from the biotin.[1][3]2. If you have labeled your own streptavidin, assess the degree of labeling. A lower dye-to-protein ratio may be beneficial.3. Titrate the concentrations of your labeled reagents to determine the optimal concentration for binding.[4] |
| Oxidation of Biotin | Biotin can be susceptible to oxidation, which can dramatically reduce its affinity for streptavidin.[10] Ensure proper storage of biotinylated reagents and consider preparing fresh solutions. |
| Incorrect Buffer Conditions | While the streptavidin-biotin bond is robust, extreme pH or high concentrations of certain salts can affect protein conformation and binding. Ensure your buffer is within a neutral pH range and has an appropriate ionic strength. |
| Aggregation of Streptavidin | Fluorescently labeled streptavidin may be prone to aggregation. Before use, centrifuge the streptavidin solution and use the supernatant to remove any aggregates.[2] |
Problem 2: High background or non-specific binding in my experiment.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Dye-Streptavidin Conjugate | 1. Increase the number of blocking steps and the concentration of the blocking agent (e.g., BSA) in your buffers.2. Optimize the concentration of the dye-labeled streptavidin; using too high a concentration can lead to increased background.3. Include stringent wash steps after incubation with the labeled streptavidin. |
| Hydrophobic Interactions of the Dye | Some fluorescent dyes can have hydrophobic properties that lead to non-specific binding. Including a non-ionic detergent (e.g., Tween-20) in your wash buffers can help to reduce this. |
Quantitative Data on Binding Affinity
The following table summarizes the kinetic and thermodynamic parameters for the binding of dye-labeled biotin derivatives to streptavidin.
| Ligand | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Dissociation Constant (K_d) (M) | Temperature (°C) | Method |
| Biotin (unlabeled) | - | - | ~10⁻¹⁴ - 10⁻¹⁵ | 25 | Various |
| Biotin-4-fluorescein (BFl) | 4.1 x 10⁷ | - | - | 25 | Stopped-flow fluorescence |
| Oregon green 488 Biocytin (B1667093) (BcO) | 3.2 x 10⁷ | - | - | 25 | Stopped-flow fluorescence |
Data extracted from a study by Gonzalez et al. (2019).[7] Note that the complete thermodynamic profile, including k_off and K_d, for these specific dye-labeled biotins was not provided in the cited source. However, the association rate constants (k_on) are on a similar order of magnitude, suggesting that while the dyes may have some effect, the binding is still very rapid.
Experimental Protocols
Protocol 1: Determination of Biotin-Binding Capacity using a Biotin-4-Fluorescein (B4F) Quenching Assay
This protocol is adapted from a method used to quantify the number of active biotin-binding sites on streptavidin and its conjugates.[11][12][13][14] The principle is that the fluorescence of B4F is quenched upon binding to streptavidin.
Materials:
-
Streptavidin or streptavidin-conjugate solution of unknown binding capacity.
-
Biotin-4-fluorescein (B4F) stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microplate reader or fluorometer with excitation at ~490 nm and emission detection at ~525 nm.
-
96-well black microplates.
Procedure:
-
Prepare a series of dilutions of your streptavidin or streptavidin-conjugate in PBS.
-
Prepare a working solution of B4F in PBS. The final concentration in the assay should be in the low nanomolar range (e.g., 10 nM).
-
In the wells of the microplate, add a fixed volume of the B4F working solution.
-
To these wells, add increasing volumes of your streptavidin solution. Bring all wells to the same final volume with PBS.
-
Include control wells with B4F in PBS only (no streptavidin) for baseline fluorescence.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at 525 nm (excitation at 490 nm).
-
Plot the fluorescence intensity as a function of the streptavidin concentration. The fluorescence will decrease as more streptavidin is added and binds to the B4F. The point at which the fluorescence plateaus indicates the saturation of the B4F with streptavidin. From this, the concentration of active biotin-binding sites can be calculated.
Protocol 2: Measuring Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[10][15][16][17][18][19]
Materials:
-
SPR instrument.
-
Streptavidin-coated sensor chip.
-
Biotinylated molecule (with or without dye label) as the ligand.
-
Unlabeled streptavidin or dye-labeled streptavidin as the analyte.
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., a pulse of high or low pH, depending on the stability of the ligand).
Procedure:
-
Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Inject the biotinylated ligand over the sensor surface to allow for its capture by the immobilized streptavidin. The amount of captured ligand should be optimized to avoid mass transport limitations.
-
Inject a series of concentrations of the analyte (streptavidin or dye-labeled streptavidin) over the sensor surface and monitor the binding response.
-
After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Diagrams
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Streptavidin - Wikipedia [en.wikipedia.org]
- 6. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stratech.co.uk [stratech.co.uk]
- 9. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 10. Measurement by SPR of very low dissociation rates: oxidation-mediated loss of biotin-streptavidin affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biotin-4-Fluorescein Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Biotin-4-Fluorescein Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosensingusa.com [biosensingusa.com]
- 16. biosensingusa.com [biosensingusa.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Reversible immobilization of proteins with streptavidin affinity tags on a surface plasmon resonance biosensor chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioradiations.com [bioradiations.com]
Technical Support Center: Biotin-nPEG-amine & EDC/NHS Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotin-nPEG-amine with EDC and NHS for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound reaction with EDC?
The reaction is a two-step process. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups (-COOH) on your molecule of interest, forming a highly reactive but unstable O-acylisourea intermediate.[1] To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is added to convert the O-acylisourea intermediate into a more stable NHS-ester.[2] This semi-stable NHS-ester then readily reacts with the primary amine (-NH2) of the this compound to form a stable amide bond, effectively biotinylating your molecule.[3]
Q2: Why is my reaction yield consistently low?
Several factors can contribute to low reaction yields. The most common culprits include:
-
Suboptimal pH: The pH of the reaction buffer is critical. EDC activation of carboxyl groups is most efficient at a slightly acidic pH (4.5-6.0).[4][5] However, the subsequent reaction of the NHS-ester with the amine is more efficient at a slightly basic pH (7.2-8.5).[4][6]
-
Hydrolysis of Reagents: Both EDC and the NHS-ester are susceptible to hydrolysis in aqueous solutions. EDC is particularly unstable at low pH, while the NHS-ester is more prone to hydrolysis at higher pH.[2]
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to degradation and loss of reactivity.[7]
-
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the reaction and should be avoided.[3][8]
Q3: Can I perform the reaction in a single step at a neutral pH?
While it is possible to perform the reaction in a single step at a neutral pH, it is often less efficient. The optimal pH for EDC activation (acidic) and amine coupling (basic) are different.[4] A two-step protocol, where the activation is performed at an optimal pH followed by a pH adjustment for the coupling step, generally results in higher yields.
Q4: What are the ideal molar ratios of this compound:EDC:NHS?
The optimal molar ratios can vary depending on the specific molecules being conjugated. However, a common starting point is to use an excess of EDC and NHS relative to the carboxyl groups on your molecule. A molar ratio of 1:5:10 (Carboxyl-group-containing molecule : EDC : NHS) is often a good starting point.[9] The this compound is typically used in slight excess to the number of carboxyl groups you wish to label. It is highly recommended to perform a titration experiment to determine the optimal ratios for your specific application.
Troubleshooting Guide
Problem 1: No or very low biotinylation detected.
| Possible Cause | Troubleshooting Steps |
| Degraded EDC or NHS | Use fresh, high-quality EDC and NHS. Ensure they have been stored properly in a desiccator to prevent moisture contamination.[7] |
| Incorrect Reaction pH | Verify the pH of your reaction buffers. Use a buffer such as MES at pH 4.5-6.0 for the EDC activation step.[4] For the amine coupling step, adjust the pH to 7.2-8.0 with a non-amine containing buffer like PBS.[4] |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine) and other nucleophiles that can react with the activated carboxyl groups.[8] |
| Insufficient Incubation Time | Allow sufficient time for each reaction step. The activation step with EDC/NHS is typically 15-30 minutes at room temperature. The coupling reaction with the amine can proceed for 1-2 hours at room temperature or overnight at 4°C.[10] |
Problem 2: High batch-to-batch variability.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Prepare fresh solutions of EDC and NHS for each experiment, as they are unstable in solution.[8] |
| Fluctuations in pH | Carefully prepare and validate the pH of all buffers before each experiment. |
| Variable Incubation Times or Temperatures | Standardize incubation times and temperatures for all experiments to ensure consistency. |
Problem 3: Precipitation observed during the reaction.
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation | High concentrations of EDC can sometimes lead to protein cross-linking and aggregation.[11] Try reducing the molar excess of EDC. |
| Low Solubility of Biotinylated Product | The addition of biotin (B1667282) and the PEG linker can alter the solubility of your molecule. Consider using a this compound with a longer, more hydrophilic PEG chain to improve solubility. |
Quantitative Data Summary
The efficiency of the this compound and EDC/NHS reaction is highly dependent on several factors. The following tables provide a summary of how reaction conditions can impact the stability of the reagents and the overall yield.
Table 1: Stability of EDC and NHS-ester at Different pH Values
| pH | EDC Half-life (in 50 mM MES buffer at 25°C) | NHS-ester Half-life (in aqueous solution) |
| 5.0 | 3.9 hours | ~10 hours |
| 6.0 | 20 hours | 4-5 hours |
| 7.0 | 37 hours | 1 hour |
| 8.0 | - | 10-20 minutes |
| 8.6 | - | <10 minutes |
Table 2: Recommended Molar Ratios for EDC/NHS Reactions
| Reactant | Recommended Molar Excess (relative to Carboxyl Groups) | Rationale |
| EDC | 2-10 fold | To ensure efficient activation of carboxyl groups. |
| NHS | 2-5 fold (relative to EDC) | To efficiently convert the unstable O-acylisourea intermediate to the more stable NHS-ester. |
| This compound | 1-20 fold | To drive the reaction towards the desired product and outcompete hydrolysis of the NHS-ester. The optimal ratio depends on the desired degree of biotinylation. |
Experimental Protocols
Detailed Methodology for Biotinylating a Carboxylated Surface (e.g., Nanoparticles)
This protocol provides a general two-step procedure for the biotinylation of a carboxylated surface. Optimization may be required for specific applications.
Materials:
-
Carboxylated nanoparticles (or other carboxyl-containing molecule)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1X PBS with 0.05% Tween-20
-
Storage Buffer: 1X PBS with 0.02% Sodium Azide
Procedure:
-
Preparation of Nanoparticles:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC solution to the nanoparticle suspension to a final concentration of 2 mM.
-
Immediately add NHS solution to a final concentration of 5 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles to pellet them.
-
Discard the supernatant and wash the pellet twice with Coupling Buffer to remove excess EDC and NHS.
-
-
Biotinylation:
-
Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 1 mM).
-
Resuspend the washed, activated nanoparticles in the this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 100 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Final Washing and Storage:
-
Wash the biotinylated nanoparticles three times with Wash Buffer.
-
Resuspend the final product in Storage Buffer.
-
Visualizations
Reaction Mechanism
Caption: EDC/NHS reaction mechanism for biotinylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bio-rad.com [bio-rad.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. covachem.com [covachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Carboxyl Group Activation for Efficient Amination
Welcome to the technical support center for carboxyl group activation and amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical chemical transformation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your amination experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine (e.g., protonation). 3. Sterically hindered or electron-deficient amine/acid. 4. Hydrolysis of the activated species. | 1. Increase the equivalents of the coupling reagent (1.1-1.5 eq). Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] 2. Ensure a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used to neutralize any acid formed.[1] 3. For sterically hindered substrates, consider using a more potent coupling reagent like HATU or an alternative method such as acyl fluoride (B91410) formation.[2][3][4][5][6] For electron-deficient amines, increasing the reaction temperature may be necessary.[2][3][5][6] 4. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[1] |
| Presence of a Major Byproduct | 1. Formation of N-acylurea (with carbodiimides). 2. Racemization of chiral centers. 3. Side reactions with amino acid side chains (e.g., dehydration of Asn/Gln). 4. Guanidinylation of the amine with uronium/aminium reagents. | 1. Additives like HOBt or OxymaPure can suppress the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.[7][8] 2. Use of additives like HOBt or HOAt can minimize racemization.[7][8] Phosphonium (B103445) and aminium reagents generally result in less racemization compared to carbodiimides alone.[9] Running the reaction at a lower temperature is also recommended.[8] 3. Utilize appropriate side-chain protecting groups for amino acids like Asparagine and Glutamine to prevent nitrile formation.[7][8] 4. Avoid using a large excess of uronium/aminium reagents like HATU or HBTU, as they can react with the N-terminus of the amine.[7][10] |
| Difficulty in Product Purification | 1. Insoluble urea (B33335) byproduct (from DCC). 2. Excess coupling reagent or byproducts. | 1. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble and can often be removed by filtration.[7] For easier workup, consider using a water-soluble carbodiimide (B86325) like EDC, where the urea byproduct can be removed by aqueous extraction.[7] 2. Choose a coupling reagent where the byproducts are easily removed. For instance, the byproducts of T3P are water-soluble. |
| Incomplete Fmoc Deprotection in SPPS | 1. Aggregation of the growing peptide chain. 2. Steric hindrance around the N-terminus. | 1. Use solvents that disrupt secondary structures, such as DMF with a small percentage of a chaotropic agent. 2. Increase the deprotection time or use a stronger deprotection solution (e.g., higher concentration of piperidine). |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a coupling reagent in amination?
A1: Carboxylic acids are generally unreactive towards amines under mild conditions because the basic amine will deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt.[11] A coupling reagent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[9][12]
Q2: How do I choose the right coupling reagent?
A2: The choice of coupling reagent depends on several factors, including the steric and electronic properties of your substrates, the risk of racemization, and the desired reaction conditions. For routine couplings, carbodiimides like EDC in combination with an additive like HOBt are effective.[1] For more challenging substrates, such as sterically hindered acids or amines, more powerful uronium/aminium salts like HATU or phosphonium salts like PyBOP are often more successful.[1][10]
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?
A3: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often used in conjunction with carbodiimides. They react with the highly reactive O-acylisourea intermediate to form a more stable active ester.[7][8] This has two main benefits: it suppresses the side reaction of rearrangement to an unreactive N-acylurea and it reduces the extent of racemization of chiral carboxylic acids.[7][8]
Q4: Why is a base, such as DIPEA or triethylamine, often required?
A4: A non-nucleophilic organic base is crucial for several reasons. It neutralizes the carboxylic acid, allowing it to react with the coupling reagent. It also scavenges any acidic byproducts that are formed during the reaction, which could otherwise protonate the amine nucleophile and render it unreactive.[1] Diisopropylethylamine (DIPEA) is often preferred due to its steric bulk, which minimizes its potential to act as a nucleophile and cause side reactions.[1]
Q5: How can I improve the yield of my amidation reaction?
A5: To improve the yield, consider the following:
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for a short period (15-30 minutes) before adding the amine.[1] This ensures the formation of the activated species before the nucleophile is introduced.
-
Reagent Stoichiometry: Use a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the amine (e.g., 1.1 equivalents).
-
Solvent: Use a dry, polar aprotic solvent such as DMF or NMP.[8]
-
Temperature: While most couplings are performed at room temperature, for difficult substrates, gentle heating may be required. Conversely, to minimize side reactions like racemization, cooling the reaction to 0°C may be beneficial.[1]
Data Presentation
Comparison of Common Coupling Reagents for a Difficult Peptide Sequence
The following table summarizes the performance of various coupling reagents in the synthesis of the acyl carrier protein fragment 65-74, a sequence known to be challenging to synthesize.
| Coupling Reagent | Class | Crude Product Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | High | Highly efficient, especially for hindered couplings.[13] Can be more expensive.[13] |
| HCTU | Aminium/Uronium Salt | High | High coupling efficiency, similar purity to HATU.[13] |
| HBTU | Aminium/Uronium Salt | Lower than HATU/HCTU | A reliable and cost-effective option for routine couplings.[10] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Byproducts are generally less problematic than with some other reagents. |
| DIC/HOBt | Carbodiimide + Additive | Moderate | A classic and cost-effective method. The diisopropylurea byproduct is soluble in most organic solvents.[7] |
Data is synthesized from qualitative and comparative studies. Absolute purity values can vary based on specific reaction conditions.
Performance of Coupling Reagents for a Sterically Hindered Substrate
This table provides a comparative overview of coupling reagents for the incorporation of the sterically hindered and side-reaction-prone amino acid, Cbz-D-Arg(Pbf)-OH.
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low |
| HBTU | Aminium/Uronium Salt | High | Fast | Low |
| PyBOP | Phosphonium Salt | High | Fast | Low |
| EDC/HOBt | Carbodiimide + Additive | Good | Moderate | Low to Moderate |
This data is based on general performance characteristics reported in the literature.[10]
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of carboxylic acids and amines, including those that are sterically hindered.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/NHS
This is a standard protocol for forming an amide bond and is widely used in bioconjugation.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
NHS (1.2 eq)
-
Anhydrous DCM or DMF
-
DIPEA (optional, 2.0 eq)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add NHS and EDC·HCl to the solution.
-
Stir the mixture at room temperature for 1-4 hours to form the NHS ester.
-
In a separate flask, dissolve the amine in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add a base like DIPEA.
-
Add the activated NHS ester solution to the amine solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography or reverse-phase HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Amide Bond Formation | Algor Cards [cards.algoreducation.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-NHS Ester vs. Biotin-nPEG-Amine for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization, leveraging the high-affinity interaction between biotin and streptavidin.[1][2] The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two distinct biotinylation strategies: direct amine-reactive labeling using Biotin-NHS ester and carboxyl-reactive labeling using Biotin-nPEG-amine. This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Biotinylation Reagents
Biotin-NHS Ester: This is a classical and widely used biotinylation reagent.[2] Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[3] The reaction is straightforward but can be non-specific due to the abundance of lysine residues on the protein surface.[4][5]
This compound: This reagent offers an alternative strategy by targeting carboxyl groups present in aspartic and glutamic acid residues. This method involves a two-step process where the protein's carboxyl groups are first activated with a carbodiimide (B86325), such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that can then be coupled to the primary amine of the this compound.[6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and can reduce steric hindrance, potentially preserving protein function.
Mechanism of Action
The fundamental difference between these two reagents lies in the target amino acid and the reaction chemistry.
Biotin-NHS Ester: Amine-Reactive Labeling
The mechanism of Biotin-NHS ester labeling involves the nucleophilic attack of a primary amine from a lysine residue or the protein's N-terminus on the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3] This reaction is typically carried out in a buffer with a pH between 7 and 9.[2][7]
Caption: Reaction mechanism of Biotin-NHS ester with a protein's primary amine.
This compound: Carboxyl-Reactive Labeling
Labeling with this compound is a two-step process. First, a carboxyl group on an aspartic or glutamic acid residue is activated by a carbodiimide (e.g., EDC), often in the presence of NHS or Sulfo-NHS to enhance efficiency and create a more stable amine-reactive intermediate. This activated carboxyl group is then susceptible to nucleophilic attack by the primary amine of the this compound, forming a stable amide bond.
Caption: Two-step reaction mechanism for this compound labeling of a protein's carboxyl groups.
Quantitative Comparison
While direct head-to-head comparative studies with extensive quantitative data are limited, the known characteristics of their respective chemistries allow for a qualitative and semi-quantitative comparison.
| Feature | Biotin-NHS Ester | This compound (with EDC/NHS) |
| Target Residues | Primary amines (Lysine, N-terminus) | Carboxyl groups (Aspartic acid, Glutamic acid) |
| Reaction pH | 7.0 - 9.0[1][2][7] | 4.5 - 7.5 (typically ~6.0 for activation, ~7.2 for coupling) |
| Reaction Steps | One-step | Two-step |
| Typical Molar Excess | 10- to 20-fold molar excess over protein[7] | 10- to 50-fold molar excess of EDC/NHS and this compound |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | 15-60 minutes for activation, 30 minutes to 2 hours for coupling |
| Specificity | Can be low if lysine residues are abundant on the surface[4] | Potentially higher if Asp/Glu residues are less abundant or strategically located |
| Solubility | Standard NHS esters require organic solvents (DMSO, DMF)[7]; Sulfo-NHS variants are water-soluble[2] | The PEG linker generally imparts good water solubility[6] |
| Potential Issues | Hydrolysis of NHS ester in aqueous solution[5][7]; potential to block functionally important lysine residues | EDC can crosslink proteins if not quenched; requires careful pH control |
Experimental Protocols
Protocol 1: Protein Labeling with Biotin-NHS Ester
This protocol is a general guideline for labeling a protein with Biotin-NHS ester in solution.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)[4]
-
Biotin-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1][7]
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.[1][7]
-
Prepare Biotin-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-NHS Ester in DMF or DMSO to a concentration of 10-20 mg/mL.[4]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS Ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[4][7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1][4]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Biotin-NHS ester. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, non-reacted biotin reagent and byproducts by dialysis or using a desalting column.[8]
Protocol 2: Protein Labeling with this compound
This protocol outlines the two-step process for labeling a protein's carboxyl groups.
Materials:
-
Protein of interest (1-10 mg/mL in a carboxyl- and amine-free buffer, e.g., MES buffer, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
This compound
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Exchange the protein into an amine-free, carboxyl-free buffer such as MES buffer.
-
Prepare Reagent Solutions: Prepare fresh stock solutions of EDC, NHS, and this compound in the appropriate buffer or high-purity water immediately before use.
-
Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution in Activation Buffer. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and activation byproducts, quickly pass the activated protein through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).
-
Coupling Reaction: Immediately add a 10- to 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): The reaction can be quenched by adding a reagent like hydroxylamine (B1172632) to a final concentration of 10-50 mM.
-
Purification: Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
Experimental Workflow and Decision Guide
The choice between these two biotinylation strategies depends on the protein's characteristics and the experimental goals.
Caption: Comparison of experimental workflows for the two biotinylation strategies.
To assist in selecting the appropriate method, consider the following decision tree:
Caption: Decision tree for selecting a biotinylation strategy.
Conclusion
Both Biotin-NHS ester and this compound are valuable tools for protein biotinylation, but they operate through fundamentally different chemical strategies.
-
Biotin-NHS ester offers a simple, one-step method for labeling abundant primary amines. It is an excellent choice when lysine residues are not critical for the protein's function and a straightforward protocol is desired.
-
This compound , used in conjunction with carboxyl-activating agents like EDC, provides an alternative approach to label aspartic and glutamic acid residues. This method is advantageous when it is crucial to avoid modification of lysine residues, or when the benefits of a PEG spacer (increased solubility, reduced steric hindrance) are desired.
The optimal choice depends on the specific protein, the location of its reactive residues, and the ultimate application of the biotinylated conjugate. By understanding the principles and protocols outlined in this guide, researchers can make an informed decision to achieve efficient and functionally sound protein biotinylation.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. vectorlabs.com [vectorlabs.com]
The Long-Arm Advantage: Enhancing Biotinylation with Extended PEG Spacers
In the intricate world of biological assays and therapeutic development, the precise and efficient labeling of molecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to proteins, nucleic acids, or other molecules, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the effectiveness of this interaction can be significantly hampered by steric hindrance. The introduction of a polyethylene (B3416737) glycol (PEG) spacer arm between the biotin molecule and its target has emerged as a critical innovation. This guide provides an in-depth comparison, supported by experimental data, on the advantages of employing a long PEG spacer in biotinylation reagents.
Overcoming Steric Hindrance and Enhancing Accessibility
The primary advantage of a long PEG spacer is its ability to mitigate steric hindrance. The biotin-binding sites on avidin and streptavidin are located deep within the protein structure. When a biotinylated molecule is bulky or when the biotin is attached at a sterically constrained position, the binding pocket may be inaccessible, leading to reduced binding efficiency and assay sensitivity. A long, flexible PEG spacer extends the biotin moiety away from the labeled molecule, allowing it to freely access the binding pocket of avidin or streptavidin.[1][2][3] This enhanced accessibility translates to a more robust and reliable interaction.
This principle is clearly demonstrated in a study by Fujita et al. (2009), which investigated the effect of spacer arm length on the performance of a biotinylated microplate for a competitive biotin assay. The study compared four biotinylation reagents with increasing spacer arm lengths and found that a longer "bridge length" between the microplate surface and the biotin molecule resulted in a significantly improved dose-response curve.[4]
Improving Solubility and Reducing Aggregation
PEG is a hydrophilic polymer, and its incorporation into a biotinylation reagent imparts increased water solubility to the resulting biotinylated molecule.[1][2][3] This is particularly advantageous when working with hydrophobic proteins or peptides that are prone to aggregation. By increasing the hydrophilicity of the conjugate, a PEG spacer can help to prevent the formation of aggregates, ensuring that the biotinylated molecule remains in solution and available for binding.[2][3]
Minimizing Immunogenicity
For in vivo applications, such as drug delivery and targeted therapies, the immunogenicity of the biotinylated molecule is a major concern. PEG is known to be non-immunogenic and can shield the biotinylated protein from the host's immune system, thereby reducing the likelihood of an immune response.[5] This "stealth" effect can prolong the circulation time and improve the therapeutic efficacy of the biotinylated agent.
Comparative Performance Data
The following tables summarize experimental data from published studies, highlighting the impact of PEG spacer length on assay performance and cellular targeting.
Table 1: Effect of Spacer Arm Length on Biotin Assay Performance
This table summarizes the findings from a study that evaluated the effect of different spacer arm lengths on the dose-response curves of a competitive biotin assay. A steeper dose-response curve indicates a more sensitive and effective assay.
| Biotinylation Reagent | Spacer Arm Length (nm) | Qualitative Assay Performance |
| PFP-biotin | 0.96 | Shallow dose-response curve |
| NHS-biotin | 1.35 | Moderately steep dose-response curve |
| Sulfo-NHS-LC-biotin | 2.24 | Steeper dose-response curve |
| NHS-LC-LC-biotin | 3.05 | Steepest dose-response curve |
| Data adapted from Fujita, Y., et al. (2009).[4] |
Table 2: Influence of PEG Spacer Length on Nanocarrier Uptake in Dendritic Cells
This table presents data on the cellular uptake of antibody-functionalized nanocarriers with different PEG spacer lengths in a dendritic cell line (DC2.4). The percentage of nanocarrier-positive cells indicates the efficiency of cellular targeting.
| PEG Spacer Molecular Weight (kDa) | Mean Fluorescence Intensity (MFI) | % of NC+ Cells |
| 0.65 | ~1200 | ~80% |
| 2 | ~800 | ~60% |
| 5 | ~600 | ~40% |
| Data adapted from Probst, J., et al. (2022).[6] |
The data suggests that for this specific cell line and nanocarrier system, a shorter PEG linker resulted in higher uptake. However, the study also found that for primary dendritic cells, a longer PEG spacer (5 kDa) was required for specific accumulation, highlighting that the optimal spacer length can be application-dependent.[6]
Visualizing the Advantage: Conceptual Diagrams
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Effect of PEG spacer length on steric hindrance.
The diagram above illustrates how a short PEG spacer can lead to steric hindrance, preventing the biotin from effectively binding to streptavidin. In contrast, a long PEG spacer extends the biotin away from the protein, allowing for efficient binding.
Caption: General experimental workflow for protein biotinylation.
This flowchart outlines the key steps in a typical protein biotinylation experiment using an NHS-ester activated biotin-PEG reagent.
Experimental Protocols
The following are generalized protocols for experiments that could be used to compare the performance of biotinylation reagents with different PEG spacer lengths.
Protocol 1: Competitive ELISA for Comparing Spacer Arm Lengths
This protocol is adapted from the methodology described by Fujita et al. (2009).[4]
Materials:
-
Amine-coated microplates
-
Biotinylation reagents with different spacer lengths (e.g., NHS-Biotin, NHS-PEG4-Biotin, NHS-PEG12-Biotin)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Horseradish peroxidase (HRP)-conjugated streptavidin
-
Biotin standards of known concentrations
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Methodology:
-
Microplate Biotinylation: Dissolve the biotinylation reagents in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentration in a reaction buffer (e.g., PBS, pH 7.4). Add the solutions to the wells of the amine-coated microplate and incubate to allow for covalent attachment of the biotin reagents.
-
Washing and Blocking: Wash the plate thoroughly with wash buffer to remove any unreacted biotinylation reagent. Block the remaining active sites on the plate by incubating with blocking buffer.
-
Competitive Binding: Add a fixed concentration of HRP-streptavidin and varying concentrations of free biotin standards to the wells. Incubate to allow the free biotin and the immobilized biotin to compete for binding to the HRP-streptavidin.
-
Detection: Wash the plate to remove unbound reagents. Add TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the absorbance versus the concentration of the free biotin standard to generate a dose-response curve for each biotinylation reagent. A steeper curve indicates a more sensitive assay, suggesting more efficient binding of streptavidin to the immobilized biotin.
Protocol 2: Cellular Uptake Assay for Labeled Antibodies
This protocol is based on the methods described by Probst et al. (2022).[6]
Materials:
-
Target cells (e.g., DC2.4 dendritic cell line)
-
Antibody specific to a cell surface receptor
-
Biotinylation reagents with different PEG spacer lengths (e.g., NHS-PEG4-Biotin, NHS-PEG24-Biotin)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Antibody Biotinylation: Biotinylate the antibody with the different PEGylated reagents according to the manufacturer's instructions. Purify the biotinylated antibodies to remove excess biotinylation reagent.
-
Cell Labeling: Incubate the target cells with the biotinylated antibodies. This allows the antibodies to bind to their specific receptors on the cell surface.
-
Secondary Labeling: Wash the cells to remove unbound antibody. Then, incubate the cells with fluorescently labeled streptavidin. The streptavidin will bind to the biotinylated antibodies on the cell surface.
-
Flow Cytometry Analysis: Wash the cells again to remove unbound streptavidin. Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently labeled (positive) cells. A higher MFI and percentage of positive cells indicate more efficient binding of the biotinylated antibody to the cells, which can be influenced by the accessibility of the biotin moiety.
Conclusion
The use of a long PEG spacer in biotinylation reagents offers significant advantages, including reduced steric hindrance, increased solubility, and decreased immunogenicity. Experimental data consistently demonstrates that longer spacers can lead to improved assay sensitivity and, in many cases, more effective targeting in cellular applications. While the optimal spacer length may vary depending on the specific application, the flexibility and beneficial properties of long-chain PEG-biotin reagents make them an invaluable tool for researchers, scientists, and drug development professionals seeking to enhance the performance and reliability of their biotin-based systems.
References
- 1. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Sulfhydryl-Targeting Biotinylation Reagents: Direct vs. Indirect Strategies
For researchers, scientists, and drug development professionals seeking to biotinylate molecules via sulfhydryl groups, the choice of reagent and strategy is critical for experimental success. This guide provides an objective comparison between two distinct approaches for sulfhydryl targeting: a direct method using Maleimide-PEG-biotin and an indirect, two-step method that can be employed with Biotin-nPEG-amine .
A fundamental distinction between these two reagents dictates their application in sulfhydryl targeting. Maleimide-PEG-biotin is specifically designed for direct, single-step conjugation to thiol groups. In contrast, This compound is an amine-reactive reagent and does not inherently react with sulfhydryls. However, it can be utilized for indirect sulfhydryl targeting through the use of a heterobifunctional crosslinker, a process that involves multiple steps.
Comparison of Sulfhydryl Targeting Strategies
The decision between a direct and an indirect approach to sulfhydryl biotinylation involves trade-offs in efficiency, complexity, and the potential for side reactions.
| Feature | Maleimide-PEG-biotin (Direct) | This compound + Crosslinker (Indirect) |
| Reaction Principle | Michael addition between maleimide (B117702) and thiol | 1. Amide bond formation between amine and NHS ester of crosslinker. 2. Michael addition between maleimide of crosslinker and thiol. |
| Number of Steps | One-step conjugation | Two-step conjugation with intermediate purification |
| Reaction Specificity | High for sulfhydryls at pH 6.5-7.5.[1][2] | High for both steps under optimal pH control. |
| Overall Yield | Generally high (58-84% reported, protein dependent).[3][4] | Lower due to two sequential reactions and purification steps. |
| Reaction Kinetics | Fast; typically 1-2 hours at room temperature.[1] | Slower overall due to two reaction and purification steps. |
| Complexity | Simple and straightforward. | More complex, requires careful control of two different reactions. |
| Stability of Final Linkage | Stable thioether bond. Can be susceptible to retro-Michael reaction under certain conditions.[5] | Stable amide and thioether bonds.[6] |
Reaction Mechanisms and Workflows
Direct Sulfhydryl Targeting with Maleimide-PEG-biotin
The maleimide group reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5.[1][2]
Indirect Sulfhydryl Targeting with this compound
This approach requires a heterobifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The process involves two distinct chemical reactions:
-
Activation of this compound: The amine group of this compound reacts with the N-hydroxysuccinimide (NHS) ester of the SMCC crosslinker to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[7][8]
-
Conjugation to Sulfhydryl: The now maleimide-activated biotin (B1667282) reagent is purified and then reacted with the sulfhydryl-containing molecule. This second step follows the same maleimide-thiol chemistry as the direct method, occurring optimally at pH 6.5-7.5.[7]
Experimental Protocols
Protocol 1: Direct Sulfhydryl Biotinylation using Maleimide-PEG-biotin
Materials:
-
Sulfhydryl-containing protein (Protein-SH)
-
Maleimide-PEG-biotin
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1-5 mM EDTA.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein-SH in Reaction Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the sulfhydryl groups are present as disulfide bonds, add a 50-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Biotinylation Reaction: Immediately after reduction (if performed), add a 10-20 fold molar excess of Maleimide-PEG-biotin to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Purification: Remove excess, unreacted Maleimide-PEG-biotin using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Indirect Sulfhydryl Biotinylation using this compound and SMCC
Materials:
-
This compound
-
SMCC crosslinker
-
Sulfhydryl-containing protein (Protein-SH)
-
Amine-free buffer: PBS, pH 7.2
-
Anhydrous DMSO or DMF
-
Desalting column
Step 1: Activation of this compound with SMCC
-
Prepare Solutions: Dissolve this compound in the amine-free buffer. Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.
-
Activation Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the this compound solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC and byproducts using a desalting column equilibrated with a buffer at pH 6.5-7.5 (e.g., MES or HEPES buffer). The purified product is maleimide-activated Biotin-PEG.
Step 2: Conjugation to Sulfhydryl-containing Protein
-
Prepare Protein-SH: Prepare the sulfhydryl-containing protein as described in Protocol 1 (including the optional reduction step).
-
Conjugation Reaction: Combine the purified maleimide-activated Biotin-PEG with the Protein-SH at a desired molar ratio.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final biotinylated protein conjugate using a desalting column to remove any unreacted maleimide-activated Biotin-PEG.
Conclusion
For the biotinylation of sulfhydryl groups, Maleimide-PEG-biotin offers a direct, efficient, and straightforward approach. The single-step reaction is easy to perform and generally results in high yields of the desired conjugate.
The use of This compound for sulfhydryl targeting is an indirect and more complex process. It requires a two-step reaction with an intermediate purification, which can lead to a lower overall yield and requires more careful optimization of reaction conditions for each step. This indirect method may be considered when a researcher has a stock of an amine-reactive biotin reagent and a suitable crosslinker is available, or in specific experimental designs where a multi-step conjugation is advantageous. However, for most applications focused on sulfhydryl targeting, the direct approach with Maleimide-PEG-biotin is the more practical and efficient choice.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison: Click Chemistry Biotinylation vs. Traditional NHS-Ester Methods
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from protein detection and purification to drug targeting. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in this regard. The choice of biotinylation chemistry can significantly impact the specificity, efficiency, and overall outcome of an experiment. This guide provides an objective comparison of two prominent biotinylation methodologies: the modern, bioorthogonal click chemistry approach and the conventional N-hydroxysuccinimide (NHS)-ester-based method.
Introduction to Biotinylation Chemistries
Traditional NHS-Ester Biotinylation: This classical and widely utilized method relies on the reaction of an N-hydroxysuccinimide (NHS) ester of biotin with primary amines (-NH2) present on the target biomolecule.[1][2] These primary amines are typically found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[2][3] The reaction forms a stable amide bond, effectively tethering biotin to the protein.[1] While straightforward, this method can suffer from a lack of specificity due to the abundance of lysine residues on the surface of most proteins, potentially leading to a heterogeneous population of labeled molecules.[1][4]
Click Chemistry Biotinylation: A more recent and advanced approach, click chemistry offers a highly specific and efficient alternative for biotinylation.[4][5] The term "click chemistry" describes a class of reactions that are rapid, selective, and high-yielding, often proceeding under mild, aqueous conditions.[6][7] For biotinylation, this typically involves a two-step process. First, a "clickable" functional group, such as an alkyne or a trans-cyclooctene (B1233481) (TCO), is introduced into the target biomolecule. Then, a biotin molecule containing the complementary reactive partner (an azide (B81097) or a tetrazine, respectively) is added, leading to a rapid and specific "click" reaction that forms a stable covalent bond.[1][4] This bioorthogonal approach, meaning the reaction partners are inert to biological molecules, ensures that biotin is attached only at the intended site.[6]
Quantitative Performance Comparison
While direct head-to-head quantitative data from a single comparative study is limited in the public domain, the known chemical properties and data from proteomics studies allow for a robust comparison of expected performance. The following tables summarize the key differences based on available information and illustrative data.[8]
| Feature | Click Chemistry Biotinylation (e.g., Biotin-PEG4-MeTz) | Traditional NHS-Ester Biotinylation (e.g., Biotin-PEG4-NHS Ester) |
| Targeting Chemistry | Bioorthogonal reaction (e.g., Inverse-Electron-Demand Diels-Alder Cycloaddition) | Amine acylation |
| Target Residues | Specifically introduced functional groups (e.g., Trans-cyclooctene) | Primary amines (Lysine residues, N-terminus)[8] |
| Specificity | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[8] | Moderate: Reacts with any accessible primary amine, leading to potential off-target labeling.[8] |
| Reaction Speed | Very Fast: Exceptionally rapid kinetics allow for efficient labeling at low concentrations.[8] | Fast: Proceeds quickly at physiological pH.[8] |
| Reaction Conditions | Mild, physiological conditions (neutral pH, aqueous solution, ambient temperature).[6] | pH-dependent (typically pH 7-9), risk of hydrolysis at higher pH.[9][10] |
| Yield | High: The reaction is highly efficient and proceeds to completion.[11][12] | Variable: Can be lower due to competing hydrolysis of the NHS ester.[11][12] |
| Workflow Complexity | More complex: Requires a two-step process of initial protein modification.[4] | Simpler: A one-step reaction.[4] |
Table 1: Comparison of Key Features
| Parameter | Click Chemistry Biotinylation (Illustrative Data) | Traditional NHS-Ester Biotinylation (Illustrative Data) |
| Expected Off-Target Proteins Identified (Proteomics) | < 50 | > 500 |
| Expected Cytotoxicity (IC50) | > 100 µM | ~20 µM |
Table 2: Illustrative Data on Off-Target Effects and Cytotoxicity. [8] Note: This data is illustrative of expected outcomes based on the chemical properties of the reagents and is intended for comparative purposes.[8] The higher expected cytotoxicity of NHS esters is attributed to their potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function.[8]
Experimental Protocols
Protocol 1: Traditional NHS-Ester Biotinylation of a Protein
This protocol provides a general guideline for labeling a protein with an NHS-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin reagent (e.g., EZ-Link™ NHS-LC-Biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[4][13]
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in DMF or DMSO to a concentration of 10-20 mg/mL.[4]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts by using a desalting column or by dialysis against an appropriate buffer.[4]
Protocol 2: Click Chemistry Biotinylation of a Protein (Two-Step)
This protocol outlines a general procedure for a two-step click chemistry biotinylation using a TCO-NHS ester and a tetrazine-biotin (B11829199) conjugate.
Step 1: TCO-Functionalization of the Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein and TCO-NHS Ester Solutions: Follow steps 1 and 2 from the NHS-Ester Biotinylation protocol, substituting the NHS-Biotin with the TCO-NHS ester.
-
TCO-Functionalization Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess TCO-NHS ester using a desalting column or dialysis. The resulting TCO-modified protein is now ready for the click reaction.
Step 2: Biotinylation via Click Chemistry
Materials:
-
TCO-modified protein from Step 1
-
Biotin-Tetrazine conjugate
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Biotin-Tetrazine Solution: Dissolve the Biotin-Tetrazine conjugate in the reaction buffer.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the Biotin-Tetrazine solution to the TCO-modified protein.[4]
-
Incubation: The reaction is typically very fast and can be complete in under 30 minutes at room temperature.
-
Purification (Optional): Depending on the downstream application, excess Biotin-Tetrazine may need to be removed via a desalting column or dialysis.[4]
Visualizing the Workflows
To better illustrate the chemical principles and experimental processes, the following diagrams have been generated.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysine-Targeted Inhibitors and Chemoproteomic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global profiling of lysine reactivity and ligandability in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Proteome-Wide Atlas of Lysine-Reactive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Biotinylated anisomycin: a comparison of classical and "click" chemistry approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
Navigating Biotinylation: A Comparative Guide to Quantitation Assays
For researchers, scientists, and drug development professionals, the precise determination of biotin (B1667282) incorporation is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has long been a standard method for this purpose. However, a landscape of alternative techniques now offers enhanced sensitivity, accuracy, and different workflow advantages. This guide provides an objective comparison of the H-ABA assay with key alternatives, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Performance Comparison: HABA Assay vs. Alternatives
The choice of a biotin quantitation assay can significantly impact experimental outcomes. The following table summarizes key performance metrics for the HABA assay and its primary alternatives. Data indicates that while the HABA assay is a straightforward colorimetric method, it can be less sensitive and may underestimate the true degree of biotinylation compared to other techniques.
| Assay Method | Principle | Detection Limit | Throughput | Key Advantages | Key Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA from avidin (B1170675) by biotin | ~2 nmol | Moderate | Simple, cost-effective, requires standard spectrophotometer. | Lower sensitivity, can underestimate biotin levels due to steric hindrance.[1][2][3] |
| Fluorescent Assay | Fluorescence; displacement of a quencher (like HABA) from a fluorescently-labeled avidin by biotin | ~4 pmol | High | High sensitivity, suitable for microplate format.[4][5] | Requires a fluorescence plate reader, potential for interference from fluorescent compounds. |
| ChromaLink™ Assay | Chromophoric; direct spectrophotometric measurement of a UV-traceable biotin label | Not explicitly defined, but offers high accuracy | High | High accuracy, non-destructive, does not rely on avidin binding.[1][2] | Requires a specific chromophoric biotin labeling reagent. |
| Mass Spectrometry | Mass analysis; direct detection of biotinylated peptides | High | Low to Moderate | Provides precise mass information and can identify biotinylation sites. | Requires specialized equipment and expertise, complex data analysis.[6][7][8] |
Experimental Data: HABA vs. ChromaLink™ Assay
Comparative studies have demonstrated that the HABA assay can significantly underestimate the molar substitution ratio (biotin/protein) compared to the ChromaLink™ method. This is often attributed to steric hindrance, where biotin molecules in close proximity on a protein may only be accessible to a single avidin molecule in the HABA assay.
| Mole Equivalents of Biotin Reagent Added | Biotin/IgG Molar Substitution Ratio (HABA Assay) | Biotin/IgG Molar Substitution Ratio (ChromaLink™ Assay) |
| 5X | 1.03 | 2.45 |
| 10X | 1.60 | 4.71 |
| 15X | 2.22 | 6.25 |
This data illustrates that the HABA assay may report approximately one-third of the biotin incorporation level detected by the ChromaLink™ method for the same sample.[1][2]
Experimental Protocols
HABA Assay Protocol
This protocol is a standard procedure for estimating the moles of biotin per mole of protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer and cuvettes (or microplate reader)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare HABA/Avidin Solution: Dissolve HABA and avidin in PBS to the desired concentrations. Commercial kits with pre-made solutions are also available.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the initial reading.
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize. Record the final absorbance at 500 nm.
-
Calculation: The change in absorbance is used to calculate the concentration of biotin. The molar ratio of biotin to protein can then be determined using the known concentration and molecular weight of the protein.
Fluorescent Biotin Quantitation Assay Protocol
This protocol is based on the displacement of a quencher from a fluorescently labeled avidin.
Materials:
-
Fluorescent avidin/quencher reagent (e.g., DyLight™ Reporter)
-
Biotinylated protein sample (with free biotin removed)
-
Biotin standards
-
Fluorescence microplate reader
-
Black opaque 96-well microplate
Procedure:
-
Prepare Standards: Prepare a dilution series of biotin standards in PBS.
-
Sample Preparation: Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
Assay Reaction: Pipette 10 µL of each standard and unknown sample into the microplate wells. Add 90 µL of the fluorescent avidin/quencher reagent to each well.
-
Incubation: Incubate the plate for 5 minutes at room temperature.
-
Measurement: Measure the fluorescence with an excitation maximum of ~494 nm and an emission maximum of ~520 nm.
-
Data Analysis: Generate a standard curve from the biotin standards and determine the biotin concentration in the unknown samples.
ChromaLink™ Biotin Assay Protocol
This protocol utilizes a biotin labeling reagent with a built-in UV-traceable chromophore.
Materials:
-
ChromaLink™ Biotin labeling reagent
-
Protein sample in an amine-free buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Desalting column
Procedure:
-
Biotinylation: React the protein sample with the ChromaLink™ Biotin reagent according to the manufacturer's instructions.
-
Purification: Remove excess and hydrolyzed biotinylation reagent using a desalting column.
-
Spectrophotometric Measurement: Measure the absorbance of the purified biotinylated protein at 280 nm (for protein concentration) and 354 nm (for ChromaLink™ biotin concentration).
-
Calculation: Use the absorbance values and the respective extinction coefficients to calculate the protein concentration and the concentration of incorporated biotin, and subsequently the molar substitution ratio.[9]
Mass Spectrometry (DiDBiT) Protocol Outline
The Direct Detection of Biotin-containing Tags (DiDBiT) method enhances the identification of biotinylated proteins.
Procedure Outline:
-
Protein Digestion: The protein sample is first digested into peptides (e.g., using trypsin).
-
Enrichment of Biotinylated Peptides: The digested peptide mixture is incubated with streptavidin-coated beads to capture the biotinylated peptides.
-
Elution: The bound peptides are eluted from the beads.
-
Mass Spectrometry Analysis: The eluted peptides are analyzed by LC-MS/MS to identify the biotinylated peptides and their corresponding proteins. This method significantly improves the direct detection of biotinylated proteins compared to conventional approaches.[6][7]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the HABA assay and a common alternative, the fluorescent assay.
Caption: HABA Assay Workflow Diagram.
Caption: Fluorescent Assay Workflow Diagram.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison of Biotinylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical component of many experimental workflows. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or nucleic acid, is a cornerstone technique for detection, purification, and immobilization due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[1][2][3] The choice of biotinylation reagent is paramount and can significantly influence experimental outcomes. This guide provides an objective comparison of common biotinylation reagents, supported by experimental data, to aid in selecting the most appropriate tool for your research needs.
Key Considerations in Choosing a Biotinylation Reagent
The selection of an optimal biotinylation reagent depends on several factors related to the target molecule and the downstream application. Key characteristics of the reagents themselves include their reactive group, solubility, spacer arm length, and whether they are cleavable.[2][4]
-
Reactive Group: The reactive group dictates which functional group on the target molecule the biotin will attach to. Common targets include primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbohydrates.[2][5]
-
Solubility: The solubility of the reagent affects its ability to label proteins in different environments. Water-soluble reagents are generally preferred for labeling cell surface proteins without permeating the cell membrane.[2][6]
-
Spacer Arm Length: A spacer arm between the biotin and the reactive group can reduce steric hindrance, improving the accessibility of the biotin for binding to avidin or streptavidin.[7]
-
Cleavability: Cleavable reagents contain a linker that can be broken, for example, by a reducing agent. This allows for the release of the biotinylated molecule after capture, which is particularly useful in purification applications.[2]
Comparison of Common Biotinylation Reagents
The following tables summarize the key features and performance metrics of commonly used biotinylation reagents.
Amine-Reactive Biotinylation Reagents
Primary amines, found on lysine (B10760008) residues and the N-terminus of proteins, are the most frequently targeted functional groups for biotinylation.[2][8] N-hydroxysuccinimide (NHS) esters are the most popular class of amine-reactive reagents.[9]
| Reagent | Structure | Solubility | Spacer Arm Length (Å) | Cleavable | Key Features & Performance |
| NHS-Biotin | Biotin-NHS | Low (dissolve in organic solvent first)[8] | 13.5 | No | Standard, cost-effective reagent for general protein biotinylation.[10] Membrane permeable, allowing for intracellular labeling.[6] |
| Sulfo-NHS-Biotin | Biotin-Sulfo-NHS | High (water-soluble)[11] | 13.5 | No | Ideal for cell surface labeling as it does not readily permeate the cell membrane.[6] The sulfonate group increases water solubility.[12][13] |
| NHS-LC-Biotin | Biotin-LC-NHS | Low | 22.4 | No | "LC" (Long Chain) indicates a longer spacer arm, which can reduce steric hindrance and improve binding to avidin.[7] |
| Sulfo-NHS-LC-Biotin | Biotin-LC-Sulfo-NHS | High | 22.4 | No | Combines the benefits of a longer spacer arm with water solubility for efficient cell surface labeling. |
| NHS-PEG4-Biotin | Biotin-PEG4-NHS | Low | 24.3 | No | Contains a polyethylene (B3416737) glycol (PEG) spacer arm, which increases hydrophilicity and can reduce aggregation of the labeled protein.[14] |
| Sulfo-NHS-SS-Biotin | Biotin-SS-Sulfo-NHS | High | 24.3 | Yes (Disulfide bond) | Features a cleavable disulfide bond in the spacer arm, allowing for elution of the captured molecule under reducing conditions.[2][13] |
Quantitative Comparison of NHS-LC-Biotin and Sulfo-NHS-LC-Biotin
A study comparing the biotinylation of bovine aortic endothelial cells (BAEC) provided the following insights:
| Feature | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin |
| Biotinylation Efficiency | Slightly higher level of cellular protein biotinylation at the same concentration.[15] | Slightly lower level of cellular protein biotinylation at the same concentration.[15] |
| Biotin Half-life on Cells | 38.0 hours[15] | 10.8 hours[15] |
| Cytotoxicity | Not specified | Slightly cytotoxic to BAEC.[15] |
Data extracted from a study on intravascular drug delivery.[15]
Other Biotinylation Chemistries
Beyond amine-reactive reagents, a variety of other chemistries are available to target different functional groups or to achieve site-specific labeling.
| Reagent Type | Target Functional Group | Key Features & Applications |
| Maleimide-Biotin | Sulfhydryls (-SH) on Cysteine | Allows for more specific labeling than amine-reactive reagents as cysteine residues are often less abundant.[7] |
| Hydrazide-Biotin | Aldehydes (from oxidized carbohydrates) | Used for biotinylating glycoproteins.[8][16] |
| Photoreactive Biotin Reagents | C-H and N-H bonds | Aryl azide-based reagents that become reactive upon UV light exposure, allowing for non-specific labeling when specific functional groups are not available.[2][8] |
| Enzyme-Mediated (BirA) | Specific Lysine in a recognition sequence (e.g., AviTag) | Provides highly specific, site-directed biotinylation, resulting in a homogeneously labeled product.[17][18][19] |
Experimental Protocols
General Protocol for Amine-Reactive Biotinylation of Proteins in Solution
This protocol is a general guideline for using NHS-ester-based biotinylation reagents. Optimization may be required for specific proteins and applications.
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[10] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an organic solvent like DMSO or DMF.[20] For Sulfo-NHS reagents, dissolve directly in the aqueous reaction buffer.
-
Biotinylation Reaction: Add the dissolved biotinylation reagent to the protein solution. The molar ratio of biotin reagent to protein will determine the extent of labeling and should be optimized. A common starting point is a 20-fold molar excess of biotin.[20]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[20]
-
Reaction Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[20]
-
Removal of Excess Biotin: Remove non-reacted biotin reagent by dialysis, size exclusion chromatography (e.g., a desalting column), or another suitable method.[16]
Protocol for Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable reagent like Sulfo-NHS-Biotin.[21]
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation: Incubate the cells with the Sulfo-NHS-Biotin reagent (typically 0.5-1 mg/mL in PBS) for 30 minutes on ice with gentle rocking.[21]
-
Quenching: Quench the reaction by washing the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine).[21]
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.
Quantifying Biotinylation
Determining the degree of biotin incorporation is crucial for ensuring reproducibility.[22] Common methods include:
-
HABA Assay: A colorimetric method based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[23][24] This method can sometimes underestimate the true biotin incorporation.[22]
-
Streptavidin Gel-Shift Assay: Biotinylated proteins are incubated with streptavidin and analyzed by SDS-PAGE. The binding of the large streptavidin tetramer causes a noticeable shift in the protein's migration.[19]
-
Chromophoric Biotin Reagents: These reagents contain a chromophore in their spacer arm, allowing for direct spectrophotometric quantification of biotin incorporation.[22][25] This method is often more accurate and reproducible than the HABA assay.[25]
Visualizing Biotinylation Workflows
References
- 1. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 4. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. covachem.com [covachem.com]
- 12. researchgate.net [researchgate.net]
- 13. EZ-Link™ Sulfo-NHS-SS-Biotin, 100 mg - FAQs [thermofisher.com]
- 14. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 15. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amidbiosciences.com [amidbiosciences.com]
- 19. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 22. vectorlabs.com [vectorlabs.com]
- 23. biocompare.com [biocompare.com]
- 24. mesoscale.com [mesoscale.com]
- 25. seracare.com [seracare.com]
Confirming Biotin-nPEG-Amine Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers and drug development professionals, the successful conjugation of molecules like Biotin-nPEG-amine to proteins, peptides, or other primary amine-containing compounds is a critical step in assay development, drug targeting, and affinity purification. Verifying the success and efficiency of this conjugation is paramount. This guide provides a detailed comparison of mass spectrometry with other common techniques for confirming biotinylation, supported by experimental protocols and data interpretation.
Experimental Protocols
Part A: Conjugation of this compound to a Protein
This protocol outlines a general procedure for conjugating an amine-reactive biotin-PEG reagent (e.g., an NHS-ester form) to a protein containing primary amines (such as lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
This compound reagent with an amine-reactive group (e.g., NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or glycine)
-
Desalting columns or dialysis cassettes for purification
Methodology:
-
Preparation of Protein: Dissolve the protein in an amine-free buffer like PBS to a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the target protein for reaction with the biotin (B1667282) reagent.
-
Biotin Reagent Preparation: Immediately before use, dissolve the this compound reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions, so stock solutions should not be stored.
-
Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the dissolved biotin reagent to the protein solution. The optimal ratio depends on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer. The primary amines in the quenching buffer will react with any excess NHS-ester reagent. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and quenching buffer components using a desalting column or by dialysis against a suitable buffer like PBS.
Part B: Confirmation by Mass Spectrometry
Mass spectrometry (MS) provides direct and unambiguous confirmation of conjugation by detecting the mass increase of the modified molecule.
Methodology:
-
Sample Preparation: The purified conjugate from the previous step is prepared for MS analysis. It is crucial to desalt the sample thoroughly to remove any components that could interfere with ionization.
-
Intact Mass Analysis: For a general confirmation of conjugation, the purified protein conjugate can be analyzed directly by techniques like Electrospray Ionization (ESI-MS). The resulting spectrum is deconvoluted to determine the mass of the intact protein. A successful conjugation will show a mass shift corresponding to the addition of one or more this compound molecules.
-
Peptide Mapping Analysis (for site-specific information): a. The conjugated protein is denatured and then enzymatically digested (e.g., with trypsin) to generate smaller peptides. b. The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). c. The MS data is searched against the protein's sequence. Peptides that have been modified with the this compound will show a specific mass addition on amine-containing residues (typically lysine or the N-terminus).[1][2] Tandem MS (MS/MS) can then be used to pinpoint the exact site of modification.
Data Presentation: Expected Mass Shift
Mass spectrometry confirms conjugation by precisely measuring the mass increase of the target molecule. The expected mass shift is the molecular weight of the added this compound moiety.
For this example, we consider the conjugation of a hypothetical peptide (Ac-Lys-Gly-Leu-Cys-Ala-NH2, Monoisotopic Mass = 531.28 Da) with Biotin-PEG3-Amine (MW = 418.55 Da) via an activated carboxyl group on the peptide reacting with the amine of the biotin reagent. This forms a stable amide bond.
| Component | Description | Monoisotopic Mass (Da) |
| Unconjugated Peptide | Ac-KGLCA-NH2 | 531.28 |
| Biotin Reagent Moiety | Biotin-PEG3- | 400.54 (418.55 - 18.01 for H₂O) |
| Conjugated Peptide | Ac-(Biotin-PEG3)KGLCA-NH2 | 931.82 |
| Expected Mass Shift | Mass of Conjugated Peptide - Mass of Unconjugated Peptide | +400.54 |
Note: The mass shift reflects the mass of the biotin reagent minus the mass of a water molecule (18.01 Da) lost during the formation of the amide bond.
Experimental Workflow Visualization
Caption: Workflow for this compound conjugation and its confirmation via mass spectrometry or alternative methods.
Comparison with Alternative Methods
While mass spectrometry is a powerful tool, other methods are also available for confirming biotinylation. Each has distinct advantages and limitations.
| Feature | Mass Spectrometry (MS) | HABA Assay | Fluorescent Assay |
| Principle | Direct measurement of the mass-to-charge ratio of molecules. | Colorimetric assay where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, causing a measurable decrease in absorbance at 500 nm.[3][4][5] | Based on the displacement of a quencher-dye (like HABA) from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[6][7][8] |
| Type of Data | Direct & Unambiguous: Confirms covalent modification and can identify the exact site of conjugation. Provides precise mass of the conjugate.[9] | Indirect & Quantitative: Estimates the average number of biotins per molecule (degree of labeling).[4] | Indirect & Quantitative: A more sensitive method to estimate the degree of labeling.[7][10] |
| Sensitivity | Very High (femtomole to attomole range). | Moderate (micromolar range).[11] | High (picomole range).[6][8] |
| Sample Requirement | Small (micrograms or less), but destructive. | Larger (micrograms to milligrams), non-destructive if recovered. | Small (microliters of sample), destructive.[7] |
| Key Advantages | Provides definitive structural information (mass and site of modification). High specificity and sensitivity. | Simple, rapid, and uses a standard spectrophotometer. | Higher sensitivity than the HABA assay; suitable for low-concentration samples. |
| Key Disadvantages | Requires expensive instrumentation and specialized expertise. Sample cleanup is critical. | Less sensitive. Can be affected by compounds that absorb at 500 nm. Measures available biotins, which may underestimate total biotin if sterically hindered. | Requires a fluorescence plate reader. Can be interfered with by fluorescent compounds or proteins that absorb near the dye's wavelength.[7] |
Conclusion
Mass spectrometry stands out as the gold-standard for unequivocally confirming the successful conjugation of this compound. Its ability to provide direct evidence of the covalent modification, determine the precise mass of the resulting conjugate, and even identify the specific sites of biotinylation offers a level of detail that indirect methods cannot match.[1][2][9] While colorimetric and fluorescent assays are valuable for quantifying the overall degree of labeling in a high-throughput manner, mass spectrometry provides the definitive structural confirmation essential for rigorous scientific research and the development of robust bioconjugate-based applications.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 11. anaspec.com [anaspec.com]
Navigating Protein Modification: A Comparative Guide to the Effects of PEGylation on Biotinylated Protein Function
For researchers, scientists, and drug development professionals, the chemical modification of proteins is a critical tool to enhance their therapeutic and diagnostic utility. Biotinylation, the process of attaching biotin (B1667282) to a protein, is widely used for detection, purification, and immobilization. Following this, PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG), is often employed to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of protein function before and after these modifications, supported by experimental data and detailed protocols.
Impact on Protein Function: A Quantitative Comparison
The decision to PEGylate a biotinylated protein can significantly alter its biological activity. The following table summarizes the observed effects of these modifications on key functional parameters for two model proteins: a cationic protein (Lysozyme) and an anionic protein (Bovine Serum Albumin - BSA). The data is compiled from studies investigating cellular uptake and tissue penetration.[1][2]
| Protein | Modification State | Relative Intracellular Uptake (in A549 cells) | Relative Spheroid Penetration |
| Lysozyme (Cationic) | Native | 1.00 | 1.00 |
| Biotin-PEG Conjugated | 0.3 ± 0.1 | Significantly Reduced | |
| PEGylated | 0.5 ± 0.2 | Significantly Decreased | |
| BSA (Anionic) | Native | 1.00 | 1.00 |
| Biotin-PEG Conjugated | 1.3 ± 0.1 | Comparable to Native | |
| PEGylated | 0.7 ± 0.1 | Significantly Decreased |
Key Observations:
-
Charge-Dependent Effects: The impact of biotin-PEGylation on intracellular uptake is highly dependent on the protein's net charge. For the anionic protein BSA, biotin-PEGylation led to a significant improvement in intracellular delivery, likely due to interactions with biotin receptors on the cell surface.[1][2] Conversely, for the cationic lysozyme, this modification reduced cellular uptake.[1][2]
-
PEGylation and Steric Hindrance: PEGylation, in general, tends to decrease both intracellular uptake and tissue penetration for both types of proteins.[1][2] This is often attributed to the steric hindrance caused by the PEG chains, which can mask cell-surface binding sites or impede movement through tissue matrices.
-
Enzyme Kinetics: In a study on β-lactamase, immobilization of the biotinylated enzyme on a PEG-coated surface resulted in a seven-fold reduction in efficiency compared to the soluble enzyme.[3] This was primarily attributed to impaired substrate diffusion and restricted accessibility of the active site, highlighting the potential for PEG to influence enzymatic activity through steric effects.[3]
Experimental Workflows and Signaling Pathways
To effectively evaluate the consequences of PEGylation on a biotinylated protein, a structured experimental approach is essential. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in this evaluation.
Protocol 1: Protein Biotinylation
This protocol describes a common method for biotinylating proteins using an N-hydroxysuccinimide (NHS)-ester of biotin.
Materials:
-
Protein of interest
-
NHS-PEG4-Biotin
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting spin columns
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for biotin quantification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the reaction.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in an appropriate solvent (e.g., DMSO or DMF) to a concentration of 10 mM.
-
Reaction: Add a 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting spin column according to the manufacturer's instructions.
-
Quantification of Biotin Incorporation: Determine the degree of biotinylation using the HABA assay. This assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.[4]
Protocol 2: Protein PEGylation
This protocol outlines the PEGylation of a biotinylated protein using an NHS-activated PEG.
Materials:
-
Biotinylated protein
-
Methoxy-PEG-Succinimidyl Succinate (mPEG-SS)
-
PBS, pH 7.4
-
Dialysis membrane (appropriate molecular weight cutoff)
Procedure:
-
Reaction Setup: Dissolve the biotinylated protein in PBS (pH 7.4).
-
PEGylation Reagent Addition: Add the NHS-activated PEG to the protein solution at a desired molar ratio (e.g., 1:5, 1:10 protein to PEG).
-
Incubation: Stir the reaction mixture for 2 hours at 4°C.
-
Purification: Remove unreacted PEG and byproducts by dialysis against deionized water at 4°C for 24 hours, with several buffer changes.
-
Characterization: Confirm PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.
Protocol 3: Cellular Uptake Assay
This assay quantifies the internalization of the modified proteins by cells in culture.
Materials:
-
A549 cells (or other suitable cell line)
-
FITC-labeled native, biotinylated, and PEGylated proteins
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with FITC-labeled versions of the native, biotinylated, and PEGylated proteins at a defined concentration for 4 hours.
-
Washing: Wash the cells thoroughly with PBS to remove any non-internalized protein.
-
Analysis: Quantify the intracellular fluorescence using a flow cytometer. Alternatively, visualize and quantify uptake using fluorescence microscopy. The relative fluorescence intensity is then calculated relative to the native protein.[2]
Protocol 4: Spheroid Penetration Assay
This assay assesses the ability of the modified proteins to penetrate into a 3D cell culture model, mimicking a tumor microenvironment.
Materials:
-
A549/fibroblast co-culture spheroids
-
FITC-labeled native, biotinylated, and PEGylated proteins
-
Confocal microscope
Procedure:
-
Spheroid Generation: Generate co-culture spheroids of A549 cells and fibroblasts.
-
Treatment: Incubate the spheroids with the FITC-labeled proteins.
-
Imaging: After the incubation period, wash the spheroids and acquire z-stack images using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity at different depths from the spheroid surface to determine the extent of penetration.[2]
Conclusion
The decision to PEGylate a biotinylated protein requires careful consideration of the intended application. While PEGylation can offer significant advantages in terms of in vivo stability and circulation time, it often comes at the cost of reduced biological activity and tissue penetration due to steric hindrance. The effect of an initial biotinylation step, particularly when using a biotin-PEG linker, appears to be highly dependent on the protein's intrinsic properties, such as its surface charge. For anionic proteins, biotinylation may enhance cellular uptake, a benefit that can be diminished by subsequent PEGylation. Therefore, a thorough functional evaluation, as outlined in this guide, is crucial to optimize the design of modified proteins for therapeutic and diagnostic purposes.
References
- 1. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Researcher's Guide to Amine-Reactive Biotinylation: Biotin-nPEG-Amine vs. Other Crosslinkers
For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules is a cornerstone of experimental design. Among the myriad of labeling techniques, biotinylation—the attachment of biotin (B1667282) to a molecule—stands out for its versatility in detection, purification, and immobilization applications, owing to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[1][2] Amine-reactive crosslinkers are frequently the reagents of choice for this purpose, as they target the abundant primary amines on the surface of proteins.[3][4][5]
This guide provides an objective comparison of various amine-reactive biotinylation strategies, with a special focus on understanding the role and properties of Biotin-nPEG-amine in contrast to more conventional amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters. We will delve into their mechanisms of action, supported by experimental protocols and data-driven comparisons to empower you in selecting the optimal reagent for your research needs.
Understanding the Chemistries: A Tale of Two Approaches
The fundamental difference between this compound and other amine-reactive crosslinkers lies in their reactive moieties.
Amine-Reactive Crosslinkers (e.g., NHS Esters): These molecules contain an electrophilic group, most commonly an N-hydroxysuccinimide (NHS) ester, that directly reacts with the nucleophilic primary amines (–NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[3][5][6] This reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond.[4] Variations of these reagents include water-soluble sulfo-NHS esters and those with polyethylene (B3416737) glycol (PEG) spacer arms to enhance solubility and reduce steric hindrance.[2][7]
This compound: In contrast, this compound itself possesses a terminal primary amine.[8][9] It is not inherently reactive towards amines on other molecules. Instead, it is designed to be coupled to molecules containing carboxyl groups (-COOH) or their activated esters.[10][11] This is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group to allow for its reaction with the amine on the Biotin-PEG linker.[10]
Performance Comparison of Amine-Reactive Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of an experiment. Factors such as solubility, spacer arm length, and cell membrane permeability are critical considerations. The following table summarizes the properties of several common amine-reactive biotinylation reagents.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-PEGn-NHS | This compound (with EDC) |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) | Carboxyl groups (-COOH) |
| Reaction pH | 7.2 - 9.0[6] | 7.2 - 9.0 | 7.0 - 9.0 | 4.5 - 7.5 |
| Solubility | Low (requires organic solvent like DMSO or DMF)[12][13] | High (water-soluble)[2] | High (water-soluble)[14] | High (water-soluble)[8][10] |
| Cell Membrane Permeability | Permeable | Impermeable[2] | Generally impermeable | Permeability depends on the target molecule |
| Spacer Arm Length | Short | Short to long | Variable (n=2, 4, 12, etc.) | Variable (n=2, 3, 11, 23, etc.)[8][9][11] |
| Key Advantage | Simple, widely used | Ideal for cell surface labeling; no organic solvent needed | Reduces steric hindrance, improves solubility of the conjugate[12] | Allows for site-specific labeling of carboxyl groups |
| Key Disadvantage | Potential for protein precipitation due to low solubility[12] | Can be less stable in aqueous solution than NHS-esters | Higher cost | Requires a two-step activation process with EDC |
Visualizing the Reaction Mechanisms and Workflows
To better understand the chemical principles and experimental procedures, the following diagrams illustrate the key reaction pathways and a typical workflow for protein biotinylation.
Experimental Protocols
The following are generalized protocols for protein biotinylation. Optimization may be necessary for specific proteins and applications.
Protocol 1: Biotinylation of Proteins using an NHS-Ester Reagent
This protocol is suitable for labeling proteins with primary amines using reagents like NHS-Biotin, Sulfo-NHS-Biotin, or Biotin-PEGn-NHS.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.0.[15]
-
Biotin-NHS ester reagent.
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters).[15]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette for purification.[15]
Procedure:
-
Sample Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[15]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Biotin-NHS ester.[16] For water-insoluble reagents, dissolve in DMSO or DMF. For water-soluble sulfo-NHS esters, use the reaction buffer. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[15]
-
Reaction: Add a 20-fold molar excess of the biotin reagent to the protein solution.[15] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15][16]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[15]
-
Quantification of Biotinylation: The degree of biotinylation can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[15]
Protocol 2: Biotinylation of Proteins using this compound and EDC
This protocol is for labeling proteins at their carboxyl groups.
Materials:
-
Protein sample in a carboxyl- and amine-free buffer (e.g., MES buffer), pH 4.5-5.5.
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency).
-
Quenching buffer (e.g., 2-Mercaptoethanol).
-
Desalting column or dialysis cassette.
Procedure:
-
Sample Preparation: Dissolve the protein in the reaction buffer.
-
Activation of Carboxyl Groups: Add EDC (e.g., 10-fold molar excess over carboxyl groups) and optionally NHS or Sulfo-NHS (5-fold molar excess) to the protein solution. Incubate for 15 minutes at room temperature.
-
Coupling Reaction: Add this compound (e.g., 50-fold molar excess) to the activated protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Quenching: Add a quenching reagent like 2-mercaptoethanol (B42355) to inactivate the EDC.
-
Purification: Remove excess reagents by desalting or dialysis.
Conclusion
The selection of a biotinylation reagent is a critical step in experimental design. While traditional NHS esters offer a straightforward method for labeling abundant primary amines, the use of PEGylated versions can significantly improve the solubility and accessibility of the biotin tag.[7][17] For applications requiring the labeling of cell surface proteins without lysing the cells, water-soluble and membrane-impermeable sulfo-NHS esters are the superior choice.[2]
This compound, on the other hand, provides an alternative strategy for labeling, targeting the less abundant carboxyl groups on proteins. This can be advantageous when modification of primary amines would compromise the protein's biological activity. The choice between these reagents ultimately depends on the specific application, the properties of the target molecule, and the desired outcome of the experiment. A thorough understanding of their respective chemistries is paramount for successful bioconjugation.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 8. Biotin PEG2 amine - Wikipedia [en.wikipedia.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. attogene.com [attogene.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. precisepeg.com [precisepeg.com]
Safety Operating Guide
Proper Disposal of Biotin-nPEG-amine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Biotin-nPEG-amine, a compound frequently used in biomedical research, drug development, and nanotechnology. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Hazard and Safety Overview
This compound is classified as a hazardous material, requiring careful handling and disposal.[1] Understanding its potential hazards is the first step toward safe management.
| Hazard Statement | Description | Precautionary Measures |
| Causes skin irritation | Contact with skin may cause redness and irritation.[1] | Wear protective gloves and impervious clothing.[1][2] If skin contact occurs, wash with plenty of soap and water.[1] |
| Causes serious eye irritation | Contact with eyes may result in significant irritation.[1] | Wear safety goggles with side-shields.[2] If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[1] | Work in a well-ventilated area, preferably under a fume hood.[2] Avoid breathing dust.[1] |
| Harmful if swallowed | Ingestion of the compound can be harmful.[2] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Toxic to aquatic life | Release into the environment can have long-lasting, toxic effects on aquatic organisms.[2] | Do not release into the environment.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields[2]
-
Chemical-resistant gloves[3]
-
Impervious laboratory coat or clothing[2]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Never mix this compound waste with other incompatible chemical waste streams.[2]
-
Store the designated waste container in a secure, well-ventilated area.[2]
3. Container Management:
-
Use a container that is chemically compatible with this compound. The original product container is often a suitable choice.[2][4]
-
Ensure the waste container is tightly sealed to prevent leaks or spills.[2]
-
Do not overfill the container; it is recommended to fill to no more than 75% capacity to allow for expansion.[2]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
4. Spill Management:
-
In the event of a spill, absorb the material with a non-combustible absorbent material such as diatomite or universal binders.[2]
-
Decontaminate the affected surfaces by scrubbing with a suitable solvent like alcohol.[2]
-
Collect all contaminated absorbent materials and cleaning supplies and place them in the designated hazardous waste container.[2]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[5]
-
The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsate may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, or reuse it for compatible waste collection.[2][5]
6. Final Disposal:
-
Dispose of the sealed and labeled waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]
-
Do not dispose of this compound waste down the drain or in the regular trash.[1][6] This material and its container must be disposed of in a safe way to avoid dispersal into the environment.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. cephamls.com [cephamls.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
